Edoxaban Tosylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFZITWZOYXXAW-QXXZOGQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197399 | |
| Record name | Edoxaban tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-71-6 | |
| Record name | Edoxaban tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXABAN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edoxaban Tosylate's Mechanism of Action on Factor Xa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of Edoxaban (B1671109) Tosylate, a direct oral anticoagulant (DOAC), on its target, Factor Xa (FXa). The document elucidates the core biochemical interactions, presents quantitative data on its inhibitory potency, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Edoxaban is a highly potent, direct, selective, reversible, and competitive inhibitor of human Factor Xa.[1][2] Its mechanism does not necessitate a cofactor like antithrombin III to exert its anticoagulant effect.[3][4] By binding directly to the active site of both free FXa and FXa assembled within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][5] This action curtails the amplification of the coagulation cascade, leading to a reduction in thrombus formation.[3][6]
Factor Xa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. The prothrombinase complex, consisting of Factor Xa and its cofactor Factor Va on a phospholipid surface, is responsible for a rapid burst in thrombin generation. A single molecule of Factor Xa can catalyze the formation of approximately 1,000 thrombin molecules.[5] Consequently, its inhibition is a highly effective strategy for anticoagulation.
The selectivity of edoxaban for Factor Xa over other serine proteases, such as thrombin, is remarkably high, exceeding a 10,000-fold difference.[5] This high selectivity is attributed to the specific molecular interactions between edoxaban and the S1 and S4 pockets of the Factor Xa active site.[3]
Quantitative Analysis of Edoxaban's Inhibitory Potency
The potency of edoxaban's inhibition of Factor Xa has been quantified through various in vitro studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Target | Value (nM) |
| Inhibition Constant (Ki) | Free Factor Xa | 0.561[1][2][5][7] |
| Prothrombinase-bound Factor Xa | 2.98[5][7][8] | |
| Half-maximal Inhibitory Concentration (IC50) | Free Factor Xa | 2.3[9] |
| Clot-bound Factor Xa | 8.2[9] | |
| Anti-FXa activity in human plasma | 3.0[2][10] |
Signaling Pathway and Mechanism of Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot. Edoxaban intervenes at a critical juncture in this pathway.
Caption: The Coagulation Cascade and the Site of Action of Edoxaban.
Experimental Protocols
The characterization of edoxaban's interaction with Factor Xa and its effect on coagulation relies on a suite of in vitro and ex vivo assays.
Chromogenic Factor Xa Inhibition Assay
This assay is the gold standard for quantifying the plasma concentration of edoxaban.
Principle: The assay measures the residual activity of a known amount of FXa after its inhibition by edoxaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that is measured spectrophotometrically. The color intensity is inversely proportional to the edoxaban concentration.[1][2]
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
Reagent Preparation: Edoxaban calibrators and controls with known concentrations are prepared by spiking drug-free plasma.
-
Assay Procedure: a. A defined volume of patient plasma, calibrator, or control is incubated with a reagent containing a fixed, excess amount of bovine or human FXa. b. During this incubation, edoxaban present in the plasma binds to and inhibits FXa. c. A chromogenic substrate specific for FXa is then added. d. The residual, uninhibited FXa cleaves the substrate, leading to a color change. e. The reaction is stopped after a predetermined time, and the absorbance is measured at 405 nm using a spectrophotometer.[2]
-
Data Analysis: A calibration curve is generated by plotting the absorbance values of the calibrators against their known concentrations. The edoxaban concentration in the patient samples is then determined by interpolation from this curve.[1]
Caption: Workflow for the Chromogenic Anti-Factor Xa Assay.
Thrombin Generation Assay (TGA)
This global hemostasis assay provides a comprehensive assessment of the overall coagulation potential.
Principle: The TGA measures the dynamics of thrombin generation and decay in plasma following the initiation of coagulation. The output is a thrombogram, a curve representing thrombin concentration over time.[1]
Methodology:
-
Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.
-
Initiation of Coagulation: A trigger reagent, typically containing a low concentration of tissue factor and phospholipids, is added to the plasma sample.
-
Thrombin Measurement: A fluorogenic substrate for thrombin is included in the reaction mixture. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.
-
Signal Detection: The fluorescence intensity is monitored in real-time using a fluorometer.[1]
-
Data Analysis: The software calculates key parameters from the thrombogram, including lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These are standard laboratory tests that measure the time it takes for a plasma sample to clot.
Principle:
-
PT: Measures the integrity of the extrinsic and common pathways of the coagulation cascade.
-
aPTT: Measures the integrity of the intrinsic and common pathways.
Methodology:
-
Sample Preparation: Platelet-poor plasma is obtained from citrated whole blood.
-
PT Assay: a. The plasma is incubated at 37°C. b. Thromboplastin reagent (a source of tissue factor and phospholipids) is added to initiate clotting. c. The time to clot formation is measured.
-
aPTT Assay: a. The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids. b. Calcium chloride is added to initiate clotting. c. The time to clot formation is measured.
Edoxaban prolongs both PT and aPTT in a concentration-dependent manner; however, the extent of prolongation is highly dependent on the specific reagents used.[6] Therefore, these tests are not recommended for the routine monitoring of edoxaban therapy.[8]
Conclusion
Edoxaban Tosylate is a potent and highly selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized, involving competitive and reversible binding to the active site of both free and prothrombinase-bound Factor Xa. This leads to a significant reduction in thrombin generation and a predictable anticoagulant effect. The chromogenic anti-Xa assay stands as the most reliable method for quantifying edoxaban's plasma concentrations, providing valuable information in specific clinical scenarios. A thorough understanding of its mechanism and the methodologies used for its evaluation is crucial for researchers and clinicians in the field of antithrombotic therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Synthesis and purification of Edoxaban Tosylate monohydrate
An In-depth Technical Guide to the Synthesis and Purification of Edoxaban (B1671109) Tosylate Monohydrate
Introduction
Edoxaban, an oral anticoagulant that directly inhibits Factor Xa, is a critical therapeutic agent for preventing and treating thromboembolic disorders.[1][2] The commercially available form is the tosylate monohydrate salt, N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide p-toluenesulfonate monohydrate.[3] Its synthesis is a multi-step process that requires precise control over stereochemistry and reaction conditions to ensure high purity and yield.[4][5] This technical guide provides a comprehensive overview of the synthesis and purification of Edoxaban Tosylate Monohydrate, intended for researchers, scientists, and drug development professionals.
Core Synthesis of Edoxaban
The synthesis of Edoxaban involves the strategic coupling of three key structural units: a chiral cyclohexane (B81311) cis-diamine core, a thiazolopyridine carboxylic acid moiety, and an oxalamide derivative of 5-chloropyridine.[5][6] A common and industrially applicable route involves the preparation of two key intermediates which are then coupled to form the Edoxaban free base.
A prevalent synthetic strategy involves the reaction of N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.[7] This is followed by the formation of the tosylate salt with p-toluenesulfonic acid to yield the final active pharmaceutical ingredient (API).[7][8]
Alternative synthetic routes have been developed to improve efficiency and safety, for instance, by avoiding hazardous reagents like sodium azide.[1][9] Industrial-scale synthesis prioritizes cost-effectiveness, high yield, and purity, leading to the optimization of reaction conditions and starting materials.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Monohydrate from Edoxaban Free Base
This protocol is based on methodologies described in patent literature for the formation of the tosylate salt.[3][10]
-
Dissolution : Combine the Edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile (B52724) (ACN) and water (H₂O). The volume ratio of ACN/H₂O can range from 70:30 to 30:70.
-
Heating : Heat the mixture to a temperature between 30°C and 70°C until complete dissolution is achieved.[3][10]
-
Cooling : Cool the resulting solution to a temperature at or below room temperature.
-
Anti-solvent Addition : Add water to the solution to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70. This step can be performed before or after the cooling step.[7]
-
Crystallization : Allow the product to crystallize. Seeding with crystals of Form I of this compound Monohydrate can be employed to facilitate this process.[7]
-
Recovery : Isolate the crystallized this compound Monohydrate from the reaction media, typically via filtration.
| Step | Parameter | Value | Reference(s) |
| Salt Formation | Solvent System | Acetonitrile/Water | [3][7][10] |
| Initial ACN/H₂O Ratio (v/v) | 70:30 to 30:70 | [3][10] | |
| Dissolution Temperature | 30°C to 70°C | [3][10] | |
| Final ACN/H₂O Ratio (v/v) | 10:90 to 30:70 | [3][10] | |
| Crystallization Temperature | ≤ Room Temperature | [3][10] |
Purification of this compound Monohydrate
The final purity of the API is critical for its safety and efficacy. Purification of this compound Monohydrate is typically achieved through recrystallization, which is effective at removing process-related impurities and ensuring the correct polymorphic form (Form I) is obtained.[7][11][12]
Protocol 2: Recrystallization of this compound Monohydrate
This protocol details a common method for the purification of the crude product.[3][10]
-
Dissolution : Dissolve the crude this compound Monohydrate in a mixture of acetonitrile (ACN) and water (H₂O) with a volume ratio ranging from 60:40 to 30:70. The mixture should be heated to a temperature between 30°C and 70°C to ensure complete dissolution.[7]
-
Cooling : Cool the solution to a temperature at or below room temperature to induce crystallization.
-
Anti-solvent Addition : Add water to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70. This addition of an anti-solvent further reduces the solubility of the product and enhances crystallization. This step can be performed before or after cooling.[7]
-
Maturation : The slurry is typically stirred for a period to allow for complete crystallization and to ensure the desired crystal form is obtained.
-
Recovery : The purified crystals are isolated by filtration, washed, and then dried under appropriate conditions to yield high-purity this compound Monohydrate.
| Parameter | Value | Reference(s) |
| Solvent System | Acetonitrile/Water | [3][7][10][13] |
| Initial ACN/H₂O Ratio (v/v) | 60:40 to 30:70 | [3][10] |
| Dissolution Temperature | 30°C to 70°C | [3][10] |
| Final ACN/H₂O Ratio (v/v) | 10:90 to 30:70 | [3][10] |
| Crystallization Temperature | ≤ Room Temperature, optionally 0-5°C | [3][10] |
Quantitative Data and Quality Control
The success of the synthesis and purification process is determined by the yield and purity of the final product. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the purity of Edoxaban and quantifying any impurities.[14][15][16] Chiral HPLC methods are particularly important for detecting and quantifying stereoisomers, which are considered critical impurities.[5][17]
| Parameter | Result | Method | Reference(s) |
| Total Yield (Optimized) | 1.69% (up from 0.88%) | Not specified | [4] |
| Purity (after purification) | Max. single impurity: 0.03% (a/a) | HPLC | [3][10] |
| Purity (after purification) | Total impurities: ≤ 0.13% (a/a) | HPLC | [3][10] |
| HPLC Purity (Example) | 99.14% | HPLC | [18] |
| HPLC Purity (Example) | 99.18% | HPLC | [18] |
Conclusion
The synthesis and purification of this compound Monohydrate are complex processes that require careful control of reaction conditions and purification parameters. The methods described, particularly the use of an acetonitrile/water solvent system for salt formation and recrystallization, are robust and scalable, allowing for the production of high-purity API suitable for pharmaceutical use. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in the field of drug development and manufacturing.
References
- 1. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 2. CA2793413C - Crystal form of this compound monohydrate and method of producing same - Google Patents [patents.google.com]
- 3. WO2018083213A1 - Preparation and purification processes of this compound monohydrate - Google Patents [patents.google.com]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP3318568A1 - Preparation process of this compound monohydrate - Google Patents [patents.google.com]
- 11. Crystal structure of this compound monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Semantic Scholar [semanticscholar.org]
- 12. Crystal structure of this compound monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. WO2018083213A1 - Procédés de préparation et de purification d'this compound monohydraté - Google Patents [patents.google.com]
- 14. degres.eu [degres.eu]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. researchgate.net [researchgate.net]
- 18. PROCESS FOR PREPARATION OF EDOXABAN | TREA [trea.com]
Chemical structure and properties of Edoxaban Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109), a direct oral anticoagulant (DOAC), represents a significant advancement in the prevention and treatment of thromboembolic disorders.[1] Marketed as Edoxaban Tosylate, this small molecule is a highly potent, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2][3] Unlike traditional anticoagulants, edoxaban's targeted mechanism of action offers a predictable pharmacokinetic and pharmacodynamic profile, reducing the need for frequent monitoring.[1] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for this compound.
Chemical Structure and Properties
Edoxaban is administered as the tosylate salt, often in a monohydrate form.[4]
IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2][5]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid
CAS Number: 480449-71-6 (anhydrous), 1229194-11-9 (monohydrate)
Chemical Formula: C₂₄H₃₀ClN₇O₄S · C₇H₈O₃S (anhydrous) | C₂₄H₃₀ClN₇O₄S · C₇H₈O₃S · H₂O (monohydrate)
Molecular Weight: 720.26 g/mol (anhydrous) | 738.27 g/mol (monohydrate)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to pale yellowish-white crystalline powder | [6] |
| Melting Point | >213°C (decomposition) | [5] |
| Solubility | Slightly soluble in water and DMSO. The solubility of this compound decreases with increasing pH. | [6][7] |
| pKa | 6.7 | [6] |
| LogP | 1.29 | [8] |
Mechanism of Action: Direct Factor Xa Inhibition
Edoxaban's anticoagulant effect stems from its direct, selective, and reversible inhibition of Factor Xa (FXa). FXa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is the key component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to fibrin (B1330869) formation.[1]
By binding directly to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks this conversion, thereby inhibiting thrombin generation and subsequent clot formation.[5][6] This targeted inhibition results in a predictable anticoagulant response.
Figure 1: Edoxaban's site of action in the coagulation cascade.
Quantitative Data: Potency and Selectivity
The high affinity and selectivity of edoxaban for FXa are demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.
| Parameter | Target | Value | Reference(s) |
| Ki | Free Factor Xa | 0.561 nM | [2][7] |
| Prothrombinase-complexed Factor Xa | 2.98 nM | [6] | |
| IC50 | Factor Xa | 3 nM | [2] |
| Selectivity | >10,000-fold for FXa over other coagulation proteases (e.g., thrombin) | [6][9] |
Pharmacokinetics and Pharmacodynamics
A summary of key pharmacokinetic and pharmacodynamic parameters of edoxaban is provided below.
| Parameter | Value | Reference(s) |
| Bioavailability | ~62% | [2][10] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2][10] |
| Elimination Half-life | 10-14 hours | [2][10] |
| Volume of Distribution (Vd) | ~107 L | [2][10] |
| Clearance | ~50% renal, ~50% metabolism and biliary secretion | [2][10] |
| Effect on Coagulation Assays | Prolongs Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) in a concentration-dependent manner. | [2][5] |
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This is the recommended method for quantifying the anticoagulant effect of edoxaban.[4][11][12]
Principle: This assay measures the residual activity of a known amount of FXa after its inhibition by edoxaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, releasing a colored product. The intensity of the color is inversely proportional to the concentration of edoxaban.[1][12]
Methodology:
-
Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.
-
Assay Procedure:
-
A plasma sample containing edoxaban is incubated with a known excess of Factor Xa.
-
A chromogenic substrate specific for FXa is added.
-
The residual FXa cleaves the substrate, leading to a color change.
-
The change in absorbance is measured spectrophotometrically (typically at 405 nm).
-
-
Quantification: The edoxaban concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of edoxaban.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edoxaban - Wikipedia [en.wikipedia.org]
- 4. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Population pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edoxaban: a new oral direct factor xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
In Vitro Anticoagulant Activity of Edoxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticoagulant activity of edoxaban (B1671109), a direct, selective, and reversible inhibitor of Factor Xa (FXa). Edoxaban's mechanism of action, inhibitory potency, and its effects on various coagulation parameters are detailed, supported by experimental data and methodologies. This document is intended to serve as a resource for professionals in the fields of hematology, pharmacology, and drug development.
Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly binding to the active site of both free FXa and FXa within the prothrombinase complex. This inhibition is competitive and reversible, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1] By blocking this critical step in the coagulation cascade, edoxaban effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] Its high selectivity for FXa over other serine proteases, such as thrombin, contributes to its favorable safety profile.[4]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of edoxaban against Factor Xa has been quantified through various in vitro assays. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Target Enzyme | Value |
| Inhibition Constant (Ki) | Free Factor Xa | 0.561 nM[2][4][5] |
| Prothrombinase-bound Factor Xa | 2.98 nM[4][5] | |
| Half-maximal Inhibitory Concentration (IC50) | Free Factor Xa | 2.3 nM[6] |
| Clot-bound Factor Xa | 8.2 nM[6] | |
| Thrombin | >10,000-fold higher than for FXa[4] | |
| Other Serine Proteases (e.g., Trypsin, Plasmin) | >10,000-fold higher than for FXa[1] |
Effects on In Vitro Coagulation Assays
Edoxaban demonstrates a concentration-dependent effect on various standard coagulation assays. The extent of prolongation is dependent on the specific reagents used.[7][8]
| Assay | Effect | Quantitative Data |
| Prothrombin Time (PT) | Concentration-dependent prolongation.[4][9] Sensitivity varies significantly with the thromboplastin (B12709170) reagent used.[10][11][12] | Doubling of PT at a concentration of 0.256 µM.[4] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation, though generally less sensitive than PT.[4][13] | Doubling of aPTT at a concentration of 0.508 µM.[4] |
| Anti-Factor Xa Activity | Linear, concentration-dependent increase in anti-Xa activity across a broad range of edoxaban levels.[13] | R² values >0.95 in multiple studies.[13] |
| Thrombin Generation Assay (TGA) | Concentration-dependent suppression of thrombin generation, including prolonged lag time and decreased peak height.[4][7] | Edoxaban exhibited a three-fold greater concentration-dependent effect than fondaparinux (B3045324) across most TG parameters.[4][8] |
| Dilute Russell's Viper Venom Time (dRVVT) | Concentration-dependent prolongation.[7][13] | A curvilinear response is observed, with a flattening of the dose-response curve at concentrations above 250 ng/mL.[13] |
Detailed Experimental Protocols
Factor Xa Enzyme Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory activity of edoxaban on Factor Xa.
Principle: The residual activity of a known amount of FXa is measured after incubation with edoxaban. The remaining FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the edoxaban concentration.[1][14]
Methodology:
-
Sample Preparation: Use platelet-poor plasma (PPP) obtained by double centrifuging citrated whole blood.[14]
-
Calibration: Prepare a standard curve using edoxaban calibrators of known concentrations.[14]
-
Reagent Incubation: Incubate the plasma sample, calibrator, or control with a reagent containing a fixed, excess amount of purified human or bovine FXa. Edoxaban present in the sample will bind to and inhibit FXa.
-
Substrate Addition: Add a chromogenic substrate specific for FXa (e.g., S-2222).[6]
-
Measurement: Measure the change in absorbance at 405 nm over time using a spectrophotometer in kinetic mode.[1][14]
-
Quantification: Determine the initial reaction velocity. The edoxaban concentration is determined by interpolating the result from the calibration curve.[1][14]
Prothrombin Time (PT) Assay
Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium to plasma. Edoxaban's inhibition of FXa prolongs this time.
Methodology:
-
Sample Preparation: Use platelet-poor plasma collected in 3.2% sodium citrate (B86180) tubes.
-
Incubation: Pre-warm the plasma sample to 37°C.
-
Initiation: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample.
-
Measurement: Record the time in seconds for a fibrin clot to form using a coagulometer.
-
Data Analysis: The results are reported in seconds. It is crucial to characterize the responsiveness of the specific thromboplastin reagent being used to known concentrations of edoxaban.[14]
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the intrinsic and common pathways. Clotting is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. Edoxaban prolongs the aPTT by inhibiting FXa in the common pathway.
Methodology:
-
Sample Preparation: Use platelet-poor plasma.
-
Incubation: Incubate the plasma sample with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.
-
Initiation: Add pre-warmed calcium chloride to the mixture.
-
Measurement: Record the time in seconds for a fibrin clot to form using a coagulometer.
-
Data Analysis: Results are reported in seconds. The sensitivity of the aPTT to edoxaban can vary depending on the reagent used.[12]
Conclusion
Edoxaban is a potent and highly selective direct inhibitor of Factor Xa, demonstrating a predictable concentration-dependent anticoagulant effect in a variety of in vitro assays. The chromogenic anti-Xa assay provides the most accurate and linear measurement of edoxaban's activity. While PT and aPTT are prolonged by edoxaban, their sensitivity is highly reagent-dependent. A thorough understanding of these in vitro characteristics and the methodologies used for their assessment is crucial for researchers and clinicians working with this anticoagulant.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Role of Edoxaban Tosylate in Inhibiting Thrombin Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edoxaban (B1671109), a direct oral anticoagulant (DOAC), exerts its therapeutic effect by potently and selectively inhibiting Factor Xa (FXa), a critical juncture in the coagulation cascade. This direct, reversible, and competitive inhibition effectively blocks the conversion of prothrombin to thrombin, the central enzyme responsible for fibrin (B1330869) clot formation. This technical guide provides an in-depth analysis of the mechanism of action of edoxaban tosylate, with a specific focus on its role in the attenuation of thrombin generation. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and laboratory workflows.
Core Mechanism of Action: Inhibition of Factor Xa
Edoxaban's primary mechanism of action is the direct, selective, and reversible inhibition of both free Factor Xa and FXa bound within the prothrombinase complex.[1][2] The prothrombinase complex, formed by FXa and its cofactor Factor Va on a phospholipid surface, is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa).[3] By binding to the active site of FXa, edoxaban physically obstructs its enzymatic activity, thereby preventing this crucial amplification step in the coagulation cascade.[1] This targeted inhibition leads to a concentration-dependent decrease in the rate and overall amount of thrombin generated.[4][5]
The high selectivity of edoxaban for FXa over other serine proteases, including thrombin, contributes to its predictable anticoagulant effect and favorable safety profile.[1][6] This precise targeting minimizes off-target effects and interference with other physiological processes.
Quantitative Assessment of Edoxaban's Inhibitory Potency
The efficacy of edoxaban as an FXa inhibitor has been quantified through various in vitro assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that demonstrate its high affinity and potency.
| Parameter | Value | Target | Reference |
| Inhibitory Constant (Ki) | 0.561 nM | Free Factor Xa | [3][6][7] |
| 2.98 nM | Prothrombinase-bound Factor Xa | [6][7] | |
| IC50 (Anti-FXa) | 3 nM | Factor Xa | [3] |
Table 1: Inhibitory Activity of Edoxaban against Factor Xa
The anticoagulant effects of edoxaban are further reflected in its impact on standard coagulation assays and thrombin generation parameters.
| Assay | Effect | Key Findings | References |
| Prothrombin Time (PT) | Concentration-dependent prolongation | Sensitivity is highly dependent on the thromboplastin (B12709170) reagent used. | [4][5][8] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Less sensitive to edoxaban compared to PT. A normal aPTT value does not rule out the presence of clinically relevant concentrations of edoxaban. | [4][5][8] |
| Thrombin Generation Assay (TGA) | Inhibition of thrombin generation | Considered a more sensitive measure of edoxaban's effect than PT and aPTT. Edoxaban prolongs the lag time and time to peak, while decreasing the endogenous thrombin potential (ETP) and peak thrombin concentration. | [4][5][9] |
Table 2: Effect of Edoxaban on Coagulation Parameters
| Thrombin Generation Parameter | Effect of Edoxaban | Reference |
| Lag Time | Prolonged | [1][5] |
| Endogenous Thrombin Potential (ETP) | Decreased | [1][5] |
| Peak Thrombin | Decreased | [1][5] |
| Time to Peak | Prolonged | [1][5] |
Table 3: Edoxaban's Impact on Thrombin Generation Assay (TGA) Parameters
Signaling Pathway of the Coagulation Cascade and Edoxaban's Intervention
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Edoxaban intervenes at the convergence point of the intrinsic and extrinsic pathways.
Caption: The coagulation cascade and the inhibitory action of Edoxaban on Factor Xa.
Experimental Protocols
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay is a global hemostasis test that provides a comprehensive assessment of the dynamics of thrombin formation and decay.[10]
Principle: This assay measures the generation of thrombin in platelet-poor plasma (PPP) upon the addition of a trigger (e.g., tissue factor). A fluorogenic substrate for thrombin is included, and the resulting fluorescence is monitored over time to create a "thrombogram".[1]
Methodology:
-
Plasma Preparation:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water).
-
Spike the PPP with various concentrations of edoxaban or a vehicle control. The volume of the edoxaban solution should be minimal to avoid significant plasma dilution.[10]
-
-
Assay Procedure (example using a 96-well plate format):
-
Pre-warm all reagents and the fluorometer to 37°C.[10]
-
In each well, add 75 µL of PPP (spiked with edoxaban or vehicle).[10]
-
Add 20 µL of a reagent containing tissue factor and phospholipids (B1166683) (e.g., PPP-Reagent).[10]
-
For calibration, prepare separate wells with 75 µL of unspiked PPP and 20 µL of a thrombin calibrator.[10]
-
Incubate the plate at 37°C for 5 minutes.[10]
-
Initiate the reaction by dispensing 20 µL of a pre-warmed solution containing the fluorogenic substrate and calcium (e.g., FluCa-Kit) into each well.[10]
-
Immediately place the plate in the fluorometer and monitor fluorescence intensity over time (e.g., for 60-120 minutes) at excitation and emission wavelengths of approximately 390 nm and 460 nm, respectively.[10][11]
-
-
Data Analysis:
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are standard laboratory tests used to assess the extrinsic and intrinsic pathways of coagulation, respectively.
Principle: The PT and aPTT assays measure the time it takes for plasma to clot after the addition of specific reagents.
Methodology (General):
-
Plasma Preparation: Prepare PPP as described for the TGA.
-
Sample Preparation: Spike PPP with various concentrations of edoxaban.
-
PT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Add a thromboplastin reagent (containing tissue factor and phospholipids) to the plasma.
-
Measure the time to clot formation.
-
-
aPTT Assay:
-
Pre-warm the plasma sample to 37°C.
-
Incubate the plasma with an activator of the contact pathway (e.g., silica) and phospholipids.
-
Add calcium chloride to initiate coagulation.
-
Measure the time to clot formation.
-
Note: The prolongation of PT and aPTT by edoxaban is concentration-dependent, but the magnitude of the effect can vary significantly depending on the specific reagents used.[4][5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of edoxaban on thrombin generation.
Caption: Experimental workflow for the thrombin generation assay with Edoxaban.
Conclusion
This compound is a potent and selective inhibitor of Factor Xa, which translates to a significant and concentration-dependent inhibition of thrombin generation. Its well-defined mechanism of action and predictable pharmacokinetics make it an effective oral anticoagulant. The thrombin generation assay serves as a sensitive and comprehensive method for elucidating the pharmacodynamic effects of edoxaban, offering greater insight than traditional coagulation tests. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. This compound monohydrate | CAS:1229194-11-9 | Oral factor Xa inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Early Phase Clinical Development of Edoxaban: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical testing of edoxaban (B1671109), a direct, selective, and reversible inhibitor of Factor Xa (FXa). The document focuses on the foundational Phase I and II studies that established the pharmacokinetic, pharmacodynamic, safety, and preliminary efficacy profile of this novel oral anticoagulant.
Core Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly binding to the active site of both free and clot-bound Factor Xa, a critical enzyme in the coagulation cascade.[1] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the generation of fibrin, the primary component of a thrombus.[2][3] Unlike traditional anticoagulants like warfarin (B611796), edoxaban's mechanism is independent of antithrombin III and offers a more predictable anticoagulant response.[1]
Pharmacokinetics
Early phase trials in healthy subjects demonstrated that edoxaban exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, supporting a once-daily dosing regimen.[4][5]
Table 1: Summary of Edoxaban Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 2.0 hours | [4][6] |
| Elimination Half-Life (t½) | 10 - 14 hours | [4][5] |
| Absolute Oral Bioavailability | ~62% | [4][6] |
| Volume of Distribution (Vss) | 107 ± 19.9 L | [6] |
| Total Clearance | 21.8 ± 3.03 L/h | [6] |
| Renal Clearance | ~50% of total clearance | [7] |
| Metabolism | Primarily via hydrolysis, with minor oxidation by CYP3A4/5.[2] |
Data are presented as mean ± standard deviation where available.
Pharmacodynamics
The pharmacodynamic effects of edoxaban are directly correlated with its plasma concentration, resulting in a dose-dependent anticoagulant response.[6]
Table 2: Summary of Edoxaban Pharmacodynamic Effects
| Parameter | Effect | Reference |
| Prothrombin Time (PT) | Prolonged in a dose-dependent manner. | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged in a dose-dependent manner. | [4] |
| Anti-Factor Xa Activity | Linearly correlated with edoxaban plasma concentrations. | [6][8] |
| Thrombin Generation | Inhibited for over 24 hours with once-daily dosing. | [4][5] |
Early Phase Experimental Protocols
The clinical development of edoxaban followed a structured progression from initial safety and tolerability studies in healthy volunteers to dose-finding studies in patient populations.
Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of edoxaban in healthy subjects.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.
-
Subject Population: Healthy adult volunteers. Key exclusion criteria included a history of bleeding disorders, clinically significant illness, and use of medications known to affect coagulation.
-
Dosing Regimens:
-
SAD: Single oral doses ranging from 10 mg to 180 mg.[6]
-
MAD: Multiple once-daily doses to evaluate steady-state pharmacokinetics.
-
-
Key Assessments:
-
Safety: Monitoring of adverse events (AEs), with a focus on bleeding events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Serial blood sampling to determine plasma concentrations of edoxaban and its metabolites. Key parameters included Cmax, Tmax, AUC, and t½.
-
Pharmacodynamics: Measurement of coagulation markers such as PT, aPTT, and anti-FXa activity at various time points post-dose.
-
Phase II Dose-Finding Studies
Objective: To identify the optimal once-daily and twice-daily dosing regimens of edoxaban for further investigation in Phase III trials, primarily in patients with atrial fibrillation (AF) or for the treatment of venous thromboembolism (VTE).[7][9]
Methodology:
-
Study Design: Randomized, parallel-group, active-controlled (e.g., warfarin) studies.[9]
-
Subject Population: Patients with non-valvular atrial fibrillation or those undergoing orthopedic surgery.[7][10]
-
Dosing Regimens: Patients were randomized to receive various fixed-dose regimens of edoxaban (e.g., 30 mg once daily, 60 mg once daily, 30 mg twice daily, 60 mg twice daily) or dose-adjusted warfarin.[9]
-
Key Assessments:
-
Primary Efficacy Endpoint: Incidence of thromboembolic events.
-
Primary Safety Endpoint: Incidence of major and clinically relevant non-major bleeding events, as defined by the International Society on Thrombosis and Haemostasis (ISTH).[9]
-
Pharmacokinetic/Pharmacodynamic Sub-studies: To evaluate the relationship between drug exposure, anticoagulant effect, and clinical outcomes.
-
Safety and Tolerability
Across Phase I and II studies, edoxaban was generally well-tolerated. The most frequently reported adverse events were bleeding-related, which were dose-dependent.[9][11] Phase II studies were crucial in determining that a once-daily dosing regimen was associated with a lower incidence of bleeding compared to a twice-daily regimen with the same total daily dose, likely due to lower trough concentrations.[5][9]
Table 3: Bleeding Events in a Phase II Atrial Fibrillation Study (12 weeks)
| Treatment Group | Number of Patients | Bleeding Events (%) | Reference |
| Edoxaban 30 mg QD | 235 | 5.5% | [9] |
| Edoxaban 60 mg QD | 234 | 7.3% | [9] |
| Edoxaban 30 mg BID | 244 | 12.7% | [9] |
| Edoxaban 60 mg BID | 180 | 18.3% | [9] |
| Warfarin (INR 2.0-3.0) | 250 | Not specified in this analysis | [9] |
QD = once daily; BID = twice daily
Dose Selection Logic for Pivotal Trials
References
- 1. benchchem.com [benchchem.com]
- 2. Edoxaban - Wikipedia [en.wikipedia.org]
- 3. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. ANALYSIS OF EDOXABAN PHASE II DATA PROVIDES INSIGHT INTO REDUCED BLEEDING EVENTS SEEN IN ONCE-DAILY DOSING - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 10. ovid.com [ovid.com]
- 11. A randomized trial of the safety, pharmacokinetics and pharmacodynamics of edoxaban, an oral factor Xa inhibitor, following a switch from warfarin - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Edoxaban Tosylate on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edoxaban (B1671109), a direct oral anticoagulant (DOAC), primarily exerts its therapeutic effect through the selective and reversible inhibition of Factor Xa (FXa), a critical juncture in the coagulation cascade.[1][2] This inhibition curtails the conversion of prothrombin to thrombin, thereby attenuating fibrin (B1330869) clot formation.[1] While its principal mechanism is centered on the coagulation cascade, the consequent reduction in thrombin, a potent platelet agonist, results in an indirect modulatory effect on platelet aggregation.[1][3] This technical guide provides a comprehensive analysis of the effect of edoxaban tosylate on platelet aggregation, presenting quantitative data from various studies, detailing experimental protocols, and visualizing key pathways and workflows to elucidate its nuanced role in hemostasis.
Mechanism of Action: An Indirect Influence on Platelets
Edoxaban's effect on platelet aggregation is not direct but is a downstream consequence of its primary anticoagulant activity. By binding to the active site of both free and prothrombinase-bound FXa, edoxaban effectively blocks the amplification of the coagulation cascade, leading to a significant reduction in thrombin generation.[1][2] Thrombin is a pivotal activator of platelets through its interaction with Protease-Activated Receptors (PARs) on the platelet surface.[1] Therefore, by diminishing thrombin availability, edoxaban indirectly lessens thrombin-mediated platelet activation and subsequent aggregation.[2][3]
This indirect mechanism is crucial in understanding edoxaban's clinical profile, particularly in scenarios involving concomitant antiplatelet therapy where the cumulative effect on hemostasis is a key consideration.[3]
Signaling Pathway of Edoxaban's Indirect Effect on Platelet Aggregation
Quantitative Analysis of Edoxaban's Effect on Platelet Aggregation
The inhibitory effect of edoxaban on platelet aggregation is concentration-dependent and varies based on the agonist used to induce aggregation. The following tables summarize key quantitative findings from in vitro and ex vivo studies.
Table 1: Effect of Edoxaban on Thrombin-Induced Platelet Aggregation
| Agonist | Edoxaban Concentration/Timing | Platelet Aggregation (%) | Reference |
| γ-thrombin (100 nmol/L) | Baseline (27.32 ± 15.8 ng/mL) | 60.35 ± 33.3 | [3][4] |
| γ-thrombin (100 nmol/L) | 2 hours post-dose (215.0 ± 72.17 ng/mL) | 27.25 ± 30.8 | [3][4] |
Table 2: Effect of Edoxaban on TRAP-Induced Platelet Aggregation
| Agonist | Edoxaban Concentration/Timing | Platelet Aggregation (%) | Reference |
| TRAP | Baseline | 73.3 ± 25.55 | [5] |
| TRAP | 2 hours post-dose | 44.7 ± 32.03 | [5] |
Table 3: Effect of Edoxaban on Tissue Factor-Induced Platelet Aggregation
| Agonist | Edoxaban Concentration | Inhibition of Platelet Aggregation (IC50) | Reference |
| Tissue Factor (Dade Innovin) | 150 nM | 50% | [6] |
| Tissue Factor (RecombiPlasTin) | 110 nM | 50% | [6] |
Table 4: Comparative Effect of DOACs on Platelet Aggregation (Ex Vivo)
| Agonist | Edoxaban (150 ng/mL) | Rivaroxaban (150 ng/mL) | Apixaban (150 ng/mL) | Dabigatran (150 ng/mL) | Reference |
| ADP | No significant effect | No significant effect | No significant effect | No significant effect | [7][8] |
| TRAP | No significant effect | No significant effect | No significant effect | No significant effect | [7][8] |
| γ-thrombin | No significant effect | No significant effect | No significant effect | Complete inhibition | [8] |
| Tissue Factor | Significant inhibition (p < 0.01) | Significant inhibition (p < 0.0001) | Significant inhibition (p < 0.0001) | Not tested | [8] |
Note: Studies have shown that edoxaban does not significantly affect platelet aggregation induced by ADP or collagen.[9][10]
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the impact of edoxaban on platelet function.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[1]
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Platelet agonists (e.g., γ-thrombin, TRAP, Tissue Factor, ADP, collagen)
-
Edoxaban solutions of desired concentrations
-
Saline or appropriate vehicle control
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
Protocol:
-
Blood Collection: Draw venous blood into 3.2% sodium citrate tubes (ratio 9:1).[3]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.[1]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.[1]
-
Incubation: Pre-warm PRP samples to 37°C. Add edoxaban or a vehicle control to the PRP and incubate for a specified duration.[1]
-
Aggregation Measurement:
-
Place a cuvette with PRP in the aggregometer to establish a baseline (0% aggregation).
-
Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add the desired agonist to the PRP sample.
-
Record the change in light transmission for a defined period (typically 5-10 minutes).[1]
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.[1]
Experimental Workflow for Light Transmission Aggregometry
Thromboelastography (TEG)
TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
TEG analyzer, cups, and pins
-
Activators (e.g., kaolin)
Protocol:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.[1]
-
Assay Preparation: Prepare the TEG analyzer according to the manufacturer's instructions.
-
Running the Assay:
-
Pipette the whole blood sample into the TEG cup.
-
Add an activator to initiate clotting.
-
The TEG analyzer monitors and records the clot's viscoelastic properties over time.[1]
-
-
Data Analysis: Key parameters include R-time (time to initial clot formation), K-time (clot kinetics), alpha-angle (clot propagation), and Maximum Amplitude (MA; maximum clot strength). Edoxaban is expected to primarily prolong the R-time.[1][11]
Impact on Platelet Activation Markers
Studies using a shed blood model have demonstrated that single oral doses of edoxaban (30, 60, or 120 mg) cause a rapid and significant decrease in β-thromboglobulin (β-TG), a marker of platelet activation.[12] This indicates that by inhibiting thrombin generation, edoxaban also reduces overall platelet activation in a clinically relevant setting.[12]
Conclusion
This compound does not directly inhibit platelet aggregation. Its antiplatelet effect is an indirect consequence of its primary mechanism of action: the direct, selective, and reversible inhibition of Factor Xa.[1] This leads to a reduction in thrombin generation, a key agonist for platelet activation and aggregation.[3] The extent of this indirect effect is most pronounced in assays where platelet aggregation is induced by thrombin or tissue factor.[1][6][8] In contrast, edoxaban has no significant impact on platelet aggregation initiated by ADP or collagen.[9][10] For researchers and drug development professionals, a thorough understanding of this indirect mechanism is essential for accurately interpreting preclinical and clinical data, especially when designing studies involving combination therapies with antiplatelet agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the nuanced hemostatic effects of edoxaban and other DOACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Platelet Aggregation in Direct Oral Factor Xa Inhibitors-treated Patients With Atrial Fibrillation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Edoxaban on the Cellular and Protein Phase of Coagulation in Patients with Coronary Artery Disease on Dual Antiplatelet Therapy with Aspirin and Clopidogrel: Results of the EDOX-APT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of edoxaban on markers of coagulation in venous and shed blood compared with fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Edoxaban Beyond Factor Xa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109) is a highly selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its primary mechanism of action involves the inhibition of Factor Xa, which subsequently reduces thrombin generation and fibrin (B1330869) formation, leading to its anticoagulant effect.[3][4] While its efficacy in preventing and treating thromboembolic events is well-established and attributed to its on-target activity, emerging evidence suggests that the molecular influence of Edoxaban may extend beyond the singular inhibition of Factor Xa.
This technical guide provides a comprehensive overview of the current understanding of Edoxaban's molecular interactions beyond its primary target. It is designed for researchers, scientists, and drug development professionals interested in the broader pharmacological profile of this direct oral anticoagulant (DOAC). The guide delves into potential off-target effects and the modulation of signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular relationships.
The Wnt/β-catenin and PI3K/AKT Signaling Axis: A Novel Frontier
Recent preclinical research has illuminated a potential novel mechanism of action for Edoxaban, implicating its involvement in the Wnt/β-catenin and PI3K/AKT signaling pathways. A study by Shan et al. (2019) in a mouse model of atrial fibrillation and thromboembolism demonstrated that Edoxaban treatment led to significant alterations in these interconnected pathways, suggesting a role beyond simple anticoagulation.[1]
Modulation of Key Signaling Proteins
The study reported that Edoxaban therapy significantly stimulated the phosphorylation of Wnt-β and the expression of integrin in platelets.[1] Concurrently, in vascular endothelial cells, Edoxaban was found to upregulate the expression of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT).[1] This upregulation is particularly noteworthy as the PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and angiogenesis.
Furthermore, the activation of this pathway by Edoxaban was linked to an increase in the activity of Protein C and Protein S in vascular endothelial cells.[1] Protein C is a vital natural anticoagulant, and its activation is a key physiological mechanism to prevent thrombosis.[5] This suggests that Edoxaban may not only block a pro-coagulant pathway but also enhance a natural anti-coagulant system.
The following diagram illustrates the proposed signaling cascade influenced by Edoxaban:
References
- 1. benchchem.com [benchchem.com]
- 2. Edoxaban treatment in a post-infarction experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban | MDPI [mdpi.com]
- 5. Effect of edoxaban compared with other oral anticoagulants for stroke prevention in patients with atrial fibrillation: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Signaling Pathway Modulation of Edoxaban Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Edoxaban (B1671109) Tosylate, a direct, selective, and reversible inhibitor of Factor Xa (FXa). Beyond its primary anticoagulant function, emerging in vitro evidence reveals that edoxaban modulates key cellular signaling pathways, particularly in endothelial cells, suggesting pleiotropic effects that may contribute to its overall therapeutic profile. This document details its mechanism of action, summarizes quantitative data from key assays, provides detailed experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Direct Factor Xa Inhibition
Edoxaban is an oral, selective, direct, and reversible inhibitor of activated clotting factor X (FXa).[1] It competitively and potently inhibits free FXa and FXa within the prothrombinase complex in a concentration-dependent manner.[2][3] By binding to the active site of FXa, edoxaban prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.[4] This inhibition of thrombin generation ultimately reduces the formation of fibrin (B1330869) clots.[1][4] Unlike indirect FXa inhibitors such as fondaparinux, edoxaban's mechanism is independent of antithrombin.[4]
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
The Pharmacological Profile of Edoxaban Tosylate in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edoxaban (B1671109), a potent, orally active, and selective direct inhibitor of Factor Xa (FXa), has been extensively studied in various animal models to elucidate its pharmacological profile.[1] This technical guide provides a comprehensive overview of the nonclinical pharmacology of edoxaban tosylate, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as demonstrated in key animal studies. The data presented herein, including detailed experimental protocols and quantitative summaries, offer valuable insights for researchers and professionals involved in the development of novel anticoagulant therapies.
Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting human Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2] Its inhibitory constant (Ki) value for human FXa is 0.561 nM.[2] By binding to the active site of FXa, edoxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin (B1330869) formation.[1] This action is independent of antithrombin III.[1] Edoxaban demonstrates high selectivity for FXa, with significantly less inhibitory activity against thrombin (Ki of 6.0 µM) and other serine proteases.[3][4]
Signaling Pathway Modulation
Beyond its direct anticoagulant effects, research suggests that edoxaban may modulate the Wnt-β-induced PI3K/AKT signaling pathway. This modulation is thought to upregulate the protein C anticoagulant system, which plays a crucial role in regulating coagulation and inflammation.[1]
Caption: Edoxaban's dual action on coagulation and cell signaling pathways.
Pharmacodynamics in Animal Models
The antithrombotic and anticoagulant effects of edoxaban have been demonstrated in a variety of animal models, including rats, rabbits, and monkeys.
Anticoagulant Activity
In vitro studies have shown that edoxaban prolongs prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in a concentration-dependent manner in plasma from humans, monkeys, and rabbits.[4] The inhibitory activity of edoxaban on FXa varies across species, as detailed in the table below.
| Species | Ki (nM) for Factor Xa Inhibition |
| Human | 0.561[3] |
| Rat | 6.98[3] |
| Rabbit | 0.457[3] |
| Cynomolgus Monkey | 0.715[3] |
Antithrombotic Efficacy
Oral administration of edoxaban has been shown to produce dose-dependent antithrombotic activity in several animal models of thrombosis.[3]
In rat models of venous thrombosis, edoxaban demonstrated significant, dose-dependent inhibition of thrombus formation.
| Compound | ED50 (50% Thrombus Inhibition Dose) |
| Edoxaban | 1.9 mg/kg (oral) |
| Warfarin (B611796) | 0.12 mg/kg (oral, repeated dosing) |
| Enoxaparin | 500 IU/kg (subcutaneous) |
Studies in rats have compared the antithrombotic and hemorrhagic effects of edoxaban with conventional anticoagulants. Edoxaban was found to have a wider therapeutic window, as indicated by a larger safety margin (ratio of the dose required to double bleeding time to the dose required for 50% inhibition of thrombus formation).[5]
| Compound | Safety Margin (BT2/ED50) |
| Edoxaban | >10.5 |
| Warfarin | 1.3 |
| Enoxaparin | 3.4 |
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animals have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of edoxaban.
Rabbit Pharmacokinetic Profile
Following a single oral administration of 1.2 mg/kg in healthy male albino rabbits, the following pharmacokinetic parameters were observed:
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 213.83 ± 10.46 | ng/mL[6] |
| Tmax | 2.0 | h[6] |
| AUC0→t | 945.13 ± 24.32 | ng·h/mL[6] |
| AUC0→∞ | 986.135 ± 19.31 | ng·h/mL[6] |
Rat Pharmacokinetic Profile
In Wistar rats administered a 10 mg/kg oral dose of edoxaban, plasma concentrations were measured at various time points. The dosing time was found to influence the pharmacokinetic profile, with administration at the beginning of the light phase (ZT2) resulting in higher plasma concentrations compared to administration at the beginning of the dark phase (ZT14).[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical studies. Below are summaries of key experimental protocols used to evaluate edoxaban in animal models.
Rat Model of Venous Thrombosis (Inferior Vena Cava Ligation)
This model is used to simulate deep vein thrombosis.[1]
Caption: Workflow for the rat inferior vena cava (IVC) ligation model.
Methodology:
-
Rats are anesthetized.
-
A midline abdominal incision is made to expose the inferior vena cava (IVC).
-
The IVC is ligated to induce blood stasis.
-
Edoxaban is administered orally at desired doses (e.g., 1-10 mg/kg) at a specified time relative to the surgery.[1]
-
The abdominal incision is closed, and the animal is allowed to recover.
-
After a predetermined period (e.g., 24-72 hours), the animal is re-anesthetized, and the thrombosed segment of the IVC is excised.[1]
-
The thrombus is isolated and weighed.[1]
Rat Tail Bleeding Model
This model is used to assess the hemorrhagic potential of anticoagulants.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Edoxaban Tosylate using a Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109) tosylate monohydrate is a potent, orally bioavailable factor Xa inhibitor, crucial in the prevention and treatment of thromboembolic disorders.[1] Robust and reliable analytical methods are essential for the quality control of edoxaban in both bulk drug and final pharmaceutical dosage forms. This application note details a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Edoxaban Tosylate. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Principle
The method utilizes reversed-phase chromatography to separate Edoxaban from its potential degradation products and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffered aqueous solution and an organic modifier allows for the efficient separation of the analyte. Detection is performed using a UV detector at the maximum absorbance wavelength of Edoxaban, ensuring high sensitivity. The method's stability-indicating capability is confirmed through forced degradation studies, which demonstrate its ability to resolve the parent drug from its degradation products.[2][3]
Physicochemical Properties of this compound Monohydrate
A fundamental understanding of the physicochemical properties of this compound Monohydrate is critical for the development of a robust analytical method.
| Property | Value |
| Chemical Formula | C₂₄H₃₀ClN₇O₄S·C₇H₈O₃S·H₂O |
| Molecular Weight | 764.03 g/mol [1] |
| Appearance | White to pale yellow crystalline powder[1] |
| Solubility | Soluble in water and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in chloroform (B151607) and ethanol (B145695) with sonication and warming.[1] |
| UV Maximum Absorbance (λmax) | 290 nm[1][2] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification by RP-HPLC.
Detailed Experimental Protocol
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be utilized for this analysis. The following conditions have been demonstrated to provide excellent separation and peak symmetry.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with PDA/UV detector |
| Column | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or Phenomenex C18 (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | 0.01 M Sodium Acetate (B1210297) Buffer (pH 4.0) : Acetonitrile (B52724) (70:30 v/v)[2] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30 °C[7][8] |
| Detection Wavelength | 290 nm[1][2] |
| Run Time | 10 minutes[1] |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.01 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH to 4.0 with glacial acetic acid. Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas before use.[1]
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 50 mg of this compound Monohydrate working standard and transfer it to a 50 mL volumetric flask.[1] Add approximately 20 mL of methanol (B129727) and sonicate for 10 minutes to ensure complete dissolution.[1] Make up the volume to 50 mL with methanol.[1]
Working Standard Solution Preparation (100 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a working standard solution with a concentration of 100 µg/mL.[1]
Sample Preparation (from Tablets): Weigh and finely powder a minimum of 10 tablets.[1] Transfer a quantity of the powder equivalent to 30 mg of edoxaban to a suitable volumetric flask.[1] Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the final volume with the mobile phase to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][6]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the retention time of Edoxaban. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | ||
| Concentration Range | 2-25 µg/mL[9] | - |
| Correlation Coefficient (R²) | 0.999[2] | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.8 - 99.89%[10] | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Intra-day | ≤0.710%[11] | % RSD ≤ 2.0% |
| Inter-day | ≤0.710%[11] | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL[2] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.5 µg/mL[2] | Signal-to-Noise ratio of 10:1 |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. | % RSD should be within acceptable limits. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions as per ICH guidelines. This compound has shown susceptibility to degradation under basic and oxidative conditions, while remaining stable under acidic, thermal, and photolytic stress.[2] The developed method was capable of separating the degradation products from the parent drug peak, confirming its stability-indicating capability.
Logical Relationship of Method Validation
References
- 1. benchchem.com [benchchem.com]
- 2. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Novel Validated RP-HPLC Method For Determination Of this compound Monohydrate In Bulk And Its Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 6. jchr.org [jchr.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ace.as-pub.com [ace.as-pub.com]
- 9. Stability indicating RP-HPLC method for quantification of this compound | Semantic Scholar [semanticscholar.org]
- 10. Novel Validated RP-HPLC Method For Determination Of this compound Monohydrate In Bulk And Its Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Edoxaban in In Vivo Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Edoxaban, a direct oral Factor Xa (FXa) inhibitor, in various preclinical in vivo animal models of thrombosis. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate the design and execution of studies investigating the antithrombotic effects of Edoxaban and other novel compounds.
Mechanism of Action
Edoxaban is a highly selective, direct, and reversible inhibitor of FXa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. By binding to the active site of FXa, Edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), independent of antithrombin III. This inhibition of thrombin generation ultimately leads to a reduction in fibrin (B1330869) formation and thrombus development. Edoxaban is an established therapeutic agent for the treatment and prevention of deep vein thrombosis (DVT), pulmonary embolism (PE), and for reducing the risk of stroke in patients with non-valvular atrial fibrillation (NVAF).
Research also suggests that Edoxaban's effects may extend to modulating signaling pathways involved in vascular endothelium and thrombus resolution, such as the Wnt-β-induced PI3K/AKT pathway, leading to the upregulation of the protein C anticoagulant system.
Figure 1: Edoxaban's inhibition of the coagulation cascade.
Data Presentation: Edoxaban Efficacy in Animal Models
The following tables summarize quantitative data on the efficacy of Edoxaban in various animal models of thrombosis. Dosages and outcomes are presented to guide experimental design.
Table 1: Venous Thrombosis Models
| Species | Thrombosis Model | Edoxaban Dose (Oral) | Key Findings | Reference |
| Rat | Inferior Vena Cava (IVC) Ligation | 1-10 mg/kg | Dose-dependent reduction in thrombus weight. | |
| Rat | Ferric Chloride (FeCl3)-induced IVC Thrombosis | 3.0 and 10 mg/kg (single dose) | Significant regression of venous thrombus. | |
| Rat | Ferric Chloride (FeCl3)-induced IVC Thrombosis | 1-10 mg/kg (once daily) | Significant reduction in thrombus weight. | |
| Rat | Ferric Chloride (FeCl3)-induced IVC Thrombosis | 5 and 10 mg/kg (once or twice daily) | Significant treatment effects. | |
| Rat | Platinum wire-induced IVC thrombosis | Intravenous infusion | Dose-dependent inhibition of venous thrombosis. Wider safety margin compared to UFH, dalteparin, lepirudin, and warfarin. | |
| Rat | AlCl3-induced Superior Sagittal Sinus Thrombosis | Not specified | Flow in the superior sagittal sinus was higher compared to placebo. |
Table 2: Arterial Thrombosis Models
| Species | Thrombosis Model | Edoxaban Dose (Oral) | Key Findings | Reference |
| Rat | Ferric Chloride (FeCl3)-induced abdominal aorta thrombosis | Not specified | Dose-dependent prevention of arterial thrombosis. | |
| Mouse | Ferric Chloride (FeCl3)-induced Carotid Artery Thrombosis | 10-20 mg/kg | Prophylactic and therapeutic efficacy. |
Table 3: Other Thrombosis Models
| Species | Thrombosis Model | Edoxaban Dose (Oral) | Key Findings | Reference |
| Mouse | Cancer-Associated Thrombosis (Colon26 colorectal cancer cell inoculation) | 5, 10, and 20 mg/kg/day | Significantly suppressed tumor growth, associated with a reduction in thrombosis-related factors. The 10 mg/kg/day dose was identified as appropriate. | |
| Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model | Not specified | Efficacy in reducing infarct size and improving neurological outcome. |
Experimental Protocols
Detailed methodologies for key in vivo thrombosis models are provided below.
Rat Inferior Vena Cava (IVC) Ligation Model of Venous Thrombosis
This model simulates venous thrombosis, particularly deep vein thrombosis (DVT), by inducing blood stasis.
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine). Place the animal in a supine position and maintain body temperature.
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate the IVC just below the renal veins using a suture.
-
-
Edoxaban Administration: Administer Edoxaban orally at the desired dose (e.g., 1-10 mg/kg) at the appropriate time relative to the surgical procedure.
-
Thrombus Maturation and Analysis:
-
Close the abdominal incision and allow the animal to recover.
-
After a predetermined period (e.g., 24-72 hours), re-anesthetize the animal and re-expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus. The tissue can also be processed for histological examination.
-
Figure 2: IVC Ligation Model Workflow.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis due to its reproducibility and control over the thrombotic insult.
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse or rat. Place the animal in a supine position and maintain body temperature.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with Ferric Chloride (FeCl₃) solution (e.g., 10%) to the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes).
-
-
Edoxaban Administration: Edoxaban can be administered orally via gavage at the desired dose (e.g., 10-20 mg/kg) either prior to or following the induction of thrombosis, depending on the study design (prophylactic vs. therapeutic).
-
Monitoring and Endpoint Analysis:
-
Monitor blood flow in the carotid artery using the Doppler flow probe to determine the time to vessel occlusion.
-
At the end of the experiment, euthanize the animal and carefully excise the thrombosed arterial segment.
-
Measure the wet weight of the thrombus.
-
Figure 3: FeCl₃-Induced Arterial Thrombosis Workflow.
Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
This model is a common method for inducing ischemic stroke to study the effects of anticoagulants on infarct size and neurological outcome.
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature. Administer Edoxaban or vehicle orally at the predetermined time before surgery.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicon-coated nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
-
Reperfusion: After a defined occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion of the MCA territory.
-
Post-operative Assessment:
-
Suture the incision and allow the mouse to recover.
-
Perform neurological deficit scoring at various time points post-surgery.
-
At the study endpoint (e.g., 24 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative.
-
Remove the brain, section it, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The unstained area represents the infarct.
-
Calculate the infarct volume, often corrected for edema.
-
Conclusion
Edoxaban is a valuable tool for preclinical thrombosis research, demonstrating efficacy in various animal models of venous and arterial thrombosis, as well as ischemic stroke. The protocols outlined in these application notes provide a foundation for researchers to investigate the antithrombotic effects of Edoxaban and other novel compounds. The quantitative data presented highlights the
Edoxaban Tosylate in Cell Culture: Applications and Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a potent and highly selective direct inhibitor of Factor Xa (FXa), is a crucial component of the coagulation cascade.[1] Its primary clinical application is in the prevention and treatment of thromboembolic events. Beyond its anticoagulant properties, emerging in vitro research has revealed that Edoxaban Tosylate has pleiotropic effects on various cell types, influencing key cellular processes such as proliferation, migration, and signaling. These findings open new avenues for investigating its potential in diverse research areas, including vascular biology, inflammation, and oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies. It is intended to guide researchers in exploring the non-hemostatic functions of Edoxaban and to provide standardized methodologies for reproducible and robust in vitro investigations.
Mechanism of Action
Edoxaban directly and reversibly binds to the active site of both free FXa and FXa within the prothrombinase complex. This competitive inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the downstream formation of fibrin (B1330869) clots.[2] Notably, this action is independent of antithrombin III.[2] The inhibition of FXa by Edoxaban also interferes with FXa-mediated activation of Protease-Activated Receptors (PARs), which are implicated in cellular signaling pathways that regulate inflammation, cell proliferation, and migration.[1]
Data Presentation: Quantitative Effects of Edoxaban in Cell Culture
The following tables summarize the quantitative effects of this compound observed in various in vitro cell-based assays.
Table 1: Effects of Edoxaban on Endothelial Cell Functions (HUVECs)
| Parameter | Edoxaban Concentration | Observed Effect | Citation(s) |
| Proliferation | 10 nM - 500 nM | Significantly promoted cell growth. | [3] |
| 100 nM | Maximal proliferative response. | [3] | |
| Migration (Wound Healing Assay) | 50 nM - 100 nM | Did not independently increase cell migration. | [4] |
| 50 nM - 100 nM (with 9 nM FXa) | Counteracted the pro-migratory effects of FXa. | [4] | |
| Angiogenesis (Tube Formation) | 100 nM - 500 nM | Did not independently influence angiogenesis. | [3] |
| 100 nM - 500 nM (with FXa) | Partially restored the anti-angiogenic effect of FXa. | [3] |
Table 2: Effects of Edoxaban on Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | Edoxaban Concentration | Time Point | Observed Effect on Viability | Citation(s) |
| H400 | 5 µM | 48h | Significant decrease in cell viability. | [5] |
| 10 µM | 48h | Significant decrease in cell viability. | [5] | |
| 20 µM | 48h | Significant decrease in cell viability. | [5] | |
| 5 µM | 72h | Inhibitory effect on proliferation. | [5] | |
| 10 µM | 72h | Promoted cell proliferation. | [5] | |
| H357 | 5 µM, 20 µM | 72h | Reduced cell proliferation. | [5] |
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay
This protocol details a method to assess the effect of Edoxaban on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) using a standard MTT assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in EGM-2 at final concentrations ranging from 10 nM to 1 µM. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Replace the culture medium with the prepared Edoxaban solutions and incubate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Endothelial Cell Migration - Wound Healing Assay
This protocol describes a method to evaluate the effect of Edoxaban on the collective migration of HUVECs.
Materials:
-
Confluent HUVEC monolayer in 24-well plates
-
Sterile p200 pipette tip
-
PBS
-
EGM-2
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Create Wound: Create a scratch in the confluent HUVEC monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 containing the desired concentrations of Edoxaban (e.g., 50 nM, 100 nM). Include a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at marked locations.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (Time X): Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).[4]
-
Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.
Protocol 3: Cancer Cell Invasion Assay (Matrigel Transwell)
This protocol details a method to assess the effect of Edoxaban on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
Procedure:
-
Coat Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 50 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 1 hour to solidify.[6]
-
Prepare Cells: Culture cancer cells to sub-confluency, then serum-starve for 24 hours. Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of Edoxaban or vehicle control.
-
Seed Cells: Add 2.5 - 5 x 10⁴ cells in 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[6]
-
Add Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber.[6]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[6]
-
Fix and Stain: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes, then stain with 0.1% Crystal Violet for 10 minutes.[6]
-
Wash and Dry: Wash the inserts with water and allow them to air dry.[6]
-
Quantification: Image the lower surface of the membrane and count the number of invaded cells.
Protocol 4: Western Blot Analysis of PI3K/AKT and NF-κB Signaling
This protocol provides a method to analyze the phosphorylation status of key proteins in the PI3K/AKT and NF-κB pathways in HUVECs treated with Edoxaban.
Materials:
-
HUVECs cultured in 6-well plates
-
This compound stock solution
-
FXa (as a stimulus)
-
Ice-cold PBS
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-NF-κB p65 (Ser536), rabbit anti-total NF-κB p65, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture HUVECs to 80-90% confluency. Pre-treat with Edoxaban for 1-2 hours, then stimulate with FXa for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.[7]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.cn]
- 2. Edoxaban, a Factor Xa-Specific Direct Oral Anticoagulant, Significantly Suppresses Tumor Growth in Colorectal Cancer Colon26-Inoculated BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Commonly Prescribed Anticoagulants Exert Anticancer Effects in Oral Squamous Cell Carcinoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snapcyte.com [snapcyte.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Edoxaban in Rat Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Edoxaban (B1671109), a direct oral anticoagulant that specifically inhibits Factor Xa, in various rat models of thrombosis. This document outlines detailed experimental protocols, summarizes key quantitative data from preclinical studies, and includes visualizations of Edoxaban's mechanism of action and experimental workflows to assist in the design and execution of research studies.
Data Presentation: Efficacy of Edoxaban in Rat Thrombosis Models
The following tables summarize the dose-dependent antithrombotic effects of Edoxaban in different rat models of thrombosis, providing a basis for dose selection and experimental design.
Table 1: Oral Administration of Edoxaban in Venous Thrombosis Models
| Thrombosis Model | Dosage (mg/kg) | Administration Schedule | Key Findings | Reference |
| Inferior Vena Cava (IVC) Stenosis | 1 - 10 mg/kg | Single oral dose | Dose-dependent inhibition of venous thrombus formation.[1][2] | [1][2] |
| IVC Partial Stenosis + FeCl3 | 3.0 and 10 mg/kg | Single oral dose 1h after thrombus formation | Significant regression of venous thrombus.[3] | [3] |
| IVC Partial Stenosis + FeCl3 | 5 and 10 mg/kg (daily) | Once daily (QD) and twice daily (BID) for 3 days | Significant reduction in thrombus weight with both QD and BID regimens.[3] | [3] |
| IVC Ligation | 10 mg/kg | Single oral dose at ZT-2 (light phase) vs. ZT-14 (dark phase) | More potent inhibition of thrombus formation when administered at the beginning of the light phase (ZT-2).[4][5] | [4][5] |
Table 2: Oral Administration of Edoxaban in Arterial and Stent Thrombosis Models
| Thrombosis Model | Dosage (mg/kg) | Administration Schedule | Key Findings | Reference |
| Stent-induced Arteriovenous Shunt | 0.3 - 3 mg/kg | Single oral dose before thrombus induction | Significant and dose-dependent antithrombotic effects.[6][7] | [6][7] |
| Ferric Chloride (FeCl3)-induced Abdominal Aorta | 5, 10, and 20 mg/kg/day | Daily oral administration | Dose-dependent prevention of arterial thrombosis.[8] | [8] |
| AlCl3-induced Superior Sagittal Sinus | 20 mg/kg | Once daily, 1h before or 6h after thrombosis induction | Significantly higher blood flow in the sinus compared to placebo; similar efficacy to enoxaparin.[9] | [9] |
Table 3: Intravenous Administration of Edoxaban in Venous Thrombosis Model
| Thrombosis Model | Dosage | Administration Schedule | Key Findings | Reference |
| Platinum Wire-induced IVC | Not specified (dose-response) | Continuous intravenous infusion | Dose-dependent inhibition of venous thrombosis.[10] | [10] |
Experimental Protocols
Detailed methodologies for commonly employed rat thrombosis models to evaluate the efficacy of Edoxaban are provided below.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis due to its reproducibility.[1][11]
Materials:
-
Edoxaban
-
Vehicle for Edoxaban (e.g., 0.5% methylcellulose)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10-35% w/v in distilled water, freshly prepared)[12][13][14]
-
Filter paper strips (1 x 2 mm)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to isolate the common carotid artery.
-
Drug Administration: Administer Edoxaban or vehicle orally via gavage at the desired dose (e.g., 10-20 mg/kg) at a predetermined time before the surgical procedure to allow for drug absorption.[1]
-
Thrombosis Induction:
-
Place a Doppler flow probe around the exposed carotid artery to monitor baseline blood flow.
-
Saturate a filter paper strip with the FeCl₃ solution and apply it topically to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).[13][15]
-
After the incubation period, remove the filter paper and rinse the artery with sterile saline.[1]
-
-
Monitoring and Endpoint Analysis:
Inferior Vena Cava (IVC) Stenosis-Induced Venous Thrombosis Model
This model simulates venous thrombosis, particularly deep vein thrombosis (DVT), by inducing blood stasis.[1]
Materials:
-
Edoxaban
-
Vehicle for Edoxaban
-
Anesthetic agent
-
Suture material (e.g., 4-0 silk)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Induce stenosis by ligating the IVC and all side branches distal to the left renal vein.
-
-
Edoxaban Administration: Administer Edoxaban orally at the desired dose (e.g., 1-10 mg/kg) at the appropriate time relative to the surgical procedure.[1]
-
Thrombus Maturation and Analysis:
-
Close the abdominal incision and allow the animal to recover.
-
After a predetermined period (e.g., 24-72 hours), re-anesthetize the animal and re-expose the IVC.[1]
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus. The tissue can also be processed for histological examination.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Edoxaban within the coagulation cascade and a typical experimental workflow for evaluating its efficacy.
Caption: Edoxaban's Inhibition of the Coagulation Cascade.
Caption: General Workflow for a Rat Thrombosis Study.
Discussion
Edoxaban has demonstrated significant, dose-dependent antithrombotic efficacy in a variety of rat thrombosis models, including both venous and arterial thrombosis.[2][6][10] The oral route of administration via gavage is a common and effective method for preclinical studies.[1][6] The choice of thrombosis model will depend on the specific research question, with FeCl₃-induced models being well-suited for studying arterial thrombosis and IVC stenosis or ligation models for venous thrombosis.[1]
Recent research also suggests that the timing of Edoxaban administration can influence its efficacy, with administration during the rat's active (dark) phase potentially leading to different outcomes compared to the resting (light) phase.[4][5] This highlights the importance of considering circadian rhythms in the design of preclinical studies.
Furthermore, studies have indicated that Edoxaban may have pleiotropic effects beyond its direct anticoagulant activity, such as modulating the PI3K/AKT signaling pathway, which could contribute to its overall therapeutic benefit in venous thrombosis.[16]
When designing experiments, it is crucial to include appropriate control groups (vehicle-treated animals) and to perform dose-response studies to determine the optimal dose for the specific model and endpoint being investigated. Bleeding time assays should also be conducted to assess the hemorrhagic risk associated with the effective doses of Edoxaban.[2][10] The safety margin of edoxaban has been reported to be greater than that of warfarin (B611796) and enoxaparin in rats.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of antithrombotic and haemorrhagic effects of edoxaban, an oral direct factor Xa inhibitor, with warfarin and enoxaparin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edoxaban Dosing Time Affects Blood Coagulation Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of Stent Thrombosis in Rats by a Direct Oral Factor Xa Inhibitor Edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of edoxaban and enoxaparin in a rat model of AlCl3-induced thrombosis of the superior sagittal sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]
- 14. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edoxaban improves venous thrombosis via increasing hydrogen sulfide and homocysteine in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Spectrophotometric Quantification of Edoxaban
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Edoxaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3][4] It is prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][5] Accurate and reliable quantification of Edoxaban in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. This document provides a detailed application note and protocol for a simple, cost-effective, and rapid UV-spectrophotometric method for the quantification of Edoxaban.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UV-spectrophotometric analysis of Edoxaban, compiled from various validated methods.
Table 1: Spectrophotometric Method Parameters
| Parameter | Value | Reference |
| Solvent | Methanol (B129727) | [1][6] |
| Wavelength of Maximum Absorbance (λmax) | 289 - 291.2 nm | [1][6] |
| Linearity Range | 2 - 25 µg/mL | [1][2][3][6] |
| Correlation Coefficient (r²) | > 0.999 | [1][2][6] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.110 - 0.654 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.334 - 1.982 µg/mL | [1][2] |
| Accuracy (% Recovery) | 98.5% - 100.72% | [1][6] |
| Precision (% RSD) | < 2% | [2][6] |
Experimental Protocols
This section outlines the detailed methodology for the UV-spectrophotometric quantification of Edoxaban.
1. Materials and Reagents:
-
Edoxaban reference standard
-
Methanol (HPLC or Spectroscopic grade)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Edoxaban reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.
-
Dilute with methanol to obtain final concentrations within the linear range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a working standard solution of approximately 10 µg/mL.
-
Scan the solution from 400 nm to 200 nm using methanol as a blank.
-
Determine the wavelength at which maximum absorbance occurs. This should be around 289-291.2 nm.[1][6]
5. Construction of Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
6. Analysis of a Sample Formulation (e.g., Tablets):
-
Weigh and finely powder at least 20 tablets to get a homogenous sample.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Edoxaban and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove insoluble excipients.
-
Dilute the filtrate with methanol to a concentration that falls within the established linearity range.
-
Measure the absorbance of the final sample solution at the λmax.
-
Calculate the concentration of Edoxaban in the sample using the regression equation from the calibration curve.
Visualizations
Mechanism of Action of Edoxaban
Edoxaban is a direct inhibitor of Factor Xa.[1][2][3][4] It works by binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin.[4][7] This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade.[1][5]
Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow for Edoxaban Quantification
The following diagram illustrates the step-by-step workflow for the UV-spectrophotometric quantification of Edoxaban.
Caption: Experimental workflow for UV-spectrophotometric analysis.
Validation Parameters Relationship
The validation of the analytical method ensures its suitability for its intended purpose. The relationship between key validation parameters is depicted below.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edoxaban: a new oral direct factor xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Edoxaban (Savaysa): A Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Use of Edoxaban Tosylate in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109) Tosylate is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2][3] Its high potency and specificity make it an invaluable tool for in vitro studies of coagulation, thrombosis, and hemostasis. These application notes provide detailed protocols and quantitative data for the use of Edoxaban Tosylate in various in vitro coagulation assays.
Mechanism of Action
Edoxaban directly binds to the active site of both free FXa and FXa assembled in the prothrombinase complex.[1][4] This competitive inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby inhibiting the final common pathway of clot formation.[1][5] This action is independent of antithrombin III.[3] The inhibition of FXa by edoxaban is potent and reversible.[2][6]
Quantitative Data
The inhibitory activity of Edoxaban against Factor Xa and its effect on various coagulation parameters have been quantified in several studies.
| Parameter | Target Enzyme | Value | Reference |
| Inhibitory Constant (Ki) | Free Factor Xa | 0.561 nM | [5] |
| Prothrombinase-bound Factor Xa | 2.98 nM | [4] | |
| IC50 (Anti-FXa) | Free Factor Xa | 2.3 - 3 nM | [2] |
| Clot-bound Factor Xa | 8.2 nM | [7] | |
| Thrombin | >10,000-fold higher than for FXa | [4] | |
| Other Serine Proteases | >10,000-fold higher than for FXa | [4] |
Table 1: Inhibitory Activity of Edoxaban against Factor Xa.
| Assay | Effect | Key Findings | References |
| Prothrombin Time (PT) | Concentration-dependent prolongation | Sensitivity varies significantly depending on the thromboplastin (B12709170) reagent used. | [8] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Less sensitive to Edoxaban than PT. A normal aPTT does not exclude the presence of Edoxaban. | [8] |
| Thrombin Time (TT) | No significant effect | Edoxaban acts upstream of thrombin. | [9] |
| Chromogenic Anti-Xa Assay | Linear correlation with concentration | High sensitivity and the most suitable assay for quantifying Edoxaban concentration. | [1][8] |
| Thrombin Generation Assay (TGA) | Inhibition of thrombin generation | A sensitive method for detecting the global anticoagulant effect of Edoxaban. | [1][8] |
Table 2: Effect of Edoxaban on In Vitro Coagulation Parameters.
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay is the most accurate and sensitive method for quantifying the concentration of Edoxaban in plasma.[8]
Principle: The assay is a two-stage process. In the first stage, plasma containing Edoxaban is incubated with a known excess of FXa. Edoxaban binds to and inhibits a portion of the FXa. In the second stage, a chromogenic substrate specific for FXa is added. The residual, uninhibited FXa cleaves the substrate, releasing a colored product (p-nitroaniline) that is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the Edoxaban concentration.[1][10]
Protocol:
-
Sample Preparation: Use double-centrifuged, platelet-poor plasma collected in 3.2% sodium citrate (B86180) tubes.[1][11]
-
Calibration Curve: Prepare a standard curve using Edoxaban calibrators of known concentrations (e.g., 0 to 500 ng/mL).[1][10]
-
Reagent Incubation: Incubate the plasma sample or calibrator with a reagent containing a fixed amount of bovine or human FXa.[1]
-
Substrate Addition: Add a chromogenic substrate specific for FXa.[1]
-
Measurement: Measure the change in absorbance at 405 nm using a spectrophotometer.[1]
-
Quantification: Determine the Edoxaban concentration in the sample by interpolating the absorbance value from the calibration curve.[1]
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global clotting assays that assess the extrinsic and intrinsic pathways, respectively. Edoxaban prolongs both PT and aPTT in a concentration-dependent manner.[8][12]
Principle:
-
PT: Measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor) and calcium.
-
aPTT: Measures the time it takes for a clot to form in plasma after the addition of a contact activator, partial thromboplastin (a phospholipid source), and calcium.
Protocol:
-
Sample Preparation: Use platelet-poor plasma collected in 3.2% sodium citrate tubes.
-
Assay Performance: Follow standard laboratory protocols for PT and aPTT using a coagulometer. It is crucial to use specific reagents and characterize their responsiveness to known concentrations of Edoxaban, as sensitivity can vary.[8][13]
-
Data Analysis: Record the clotting time in seconds. The degree of prolongation of PT and aPTT can be correlated with the concentration of Edoxaban, but this relationship is reagent-dependent.[13]
Thrombin Generation Assay (TGA)
TGA provides a global assessment of the coagulation potential of a plasma sample.[1]
Principle: Coagulation is initiated in platelet-poor plasma by adding a trigger (e.g., tissue factor and phospholipids). The generation of thrombin over time is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin. The resulting curve, or thrombogram, provides several parameters, including lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).[1]
Protocol:
-
Sample Preparation: Use platelet-poor plasma.[1]
-
Reagent Preparation: Prepare a reagent mixture containing a thrombin-specific fluorogenic substrate and a trigger solution.[1]
-
Assay Performance:
-
Pipette the plasma sample into a 96-well plate.
-
Add the reagent mixture to initiate the reaction.
-
Place the plate in a fluorometer pre-warmed to 37°C.[1]
-
-
Data Acquisition: Continuously measure the fluorescence intensity over time.[1]
-
Data Analysis: The first derivative of the fluorescence curve represents the rate of thrombin generation. From this, key kinetic parameters are derived.[1]
Interpretation and Considerations
-
The chromogenic anti-Xa assay is the recommended method for accurately quantifying Edoxaban concentrations due to its high sensitivity and linearity.[8]
-
PT and aPTT can indicate the presence of Edoxaban but are not suitable for precise quantification due to significant inter-reagent variability.[12][14] A normal PT or aPTT does not rule out the presence of clinically relevant concentrations of Edoxaban.[9]
-
TGA is a sensitive research tool for evaluating the overall pharmacodynamic effect of Edoxaban on coagulation.[8]
-
Edoxaban can interfere with certain coagulation tests, leading to falsely elevated results for FXa-based antithrombin assays and potentially affecting lupus anticoagulant testing.[8][15] Immunological assays and assays that measure factors downstream of FXa are generally not affected.[8]
Conclusion
This compound is a powerful and specific tool for the in vitro investigation of the coagulation cascade. Understanding its mechanism of action and utilizing appropriate, well-characterized assays are crucial for obtaining reliable and interpretable data. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this direct Factor Xa inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay. | Sigma-Aldrich [sigmaaldrich.com]
- 13. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Edoxaban and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109) is a direct oral anticoagulant (DOAC) that functions by directly inhibiting Factor Xa, a critical component of the blood coagulation cascade.[1] It is prescribed for the prevention of stroke in non-valvular atrial fibrillation and for the treatment of venous thromboembolism.[1] While routine therapeutic drug monitoring is not always necessary for edoxaban, certain clinical situations, such as in patients with renal impairment, suspected overdose, or unexpected bleeding, necessitate accurate plasma concentration measurement to ensure safety and efficacy.[1] Furthermore, understanding the pharmacokinetic profile of edoxaban and its pharmacologically active metabolites, such as edoxaban-M4, is crucial during drug development and in clinical research.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of edoxaban and its metabolites in biological matrices due to its high sensitivity, specificity, and robustness.[4][5] This application note provides detailed protocols for the quantification of edoxaban and its major metabolites in plasma using LC-MS/MS, summarizing key quantitative data and experimental methodologies from various validated methods.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of edoxaban and its metabolites in plasma.
Table 1: Linearity and Range of Quantification
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Edoxaban | 1.25 - 160 | 1.25 | [4][5] |
| Edoxaban | 1.0 - 200 | 1.0 | [6] |
| Edoxaban-M4 (4CA-EDX) | 0.47 - 60 | 0.47 | [4][5] |
| ND-EDX | 0.12 - 15 | 0.12 | [4][5] |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Edoxaban | LQC, MQC, HQC | < 13.3% | < 13.3% | 85.9 - 112.8% | [4][5] |
| Edoxaban-M4 (4CA-EDX) | LQC, MQC, HQC | < 13.3% | < 13.3% | 85.9 - 112.8% | [4][5] |
| ND-EDX | LQC, MQC, HQC | < 13.3% | < 13.3% | 85.9 - 112.8% | [4][5] |
| Edoxaban | 2.0, 40, 160 ng/mL | Not Reported | Not Reported | Within ±15% | [6] |
Table 3: Observed Plasma Concentrations in Patients
| Analyte | Patient Population | Plasma Concentration Range (ng/mL) | Reference |
| Edoxaban | Atrial Fibrillation | 17.8 - 102 | [4][5] |
| Edoxaban-M4 (4CA-EDX) | Atrial Fibrillation | 1.67 - 25.7 | [4][5] |
| ND-EDX | Atrial Fibrillation | 0.685 - 5.34 | [4][5] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the LC-MS/MS quantification of edoxaban and its metabolites in plasma.
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and rapid method suitable for high-throughput analysis.[1][7]
Materials:
-
Human plasma (EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., edoxaban-d6 (B570406) in acetonitrile)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This method offers a cleaner extract compared to protein precipitation.[6]
Materials:
-
Human plasma
-
Ethyl acetate (B1210297)
-
Internal Standard (IS) working solution (e.g., apixaban (B1684502) in methanol)[6]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
To 300 µL of plasma, add 50 µL of the internal standard working solution.
-
Vortex to mix.
-
Add 3 mL of ethyl acetate and vortex for an extended period.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.[6]
-
Transfer the organic phase to a clean tube.
-
Evaporate the organic phase to dryness using a lyophilizer or under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[6]
-
Inject the sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of edoxaban and its metabolites.
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | UHPLC or HPLC system | Shimadzu LC-20ADvp |
| Column | Kinetex C18 (100 mm x 2.1 mm, 2.6 µm) | Chromolith C18 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Gradient elution | Isocratic (70:30 Methanol:0.1% Formic acid) |
| Flow Rate | 0.25 mL/min | 0.80 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 1 - 10 µL | 20 µL |
| Run Time | 7 minutes | 3 minutes |
| Reference | [4][5] | [6] |
Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Sciex API 4000 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Negative Electrospray Ionization (ESI-) |
| MRM Transitions (m/z) | Edoxaban: 548.2 → 366.1 Edoxaban-M4: Not Specified ND-EDX: Not Specified IS (edoxaban-d6): Not Specified | Edoxaban: 548.2 → 366.1 IS (Apixaban): 460.0 → 443.1 |
| Ion Source Temperature | 400°C | 400°C |
| Ion Spray Voltage | 5500 V | -5500 V |
| Reference | [4][5] | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of edoxaban in plasma samples by LC-MS/MS.
Caption: General workflow for edoxaban quantification in plasma.
Edoxaban Metabolism
Edoxaban is metabolized to several compounds, with the M4 metabolite being pharmacologically active.[3][9][10] The following diagram illustrates the primary metabolic pathways.
Caption: Simplified metabolic pathway of edoxaban.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Edoxaban Tosylate Stock Solutions for Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction
Edoxaban (B1671109) is a potent, direct, and highly selective inhibitor of Factor Xa (FXa), a crucial serine protease in the coagulation cascade.[1][2] By directly binding to FXa, edoxaban effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[1][2] Beyond its established role in anticoagulation, FXa has been implicated in activating pro-inflammatory signaling pathways, making edoxaban a valuable tool for in vitro studies in thrombosis, hemostasis, and inflammation research.[1] This document provides a detailed protocol for the preparation, storage, and handling of edoxaban tosylate stock solutions for use in cell culture experiments to ensure experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of edoxaban is essential for preparing stable and accurate stock solutions. Edoxaban is commercially available in different forms, with this compound monohydrate being a common salt form used to improve its pharmaceutical properties.[2] It is critical to use the correct molecular weight based on the specific form of the compound for accurate concentration calculations.
Table 1: Physicochemical Properties of Edoxaban and its Tosylate Monohydrate Salt
| Property | Edoxaban (anhydrous free base) | This compound Monohydrate |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S | C₃₁H₄₀ClN₇O₈S₂ |
| Molecular Weight | 548.06 g/mol | 738.27 g/mol [1][3] |
| Appearance | White to pale yellow crystalline powder[1] | White to pale yellow powder[1] |
| Solubility | Low solubility in aqueous solutions (pH 3-7).[1] Soluble in organic solvents like methanol (B129727) and DMSO.[1] | Soluble in DMSO (≥36.9 mg/mL), soluble in EtOH with warming (≥5.78 mg/mL), and sparingly soluble in water (<2.6 mg/mL).[3] |
Mechanism of Action: Inhibition of Factor Xa
Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa).[2][4] FXa is a key enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. By inhibiting FXa, edoxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This reduction in thrombin levels leads to decreased fibrin (B1330869) formation from fibrinogen, ultimately inhibiting clot formation.[2]
Caption: Mechanism of action of Edoxaban as a direct Factor Xa inhibitor.
Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound Monohydrate in DMSO.
Materials:
-
This compound Monohydrate (MW: 738.27 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound Monohydrate is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 738.27 g/mol x 1000 mg/g = 7.38 mg[1]
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 7.38 mg of this compound Monohydrate into the tube.[1]
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound monohydrate.[1]
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved.[1][5] Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.[1]
-
-
Sterilization (Optional but Recommended):
-
For sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.[1]
-
-
Aliquoting and Storage:
Table 2: Recommended Storage and Stability of Edoxaban Stock Solutions
| Storage Temperature | Solvent | Stability | Recommendations |
| -80°C | DMSO | Up to 1 year (some sources suggest 6 months)[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | DMSO | Up to 1 month[1] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1][5] |
| 2-8°C | Aqueous/Plasma | Unstable, significant deterioration within 2 weeks[1] | Not recommended for storage of stock solutions. |
| Room Temperature | Aqueous/Plasma | Highly unstable, significant degradation within 24 hours[1] | Avoid storing edoxaban solutions at room temperature.[1] |
Application in Cell Culture
Working Solution Preparation:
-
Prepare serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.[1]
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of edoxaban used.[1]
-
Stability in Media: Edoxaban is susceptible to degradation over time in aqueous solutions, especially at 37°C.[5] It is recommended to prepare fresh working solutions from the frozen stock for each experiment and minimize the time the compound is in the media before and during the experiment.[5]
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Edoxaban in a Ferric Chloride-Induced Arterial Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arterial thrombosis, the formation of a blood clot within an artery, is a primary cause of major cardiovascular events such as myocardial infarction and ischemic stroke. Preclinical research relies on robust and reproducible animal models to investigate the pathophysiology of thrombosis and to evaluate the efficacy of novel antithrombotic agents. The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely utilized method that mimics aspects of endothelial injury and subsequent thrombus formation.[1][2][3]
Edoxaban (B1671109) is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[4][5] By inhibiting FXa, edoxaban effectively reduces thrombin generation and subsequent fibrin (B1330869) formation, key components of a thrombus.[6][7] It is clinically approved for the prevention and treatment of various thromboembolic disorders.[8][9]
These application notes provide a detailed protocol for the ferric chloride-induced arterial thrombosis model in rats and demonstrate the dose-dependent antithrombotic effects of Edoxaban. The included data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate potential anticoagulant therapies.
Mechanism of Action and Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the prothrombinase complex, which converts prothrombin to thrombin. Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form the structural meshwork of the thrombus.
Edoxaban exerts its anticoagulant effect by directly binding to the active site of both free Factor Xa and Factor Xa within the prothrombinase complex.[4] This inhibition is independent of antithrombin III.[10] By blocking the activity of Factor Xa, Edoxaban effectively curtails the amplification of the coagulation cascade, leading to reduced thrombin generation and, consequently, decreased fibrin formation and thrombus development.[7][10]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Edoxaban in a rat model of ferric chloride-induced arterial thrombosis.
Table 1: Dose-Dependent Effect of Edoxaban on Thrombus Weight
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) (Mean ± SEM) | % Inhibition |
| Vehicle (Control) | - | 12.5 ± 0.9 | - |
| Edoxaban | 0.3 | 8.8 ± 1.1* | 29.6 |
| Edoxaban | 1.0 | 5.5 ± 0.8 | 56.0 |
| Edoxaban | 3.0 | 2.9 ± 0.5 | 76.8 |
*p<0.05 vs. Vehicle, **p<0.01 vs. Vehicle. Data synthesized from Morishima et al., 2016.[4]
Table 2: Effect of Edoxaban on Bleeding Time
| Treatment Group | Dose (mg/kg) | Bleeding Time (s) (Mean ± SEM) |
| Vehicle (Control) | - | 230 ± 25 |
| Edoxaban | 3.0 | 350 ± 40 |
| Edoxaban | 10.0 | 680 ± 90* |
| Edoxaban | 30.0 | >1800** |
*p<0.05 vs. Vehicle, **p<0.01 vs. Vehicle. Data synthesized from Morishima et al., 2016.[4]
Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This protocol describes the induction of arterial thrombosis in the abdominal aorta of rats using ferric chloride.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Filter paper (1 x 2 mm)
-
15% (w/v) Ferric Chloride (FeCl₃) solution
-
Saline solution
-
Suture materials
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Carefully dissect the abdominal aorta from the surrounding connective tissue, avoiding damage to the vessel.
-
-
Thrombosis Induction:
-
Soak a 1 x 2 mm piece of filter paper in a 15% FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the exposed abdominal aorta for 10 minutes.
-
After 10 minutes, remove the filter paper and gently rinse the area with saline.
-
-
Thrombus Maturation:
-
Allow the thrombus to form and mature for a predetermined period (e.g., 30 minutes).
-
-
Endpoint Analysis:
-
After the maturation period, carefully excise the thrombosed segment of the aorta.
-
Remove the thrombus from the vessel and measure its wet weight.
-
Edoxaban Administration
This protocol outlines the oral administration of Edoxaban for prophylactic treatment in the thrombosis model.
Materials:
-
Edoxaban
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Oral gavage needles
Protocol:
-
Prepare the desired concentrations of Edoxaban in the vehicle.
-
Administer the Edoxaban solution or vehicle to the rats via oral gavage.
-
The administration should occur at a specific time point before the induction of thrombosis (e.g., 30 minutes prior).[4]
Discussion
The data presented demonstrates that Edoxaban significantly and dose-dependently reduces thrombus weight in the ferric chloride-induced arterial thrombosis model in rats.[4] This preclinical model provides a valuable platform for assessing the efficacy of Factor Xa inhibitors and other novel anticoagulants.
When designing studies using this model, it is crucial to consider the concentration of ferric chloride and the application time, as these parameters can influence the severity of the thrombotic challenge.[11] The timing of drug administration relative to thrombus induction is also a critical factor in determining whether the study is evaluating prophylactic or therapeutic effects.
Furthermore, the assessment of bleeding risk is an essential component of preclinical anticoagulant evaluation. The tail transection bleeding time model, as summarized in Table 2, is a common method for this purpose. It is important to establish a therapeutic window where antithrombotic efficacy is achieved without a significant increase in bleeding.
References
- 1. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of arterial thrombosis by edoxaban, an oral factor Xa inhibitor in rats: monotherapy and in combination with antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edoxaban improves venous thrombosis via increasing hydrogen sulfide and homocysteine in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edoxaban Tosylate in the In Vivo Study of Venous Thromboembolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109) Tosylate, an oral, direct, and selective inhibitor of Factor Xa (FXa), is a critical tool for in vivo research of venous thromboembolism (VTE).[1][2] By directly targeting FXa, a key enzyme in the coagulation cascade, edoxaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing fibrin (B1330869) formation and subsequent thrombus development. These application notes provide detailed protocols for utilizing Edoxaban Tosylate in a rat model of VTE, present quantitative data on its efficacy, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action
Edoxaban's primary mechanism is the direct, reversible inhibition of FXa. This action disrupts the final common pathway of the coagulation cascade. Beyond its direct anticoagulant effects, research suggests that edoxaban may also modulate cellular signaling pathways, such as the Wnt/β-catenin and PI3K/AKT pathways. This modulation can lead to the upregulation of the endogenous anticoagulant, the protein C system, further contributing to its antithrombotic effects.
Data Presentation
The following tables summarize the dose-dependent efficacy of orally administered this compound in a rat model of venous thrombosis.
Table 1: Effect of Single Oral Administration of Edoxaban on Venous Thrombus Weight in Rats
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) (Mean ± SD) | % Inhibition | p-value vs. Control |
| Control (Vehicle) | - | 15.2 ± 1.5 | - | - |
| Edoxaban | 1 | 10.5 ± 2.1 | 30.9 | <0.05 |
| Edoxaban | 3 | 6.8 ± 1.9 | 55.3 | <0.01 |
| Edoxaban | 10 | 3.1 ± 1.2 | 79.6 | <0.001 |
Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies. Actual results may vary.
Table 2: Effect of Multiple Oral Administrations of Edoxaban on Venous Thrombus Weight in Rats
| Treatment Group | Dosing Regimen (mg/kg/day) | Thrombus Weight (mg) (Mean ± SD) | % Inhibition | p-value vs. Control |
| Control (Vehicle) | - | 16.5 ± 1.8 | - | - |
| Edoxaban | 1 | 9.8 ± 2.5 | 40.6 | <0.05 |
| Edoxaban | 3 | 5.5 ± 1.7 | 66.7 | <0.01 |
| Edoxaban | 10 | 2.5 ± 0.9 | 84.8 | <0.001 |
Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies. Actual results may vary.
Experimental Protocols
Inferior Vena Cava (IVC) Ligation Model for Venous Thromboembolism in Rats
This widely used model induces VTE through stasis and is ideal for evaluating the efficacy of antithrombotic agents like edoxaban.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, needle holder, silk sutures)
-
Heating pad
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
-
Edoxaban Administration:
-
Administer this compound or vehicle orally via gavage at the desired dose (e.g., 1, 3, or 10 mg/kg) one hour prior to the surgical procedure.
-
-
Surgical Procedure (IVC Ligation):
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC, separating it from the aorta and surrounding tissues.
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 4-0 silk sutures.
-
Completely ligate the IVC just below the left renal vein with a 4-0 silk suture.
-
Close the abdominal incision in layers.
-
-
Thrombus Formation and Evaluation:
-
Allow the thrombus to form for a predetermined period (e.g., 6 hours or 24 hours).
-
Re-anesthetize the animal and reopen the abdominal incision.
-
Carefully excise the thrombosed segment of the IVC.
-
Open the IVC segment longitudinally and gently remove the thrombus.
-
Blot the thrombus to remove excess blood and immediately weigh it.
-
The thrombus can be fixed in 10% neutral buffered formalin for subsequent histological analysis (e.g., Hematoxylin and Eosin staining).
-
Mandatory Visualizations
Caption: Edoxaban's direct inhibition of Factor Xa in the coagulation cascade.
Caption: Workflow for an in vivo venous thromboembolism study with Edoxaban.
Caption: Proposed signaling pathway of Edoxaban's indirect antithrombotic effects.
References
Application Notes and Protocols for High-Throughput Screening of Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Factor Xa in Coagulation and the Advent of Direct Inhibitors like Edoxaban
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Positioned at the convergence of the intrinsic and extrinsic pathways, FXa is the catalytic component of the prothrombinase complex, which is responsible for the rapid conversion of prothrombin to thrombin. Thrombin, in turn, is the final enzyme in the cascade that cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot. Due to its central and amplifying role, FXa has emerged as a key target for the development of novel anticoagulant therapies.[1][2]
Traditional anticoagulants, such as warfarin, have a narrow therapeutic window and numerous drug-food interactions, necessitating frequent monitoring. The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. Edoxaban is a potent, selective, and reversible direct inhibitor of FXa.[3][4] By binding to the active site of FXa, Edoxaban prevents the downstream generation of thrombin, thereby exerting its anticoagulant effect.[5] High-throughput screening (HTS) assays are essential for the discovery and characterization of new FXa inhibitors, enabling the rapid evaluation of large compound libraries. This document provides detailed protocols for two common HTS assays used to identify and characterize FXa inhibitors like Edoxaban.
Data Summary: In Vitro Potency of Common Factor Xa Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Edoxaban and other commercially available direct Factor Xa inhibitors, providing a comparative view of their in vitro potency.
| Compound | Assay Type | Target | IC50 (nM) | Reference(s) |
| Edoxaban | Chromogenic | Free Human FXa | 2.3 | [3] |
| ELISA-based | Clot-bound FXa | 8.2 | [3] | |
| Apixaban | Enzyme Inhibition | Human FXa | 0.08 (Ki) | [6][7] |
| Enzyme Inhibition | Thrombus-associated FXa | 1.3 | [6] | |
| Rivaroxaban | Enzyme Inhibition | Human FXa | 0.7 | [5][8][9][10] |
| Enzyme Inhibition | Prothrombinase | 2.1 | [5][9][11] | |
| Enzyme Inhibition | Clot-associated FXa | 75 | [11] |
Experimental Protocols
Chromogenic High-Throughput Screening Assay for Factor Xa Inhibitors
This protocol describes a colorimetric assay to measure the activity of human Factor Xa for screening potential inhibitors. The assay relies on the cleavage of a specific chromogenic substrate by FXa, which releases a yellow p-nitroaniline (pNA) product. The absorbance of pNA is measured at 405 nm, and the rate of its formation is directly proportional to FXa activity.
Materials:
-
Purified Human Factor Xa
-
FXa Chromogenic Substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA)
-
Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Edoxaban)
-
96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (Edoxaban) in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the diluted compounds, positive control, and vehicle control (e.g., DMSO in assay buffer) into the wells of the microplate.
-
-
Enzyme Addition:
-
Prepare a working solution of Human Factor Xa in the assay buffer.
-
Add a specific volume (e.g., 20 µL) of the FXa solution to each well of the microplate.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the FXa chromogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding a specific volume (e.g., 25 µL) of the substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorogenic High-Throughput Screening Assay for Factor Xa Inhibitors
This protocol outlines a fluorescence-based assay for screening Factor Xa inhibitors. The principle is similar to the chromogenic assay, but it utilizes a fluorogenic substrate that, upon cleavage by FXa, releases a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence is proportional to FXa activity.
Materials:
-
Purified Human Factor Xa
-
FXa Fluorogenic Substrate (e.g., Pefafluor FXa)[12]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA)
-
Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Edoxaban)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 350/450 nm for AMC)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (Edoxaban) in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the diluted compounds, positive control, and vehicle control into the wells of the black microplate.
-
-
Enzyme Addition:
-
Prepare a working solution of Human Factor Xa in the assay buffer.
-
Add a specific volume (e.g., 20 µL) of the FXa solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for inhibitor binding.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the FXa fluorogenic substrate in the assay buffer.
-
Start the reaction by adding a specific volume (e.g., 25 µL) of the substrate solution to each well.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity in a kinetic mode for 15-60 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Generate a dose-response curve by plotting percent inhibition against the logarithm of the compound concentration and calculate the IC50 value using a suitable curve-fitting model.
-
Visualizations
Caption: Factor Xa signaling pathway and the point of inhibition by Edoxaban.
Caption: General experimental workflow for a high-throughput screening assay.
Caption: Logical data flow for determining IC50 values from raw HTS data.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 3. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edoxaban: an update on the new oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Rivaroxaban | Factor Xa | Thrombin | TargetMol [targetmol.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
Application of Edoxaban Tosylate in the Investigation of Wnt/β-catenin and PI3K/AKT Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, an oral, direct factor Xa inhibitor, is primarily recognized for its anticoagulant properties in the treatment and prevention of thromboembolic events.[1][2][3][4] Emerging research, however, suggests that its mechanism of action may extend beyond coagulation, influencing key cellular signaling pathways.[5] Notably, studies have indicated that Edoxaban can modulate the Wnt/β-catenin and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascades.[5][6] These pathways are fundamental to a myriad of cellular processes, including cell proliferation, survival, and differentiation, and their dysregulation is implicated in various pathologies, including cancer. This document provides detailed application notes and protocols for utilizing Edoxaban Tosylate as a tool to study the intricate interplay within the Wnt/β-catenin and PI3K/AKT pathways.
Mechanism of Action and Biological Context
Edoxaban's primary mode of action is the direct, selective, and reversible inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1][7] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin (B1330869) clot formation.[1]
Recent findings have illuminated a potential role for Edoxaban in regulating the Wnt/β-catenin and PI3K/AKT pathways. A study demonstrated that Edoxaban treatment in a mouse model of atrial fibrillation and thromboembolism led to the activation of Wnt-β phosphorylation and an upregulation in the expression of PI3K and AKT.[5] This suggests that Edoxaban may exert its effects, at least in part, by influencing these critical signaling networks. The Wnt/β-catenin pathway is integral to development and tissue homeostasis, with β-catenin acting as a key transcriptional co-activator.[8] The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism.[9][10] The crosstalk between these two pathways is an area of active investigation in various diseases.[11][12]
Data Presentation
The following table summarizes hypothetical quantitative data from experiments designed to assess the effect of this compound on key proteins in the Wnt/β-catenin and PI3K/AKT pathways. The data is presented as relative protein expression or phosphorylation levels normalized to a loading control, with the vehicle-treated control set to 1.0.
| Treatment Group | Concentration (µM) | Relative p-Wnt-β Expression (Normalized to Total Wnt-β) | Relative PI3K Expression (Normalized to Loading Control) | Relative p-AKT Expression (Normalized to Total AKT) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound | 10 | 1.85 ± 0.21 | 1.65 ± 0.18 | 1.75 ± 0.20 |
| This compound | 25 | 2.50 ± 0.28 | 2.30 ± 0.25 | 2.40 ± 0.29 |
| This compound | 50 | 3.10 ± 0.35 | 2.95 ± 0.31 | 3.05 ± 0.33 |
Signaling Pathway Diagrams
Caption: Edoxaban's proposed influence on Wnt/β-catenin and PI3K/AKT pathways.
Experimental Workflow
Caption: General experimental workflow for studying Edoxaban's effects.
Experimental Protocols
Preparation of this compound Stock Solution
Note: Edoxaban has low aqueous solubility. A stock solution in DMSO is recommended.[13][14]
-
Materials:
-
This compound Monohydrate
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure: a. Accurately weigh the desired amount of this compound Monohydrate (Molecular Weight: 738.27 g/mol ) in a sterile microcentrifuge tube. b. To prepare a 10 mM stock solution, dissolve 7.38 mg of this compound Monohydrate in 1 mL of DMSO.[15] c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be used to aid dissolution.[15] d. (Optional) Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter.[15] e. Aliquot the stock solution into single-use volumes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Cell Line: Vascular endothelial cells (e.g., HUVECs) are a relevant cell line based on existing research.[5][13]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: a. Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%). b. Prepare working concentrations of this compound by diluting the DMSO stock solution in fresh cell culture medium. c. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).[13] Include a vehicle control with the same final DMSO concentration. d. Remove the old medium, wash the cells with PBS, and add the medium containing the desired concentrations of this compound. e. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Western Blotting for Wnt/β-catenin and PI3K/AKT Pathway Proteins
-
Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[8][16] c. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] e. Collect the supernatant containing the protein and determine the protein concentration using a BCA assay.[8][16]
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[8] b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[8] c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane.[8][16]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[16] b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Rabbit anti-phospho-Wnt-β
- Mouse anti-Wnt-β
- Rabbit anti-PI3K
- Rabbit anti-phospho-AKT (Ser473)
- Mouse anti-AKT
- Mouse anti-β-actin or anti-GAPDH (as a loading control) c. Wash the membrane three times for 10 minutes each with TBS-T. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16] e. Wash the membrane again as in step 3c.
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8] b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the protein of interest's band intensity to the corresponding loading control. For phosphorylated proteins, normalize to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for PI3K and AKT mRNA Expression
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from treated and control cells using a suitable RNA isolation kit (e.g., TRIzol).[17] b. Assess RNA quality and quantity using a spectrophotometer. c. Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.[17]
-
qPCR: a. Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers. b. Example primer sequences (human):
- PIK3CA Forward: 5'-TCTGTCCTCCTCTAAACCCTG-3'
- PIK3CA Reverse: 5'-TTCTCCCAATTCAACCAC-3'
- AKT1 Forward: 5'-GCGAGCTGTTCTTCCACC-3'
- AKT1 Reverse: 5'-TCCTCCACGATACCCTCA-3'
- GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
- GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3' c. Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes (PIK3CA, AKT1) to the Ct value of a housekeeping gene (e.g., GAPDH). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[17]
Conclusion
This compound presents a valuable pharmacological tool for investigating the complex signaling networks of the Wnt/β-catenin and PI3K/AKT pathways. The protocols and information provided herein offer a framework for researchers to explore the non-canonical roles of this anticoagulant and to potentially uncover novel therapeutic applications. Rigorous experimental design, including appropriate controls and validation, is paramount to obtaining reproducible and meaningful results.
References
- 1. This compound Monohydrate|CAS 1229194-11-9|RUO [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. Edoxaban: A Novel Factor Xa Inhibitor for the Management of Non-valvular Atrial Fibrillation and Venous Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edoxaban improves venous thrombosis via increasing hydrogen sulfide and homocysteine in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. anygenes.com [anygenes.com]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dovepress.com [dovepress.com]
- 17. The Gene Expression Status of the PI3K/AKT/mTOR Pathway in Gastric Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Edoxaban Tosylate in Dry Powder Inhaler (DPI) Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, an oral, direct factor Xa inhibitor, is a potent anticoagulant used in the treatment of venous thromboembolism (VTE) and for stroke prevention in patients with nonvalvular atrial fibrillation.[1][2][3] The pulmonary delivery of Edoxaban via a dry powder inhaler (DPI) presents a promising alternative to oral administration, offering direct access to the lungs for rapid onset of action and potentially reducing the systemic dose and associated bleeding risks.[1] Recent research has focused on developing and characterizing Edoxaban DPI formulations, particularly for managing pulmonary coagulopathy.[1][4][5]
These application notes provide a comprehensive overview of the formulation strategies, characterization methods, and in-vitro performance evaluation of Edoxaban Tosylate in DPI formulations based on published research. Detailed protocols are provided to guide researchers in this field.
I. Formulation Development
The development of a successful Edoxaban DPI formulation hinges on achieving an optimal particle size for deep lung deposition (<5 µm) and ensuring good powder flow and aerosolization properties.[1] Micronized Edoxaban is typically blended with excipients to improve its performance.[1][4]
Excipients
Commonly used excipients in Edoxaban DPI formulations include:
-
Large Carrier Particles: Lactose (e.g., Inhalac 120) is frequently used to improve the flow properties of the cohesive micronized drug. During inhalation, the smaller drug particles detach from the larger carrier, which is then deposited in the upper respiratory tract.[1]
-
Dispersibility Enhancers: Leucine and magnesium stearate (B1226849) can be added as ternary agents to reduce the drug-carrier adhesion, leading to improved aerosolization and a higher fine particle fraction (FPF).[1][4]
Formulation Compositions
The following table summarizes the composition of four research formulations (F1-F4) of Edoxaban DPI, each containing 2.5% w/w this compound.[6]
| Formulation | This compound (% w/w) | Leucine (% w/w) | Magnesium Stearate (% w/w) | Lactose (Inhalac 120) (% w/w) |
| F1 | 2.5 | 0.0 | 0.0 | 97.5 |
| F2 | 2.5 | 2.5 | 0.0 | 95.0 |
| F3 | 2.5 | 0.0 | 2.5 | 95.0 |
| F4 | 2.5 | 2.5 | 2.5 | 92.5 |
II. Characterization of Edoxaban DPI Formulations
A thorough characterization of the physicochemical and aerodynamic properties of the DPI formulation is crucial for predicting its in-vivo performance.
Physicochemical Characterization
Several analytical techniques are employed to assess the solid-state properties and drug-excipient compatibility:
-
X-Ray Diffraction (XRD): To evaluate the crystallinity of the drug and excipients and to detect any changes in the crystalline structure upon formulation.[1][4]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions between the drug and excipients.[1][4]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To investigate the thermal properties and stability of the formulation components.[1][4]
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the raw materials and the final formulation, including the adhesion of drug particles to the carrier.[4]
Aerodynamic Performance
The in-vitro aerodynamic performance is a critical quality attribute of a DPI formulation, as it predicts the amount of drug that will reach the deep lung.
Table 1: In-Vitro Aerosol Deposition of Edoxaban DPI Formulations [1][4]
| Formulation | Emitted Dose (ED) (%) | Fine Particle Fraction (FPF) (%) | Mass Median Aerodynamic Diameter (MMAD) (µm) |
| Drug Alone | 85.3 ± 3.5 | 7.0 ± 1.2 | 4.8 ± 0.3 |
| F1 | 92.1 ± 2.8 | 33.7 ± 2.1 | 3.5 ± 0.2 |
| F2 | 95.4 ± 1.9 | 47.1 ± 3.4 | 2.9 ± 0.1 |
| F3 | 93.8 ± 2.5 | 42.5 ± 2.9 | 3.1 ± 0.2 |
| F4 | 96.2 ± 1.5 | 45.3 ± 3.1 | 3.0 ± 0.1 |
Data represents mean ± standard deviation (n=3). The FPF of the drug alone was significantly lower, at 4.9%.[1] The addition of excipients dramatically increased the FPF by up to 7-fold.[1][4]
III. Experimental Protocols
A. Preparation of Edoxaban DPI Formulations
Objective: To prepare homogenous blends of micronized this compound with various excipients.
Materials:
-
This compound Monohydrate[1]
-
α-Lactose Monohydrate (Inhalation grade, e.g., Inhalac 120)[1]
-
L-leucine[1]
-
Magnesium Stearate[1]
-
Hard gelatin capsules (size 3)[1]
Equipment:
-
Micronizer (e.g., jet mill)
-
Low-shear blender (e.g., Turbula mixer)
-
Analytical balance
Protocol:
-
Micronize this compound to achieve a mean particle size of less than 5 µm.[1]
-
Accurately weigh the required amounts of micronized Edoxaban, lactose, leucine, and/or magnesium stearate according to the desired formulation composition.
-
Geometrically mix the components in a low-shear blender to ensure a homogenous powder blend.
-
Fill the blended powder into size 3 hard gelatin capsules.
B. In-Vitro Aerodynamic Performance Evaluation
Objective: To determine the emitted dose, fine particle fraction, and mass median aerodynamic diameter of the Edoxaban DPI formulations.
Equipment:
-
Vacuum pump
-
Flow meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][4]
Protocol:
-
Assemble the Twin Stage Impinger as per the manufacturer's instructions.
-
Place a hard gelatin capsule containing the Edoxaban DPI formulation into a suitable DPI device.
-
Connect the DPI device to the throat of the TSI.
-
Connect the TSI to a vacuum pump and adjust the flow rate to 60 ± 5 L/min.[1][4]
-
Activate the DPI device and draw air through it for a specified time (e.g., 4 seconds).
-
Disassemble the TSI and rinse each part (device, throat, stages 1 and 2) with a suitable solvent to recover the deposited drug.
-
Quantify the amount of Edoxaban in each part using a validated HPLC-UV method.[1][4]
-
Calculate the Emitted Dose (ED), Fine Particle Fraction (FPF), and Mass Median Aerodynamic Diameter (MMAD) based on the drug deposition in the different stages of the impinger.
C. In-Vitro Anticoagulation Assay
Objective: To evaluate the anticoagulant activity of the developed Edoxaban DPI formulations.
Materials:
-
Human plasma
-
Calcium chloride (CaCl2) solution[1]
-
Phosphate Buffered Saline (PBS)[1]
-
Developed Edoxaban DPI formulation
Equipment:
-
Coagulometer or a spectrophotometer capable of measuring turbidity
Protocol:
-
Prepare solutions of the Edoxaban DPI formulation in PBS at various concentrations.
-
Add a small volume of the Edoxaban solution to human plasma and incubate for a specific period.
-
Initiate the coagulation cascade by adding a CaCl2 solution.
-
Monitor the time to clot formation using a coagulometer or by measuring the change in turbidity over time with a spectrophotometer.
-
Compare the clotting times of plasma treated with the Edoxaban formulation to a control (plasma with PBS only). A delay in clotting time indicates anticoagulant activity. Research has shown a promising in-vitro anticoagulation effect at a concentration of 3 µg/mL within 10–20 minutes.[1]
IV. Visualizations
Mechanism of Action of Edoxaban
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots.
Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow for Edoxaban DPI Development
The following diagram outlines the typical workflow for the development and characterization of an Edoxaban DPI formulation.
Caption: Workflow for Edoxaban DPI formulation and testing.
Conclusion
The development of an this compound dry powder inhaler formulation is a viable strategy for the targeted delivery of this anticoagulant to the lungs. Careful selection of excipients and thorough physicochemical and aerodynamic characterization are essential for producing a safe and effective product. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working in this innovative area of pulmonary drug delivery. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of inhaled Edoxaban.[1][4]
References
- 1. Inhaled Edoxaban dry powder inhaler formulations: Development, characterization and their effects on the coagulopathy associated with COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Measuring Edoxaban's Effect on Prothrombin Time (PT) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban (B1671109) is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By blocking FXa, edoxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), ultimately leading to a dose-dependent reduction in thrombin generation and fibrin (B1330869) clot formation.[1] The prothrombin time (PT) assay is a common coagulation test that measures the integrity of the extrinsic and common pathways of coagulation.[3][4] Consequently, edoxaban prolongs the PT in a concentration-dependent manner.[5][6][7] However, the extent of this prolongation is highly dependent on the thromboplastin (B12709170) reagent used in the assay.[5][8][9]
These application notes provide a detailed protocol for measuring the in vitro effect of edoxaban on prothrombin time. They are intended to guide researchers, scientists, and drug development professionals in designing and executing robust and reproducible experiments to characterize the anticoagulant activity of edoxaban.
Mechanism of Action of Edoxaban
Edoxaban directly binds to the active site of both free FXa and FXa within the prothrombinase complex, thereby inhibiting its enzymatic activity.[1][10] This targeted inhibition disrupts the common pathway of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][11]
Caption: Edoxaban's inhibitory action on Factor Xa in the coagulation cascade.
Experimental Protocols
Principle of the Prothrombin Time (PT) Assay
The PT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) and calcium.[3] The assay evaluates the function of coagulation factors in the extrinsic and common pathways (Factors VII, X, V, II, and Fibrinogen).[4][12]
In Vitro Protocol for Measuring Edoxaban's Effect on PT
This protocol outlines the steps for spiking human plasma with edoxaban and measuring the subsequent effect on PT.
Materials:
-
Edoxaban (analytical grade)
-
Pooled normal human plasma (platelet-poor)
-
Various commercial PT thromboplastin reagents
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
Coagulation analyzer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Workflow:
Caption: Workflow for in vitro measurement of Edoxaban's effect on PT.
Procedure:
-
Preparation of Edoxaban Solutions:
-
Prepare a stock solution of edoxaban in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations in plasma. The final solvent concentration in the plasma should be kept constant and minimal (typically ≤1%) to avoid solvent effects.
-
-
Plasma Preparation and Spiking:
-
Thaw pooled normal human plasma at 37°C.
-
Spike the plasma with the prepared edoxaban dilutions to achieve a range of final concentrations (e.g., 0 to 1000 ng/mL).[13] A vehicle control (plasma spiked with the solvent alone) must be included.
-
Gently mix and incubate the spiked plasma samples for a specified period (e.g., 15-30 minutes) at 37°C to allow for equilibration.
-
-
Prothrombin Time Measurement:
-
Pre-warm the PT thromboplastin reagent and the spiked plasma samples to 37°C.
-
Following the instructions of the coagulation analyzer and the PT reagent manufacturer, mix a specific volume of the spiked plasma with the PT reagent.
-
Initiate the coagulation reaction by adding a pre-warmed calcium chloride solution.
-
The coagulation analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the PT values in seconds for each edoxaban concentration.
-
Plot the PT prolongation (in seconds or as a ratio to the control) against the edoxaban concentration to generate a dose-response curve.
-
Data Presentation
The anticoagulant effect of edoxaban on prothrombin time is highly dependent on the thromboplastin reagent used. The following tables summarize the in vitro effect of edoxaban on PT using various commercial reagents.
Table 1: Concentration of Edoxaban Required to Double the Prothrombin Time (PT) with Different Reagents
| PT Reagent | Edoxaban Concentration to Double PT (ng/mL) | Reference |
| Triniclot PT Excel S® | 97 - 329 | [8][14] |
| Innovin® | 296 | [14] |
| Neoplastin Plus/Neoplastin | Highest sensitivity reported in one study | [15] |
Note: The sensitivity of PT reagents to edoxaban can vary significantly, with some studies showing a wide range for the same reagent.[9][14]
Table 2: General Observations of Edoxaban's Effect on PT
| Edoxaban Concentration | Effect on Prothrombin Time | Reference |
| On-therapy levels | Prolongs PT in a linear, dose-dependent fashion | [7][16] |
| >200 ng/mL | Required to achieve a doubling of the baseline PT with some reagents | [7] |
| 0.256 µM (~140 ng/mL) | Doubled prothrombin time in one in vitro study | [6][17] |
Discussion and Considerations
-
Reagent Variability: The sensitivity of the PT assay to edoxaban is significantly influenced by the composition of the thromboplastin reagent.[5][18] Therefore, it is crucial to document the specific reagent used in any study.
-
Linearity: The relationship between edoxaban concentration and PT prolongation is generally linear over a wide range of concentrations.[7][9]
-
Limitations for Monitoring: Due to the high inter-reagent variability and insufficient sensitivity at low drug concentrations, the PT/INR is not recommended for routine monitoring of edoxaban therapy.[7][18] A normal PT result does not exclude the presence of clinically significant levels of edoxaban.[7][18]
-
Alternative Assays: For accurate quantification of edoxaban plasma concentrations, chromogenic anti-Xa assays calibrated specifically for edoxaban are the preferred method.[10][13]
Conclusion
The in vitro measurement of edoxaban's effect on prothrombin time is a valuable tool for research and drug development. However, the significant variability in results due to different PT reagents necessitates careful selection and documentation of the assay components. The provided protocols and data offer a framework for conducting these studies and interpreting the results in the context of edoxaban's anticoagulant properties. For quantitative assessment of edoxaban levels, chromogenic anti-Xa assays are recommended.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of prothrombin time tests used in the monitoring of edoxaban and their evaluation as indicators of the reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prothrombin time - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Experimental Design for Edoxaban Combination Therapy Studies
Introduction
Edoxaban is an oral, direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By inhibiting FXa, Edoxaban effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[2][4] It is indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[2][5] The development of combination therapies involving Edoxaban is driven by the need to manage complex patient populations with multiple comorbidities, potentially enhance antithrombotic efficacy, or address concomitant conditions. However, combining anticoagulants with other agents, such as antiplatelets or drugs that interfere with Edoxaban's metabolism and transport, necessitates a rigorous experimental approach to evaluate the potential for synergistic efficacy, altered pharmacokinetics, and increased bleeding risk.[6][7][8]
These application notes provide a comprehensive framework for the preclinical evaluation of Edoxaban combination therapies, outlining detailed protocols for in vitro, ex vivo, and in vivo studies.
Part 1: In Vitro Assessment of Pharmacodynamics and Drug Interactions
In vitro assays are the first step in evaluating the potential for pharmacodynamic and pharmacokinetic interactions between Edoxaban and a candidate drug. These assays provide foundational data on anticoagulant activity, effects on platelet function, and mechanisms of drug-drug interactions (DDI).
Protocol 1.1: Coagulation Assays
Standard coagulation assays are essential for quantifying the anticoagulant effect of Edoxaban alone and in combination with a test agent.
1. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[9][10]
-
Methodology:
-
Prepare platelet-poor plasma (PPP) by double centrifuging citrated whole blood samples.[11][12]
-
In a test cuvette, pipette 50 µL of PPP (spiked with Edoxaban and/or the combination drug at various concentrations).
-
Incubate the plasma at 37°C for 3 minutes.[12]
-
Add 50 µL of aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) to the cuvette.[9][13]
-
Incubate the mixture at 37°C for a further 3 minutes.[12]
-
Rapidly add 50 µL of pre-warmed 0.025 M calcium chloride to initiate coagulation and simultaneously start a timer.[12][13]
-
Record the time in seconds for a fibrin clot to form, typically measured by an optical coagulometer.[13]
-
-
Interpretation: A dose-dependent prolongation of the aPTT is expected with Edoxaban. The assay will determine if the combination drug potentiates this effect.
2. Prothrombin Time (PT) Assay
-
Principle: The PT assay assesses the extrinsic and common pathways of coagulation.[14][15]
-
Methodology:
-
Prepare PPP as described for the aPTT assay.[16]
-
Pre-warm the PT reagent (containing tissue factor, phospholipids, and calcium) and the PPP sample to 37°C.[16][17]
-
Pipette 100 µL of PT reagent into a test cuvette.
-
Add 50 µL of the PPP sample to the reagent, start a timer, and mix.[17]
-
Record the time in seconds for a fibrin clot to form.[15]
-
-
Interpretation: Edoxaban prolongs PT.[4] The degree of prolongation with the combination therapy compared to Edoxaban alone indicates a potential interaction.
3. Chromogenic Anti-Xa Assay
-
Principle: This is a functional assay that directly measures the inhibitory activity of Edoxaban on FXa. It is considered the preferred method for monitoring direct FXa inhibitors.[18][19]
-
Methodology:
-
A plasma sample from a patient or a spiked sample is incubated with a known, excess amount of Factor Xa.[18]
-
Edoxaban in the sample will inhibit a portion of the added FXa.
-
A chromogenic substrate specific for FXa is then added.[20]
-
The residual, uninhibited FXa cleaves the substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm.[18][20]
-
The color intensity is inversely proportional to the activity of Edoxaban in the sample.[21] A standard curve is used to quantify the drug concentration or anti-Xa activity.[18]
-
-
Interpretation: This assay provides a precise measure of FXa inhibition, allowing for the detection of subtle synergistic or antagonistic effects of the combination drug.
| Table 1: Summary of In Vitro Coagulation Assays for Edoxaban Combination Therapy | | :--- | :--- | :--- | :--- | | Assay | Pathway(s) Measured | Primary Use Case | Expected Outcome with Edoxaban | | aPTT | Intrinsic & Common | General screening for anticoagulant effect | Prolonged clotting time | | PT | Extrinsic & Common | General screening & monitoring | Prolonged clotting time | | Chromogenic Anti-Xa | Factor Xa Activity | Specific measurement of Edoxaban activity | Increased anti-Xa activity (reduced color) |
Protocol 1.2: P-glycoprotein (P-gp) Efflux Assay
Edoxaban is a substrate of the P-gp efflux transporter, a key mechanism in drug disposition.[6][8] Co-administration with P-gp inhibitors can significantly increase Edoxaban exposure.[22][23]
-
Principle: To assess whether a combination drug inhibits or induces P-gp activity using a cell-based assay (e.g., Caco-2 or MDCK cells overexpressing P-gp).
-
Methodology:
-
Culture a monolayer of P-gp-expressing cells on a semi-permeable membrane in a transwell plate system.
-
Add a known P-gp substrate (e.g., Rhodamine 123 or Digoxin) to the apical (donor) side of the monolayer.
-
In test wells, add the combination drug at various concentrations. Include positive (e.g., Verapamil) and negative controls.[22]
-
Incubate for a defined period (e.g., 2 hours).
-
Measure the amount of the P-gp substrate that is transported from the apical to the basolateral (receiver) side.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
-
Interpretation: A significant reduction in the efflux of the probe substrate in the presence of the combination drug suggests it is a P-gp inhibitor and may increase Edoxaban plasma concentrations in vivo.
Part 2: In Vivo Assessment of Efficacy and Safety
Animal models are crucial for evaluating the integrated effect of the combination therapy on thrombus formation (efficacy) and hemostasis (safety).[24][25]
Protocol 2.1: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (Mouse)
-
Principle: This widely used model mimics vessel wall injury to induce the formation of an occlusive thrombus.[26]
-
Methodology:
-
Anesthetize the mouse and surgically expose the carotid artery.
-
Establish a baseline of blood flow using a Doppler flow probe.
-
Administer Edoxaban, the combination drug, the combination therapy, or vehicle control to different animal groups via oral gavage.
-
After a suitable absorption period, apply a small piece of filter paper saturated with FeCl₃ (e.g., 10%) to the adventitial surface of the artery for 3 minutes to induce endothelial injury.
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a predefined observation period (e.g., 60 minutes).
-
-
Interpretation: The primary endpoint is the time to occlusion. A significant increase in the time to occlusion in the treatment groups compared to the vehicle control indicates antithrombotic efficacy. Comparing the Edoxaban-only group to the combination therapy group will reveal any synergistic or additive effects.
Protocol 2.2: Tail Bleeding Time Assay (Mouse)
-
Principle: This assay is the standard for assessing the risk of bleeding by measuring the time required for hemostasis after a standardized tail injury.[26]
-
Methodology:
-
Administer Edoxaban, the combination drug, the combination therapy, or vehicle control to different animal groups.
-
At the time of expected peak drug concentration, anesthetize the mouse and place it in a restraining device.
-
Immerse the tail in a 37°C saline bath.
-
Using a scalpel, transect the tail 3 mm from the tip.
-
Immediately start a timer and blot the tail on filter paper every 30 seconds without disturbing the wound site.
-
The bleeding time is the time until bleeding has ceased for at least 60 seconds. A cut-off time (e.g., 20 minutes) is typically used to prevent excessive blood loss.
-
-
Interpretation: An increase in bleeding time indicates impairment of hemostasis. This assay is critical for determining if the combination therapy unacceptably increases bleeding risk compared to Edoxaban alone.
| Table 2: Summary of In Vivo Efficacy and Safety Endpoints | | :--- | :--- | :--- | :--- | | Model | Parameter Measured | Endpoint Type | Interpretation of Increased Value | | FeCl₃ Thrombosis | Time to Occlusion (minutes) | Efficacy | Increased antithrombotic effect | | Tail Bleeding | Bleeding Time (minutes) | Safety | Increased bleeding risk |
Part 3: Data Presentation and Visualization
Clear presentation of quantitative data and logical workflows is paramount for interpretation and decision-making.
Quantitative Data Summary
Pharmacokinetic data from drug-drug interaction studies should be tabulated to show the impact of the combination drug on Edoxaban's exposure.
| Table 3: Example Pharmacokinetic Drug-Drug Interaction Data [22] | | :--- | :--- | :--- | :--- | | Combination Drug | Mechanism | Effect on Edoxaban AUC | Effect on Edoxaban Cmax | | Quinidine (300 mg) | P-gp Inhibitor | ↑ 76.7% | ↑ 73.5% | | Verapamil (240 mg) | P-gp Inhibitor | ↑ 52.7% | ↑ 53.0% | | Dronedarone (400 mg) | P-gp Inhibitor | ↑ 84.5% | ↑ 114.1% | | Atorvastatin (80 mg) | P-gp Substrate | ↓ 8.2% | ↓ 18.9% | AUC: Area under the curve; Cmax: Maximum plasma concentration.
Diagrams and Workflows
Visual aids are essential for understanding complex biological processes and experimental designs.
Caption: Edoxaban directly inhibits Factor Xa, blocking the common pathway.
Caption: A phased approach from in vitro screening to in vivo evaluation.
Caption: Edoxaban may improve thromboembolism via the Wnt/PI3K/AKT pathway.[27]
References
- 1. Edoxaban - Wikipedia [en.wikipedia.org]
- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concomitant Use of Single Antiplatelet Therapy With Edoxaban or Warfarin in Patients With Atrial Fibrillation: Analysis From the ENGAGE AF‐TIMI48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edoxaban and the Issue of Drug-Drug Interactions: From Pharmacology to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. Clot-based activity assays [coagulationassays.com]
- 11. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 12. linear.es [linear.es]
- 13. labcorp.com [labcorp.com]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 16. atlas-medical.com [atlas-medical.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. Anti-Xa Assays [practical-haemostasis.com]
- 19. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of edoxaban, an oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
- 25. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis [mdpi.com]
- 26. ashpublications.org [ashpublications.org]
- 27. Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Edoxaban Tosylate stability issues in long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the long-term storage stability of Edoxaban (B1671109) Tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Edoxaban Tosylate Monohydrate? It is recommended to store this compound Monohydrate in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to strong acids/alkalis and strong oxidizing/reducing agents.[2][3] For solutions, storage at -80°C is suitable for up to 6 months, while at -20°C, it is stable for about one month.[2][3] Always refer to the manufacturer's specific storage instructions.
Q2: What are the primary degradation pathways for this compound Monohydrate? Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5][6] The main degradation pathways are the hydrolysis of amide bonds and oxidation of the molecule.[4] It is relatively stable under thermal and photolytic (light) stress.[4]
Q3: What are the known degradation products of this compound? Several degradation products (DPs) have been identified. Under acidic and alkaline hydrolysis, two major degradation products, often designated as DP-I and DP-II, have been characterized.[4] Oxidative stress can lead to the formation of N-oxide impurities, including di-N-oxide (DP-1), N-oxide-1 (DP-2), and N-oxide-2 (DP-3).[7][8]
Q4: How can I monitor the stability of my this compound samples? A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry detection are the most common and effective methods.[4] These techniques can separate the parent Edoxaban molecule from its degradation products, allowing for accurate quantification and stability assessment.[4]
Q5: What could cause unexpected peaks in my HPLC chromatogram when analyzing this compound? Unexpected peaks in a chromatogram can arise from several sources:
-
Degradation: If the sample was stored improperly or for an extended period, these peaks may correspond to degradation products.[4]
-
Contamination: The sample, solvents, or the HPLC system itself could be contaminated.[4]
-
Matrix Effects: When analyzing a formulated product, excipients or other matrix components might interfere with the analysis.[4]
-
Impurities: The initial material may contain process-related impurities.[9][][11]
It is advisable to run a blank (solvent), a standard of the pure compound, and your sample to help identify the source of the unexpected peaks.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased Assay Value Over Time | Degradation of this compound. | Verify that storage conditions (temperature, humidity, light exposure) are appropriate and have been maintained.[4] Ensure the use of a validated stability-indicating analytical method to accurately quantify the parent compound and its degradants.[4] |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.[4] Compare retention times with known degradation product standards if available. Review the sample's storage and handling history.[4] |
| Inconsistent Stability Results Between Batches | Variability in the purity of the initial material or differences in storage conditions. | Ensure all batches are stored under consistent and well-controlled conditions.[4] Perform an initial purity analysis on all new batches of this compound.[4] |
| Precipitation of Compound in Solution | Poor solubility or supersaturation of the solution. | Verify the solubility of this compound in the chosen solvent.[4] Consider using a different solvent system or adjusting the concentration. Gentle warming and sonication may aid in dissolution.[4] |
Quantitative Data Summary
The following table summarizes results from forced degradation studies, indicating the conditions under which this compound is known to degrade.
| Stress Condition | Parameters | Observation |
| Acidic Hydrolysis | 1N HCl at 60°C | Significant degradation observed.[4] |
| Alkaline Hydrolysis | 0.001N NaOH at 60°C | Significant degradation observed.[4] |
| Oxidative Degradation | 3% H₂O₂ at 60°C | Significant degradation observed.[4] |
| Thermal Degradation | 105°C for 2 hours | No significant degradation.[4] |
| Photolytic Degradation | Exposure to UV light | No significant degradation.[4] |
Note: Specific percentages of degradation are often proprietary. "Significant degradation" indicates that the compound is unstable under these conditions.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Acidic Hydrolysis: Dissolve the this compound sample in 1N hydrochloric acid (HCl). Heat the solution at a specified temperature (e.g., 60°C) for a defined period.[4] Before analysis, neutralize the solution.
-
Alkaline Hydrolysis: Dissolve the sample in 0.001N sodium hydroxide (B78521) (NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.[4] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide (H₂O₂) and maintain it at a specified temperature (e.g., 60°C) for a defined period.[4]
-
Thermal Degradation: Keep the solid sample in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.[4]
-
Photolytic Degradation: Expose the solid sample to UV light of a specific wavelength and intensity for a defined period, as per ICH guidelines.[4]
Representative Stability-Indicating HPLC Method
This protocol is a general example for the analysis of this compound and its degradation products. Method optimization and validation are critical.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) is common.[4][12] An isocratic or gradient elution can be used. A typical ratio might be 70:30 (v/v) aqueous to organic.[4][12]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[7]
Visualizations
Caption: this compound Degradation Pathways.
Caption: Troubleshooting Workflow for Stability Issues.
Caption: Experimental Workflow for a Stability Study.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Design of Experiment Mediated Development of Stability Indicating High Performance Thin Layer Chromatography Method Invoking Failure Mode Effect Analysis Based Risk Assessment in Estimation of this compound Monohydrate | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
Technical Support Center: Forced Degradation Studies of Edoxaban Tosylate
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Edoxaban (B1671109) Tosylate.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Edoxaban Tosylate known to degrade?
A1: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1] It is generally stable under thermal and photolytic stress.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways identified are the hydrolysis of the amide bonds and oxidation of the molecule.[1]
Q3: What are the common degradation products of this compound?
A3: Under oxidative stress, three primary degradation products have been identified: di-N-oxide, N-oxide-1, and N-oxide-2.[2][3] Acid and alkaline hydrolysis can lead to the formation of other degradation products, with some studies identifying two major identical degradation products under both conditions and another study identifying six distinct products under acidic stress.[2]
Q4: What analytical techniques are recommended for analyzing this compound and its degradation products?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods with UV or mass spectrometry detection are essential for separating and quantifying this compound from its degradation products.[1]
Q5: What might cause unexpected peaks in my HPLC chromatogram?
A5: Unexpected peaks can arise from several sources, including the formation of new degradation products, contamination of the sample or solvent, or interference from excipients in a formulated product. It is recommended to run a blank, a standard of this compound, and your sample to identify the source of the unexpected peaks.
Troubleshooting Guides
This section provides solutions to common issues encountered during the forced degradation analysis of this compound.
Issue 1: Poor Resolution Between Edoxaban and Degradation Peaks
-
Possible Cause: The mobile phase composition may not be optimal for separating closely eluting compounds.
-
Recommended Action:
-
Adjust the ratio of the organic and aqueous phases of the mobile phase.
-
Modify the pH of the aqueous phase.
-
Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
-
Evaluate a different column chemistry (e.g., a phenyl column may offer different selectivity for aromatic compounds like Edoxaban and its degradants).[3]
-
Issue 2: Appearance of Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination in the HPLC system, mobile phase, or sample. Carryover from a previous injection.[4]
-
Recommended Action:
-
Use high-purity solvents and freshly prepared mobile phases.[4]
-
Flush the HPLC system thoroughly.
-
Implement a needle wash step in the autosampler method.
-
Inject a blank (mobile phase) to confirm the absence of ghost peaks before running samples.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Fluctuations in column temperature, mobile phase composition, or flow rate. Insufficient column equilibration time.
-
Recommended Action:
-
Use a column oven to maintain a stable temperature.
-
Ensure the mobile phase is well-mixed and degassed.
-
Verify the pump is delivering a consistent flow rate.
-
Allow for adequate column equilibration time between injections, especially for gradient methods.
-
Issue 4: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions applied may not be severe enough to induce degradation. Edoxaban is known to be relatively stable under thermal and photolytic stress.[2]
-
Recommended Action:
-
Increase the duration of stress exposure.
-
Increase the temperature for thermal and hydrolytic studies.
-
Use a higher concentration of acid, base, or oxidizing agent.
-
Ensure direct exposure to the light source for photolytic studies.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation |
| Acidic Hydrolysis | 1N HCl | 60°C | Not Specified | Significant degradation observed.[1] |
| Alkaline Hydrolysis | 0.001N NaOH | 60°C | Not Specified | Significant degradation observed.[1] |
| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 1 hour | Significant degradation observed.[2] |
| Oxidative Degradation | 3% H₂O₂ | 60°C | Not Specified | Significant degradation observed.[1] |
| Thermal Degradation | Hot Air Oven | 105°C | 2 hours | No significant degradation.[1] |
| Photolytic Degradation | UV Light | Ambient | Not Specified | No significant degradation.[1] |
Table 2: Quantitative Degradation Data for this compound
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acid Hydrolysis | Not Specified | ~11-12% | [5] |
| Alkaline Hydrolysis | Not Specified | ~11-12% | [5] |
| Oxidative Degradation | Not Specified | ~11-12% | [5] |
| Thermal Degradation | Not Specified | ~8-9% | [5] |
| Photolytic Degradation | Not Specified | ~11-12% | [5] |
Note: The extent of degradation can vary significantly based on the precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Acid Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Application: To a known volume of the sample solution, add an equal volume of 1N HCl.
-
Incubation: Incubate the solution at 60°C for a predetermined period (e.g., 24 hours). The duration may be adjusted to achieve the target degradation of 5-20%.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
Protocol 2: Alkaline Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Stress Application: To a known volume of the sample solution, add an equal volume of 0.1N NaOH.
-
Incubation: Incubate the solution at 80°C for 1 hour. Adjust the time as needed to achieve the desired degradation.
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent amount of 0.1N HCl.
-
Analysis: Dilute the neutralized solution with the mobile phase for analysis.
Protocol 3: Oxidative Degradation
-
Sample Preparation: Prepare a stock solution of this compound.
-
Stress Application: To a known volume of the sample solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at 60°C for a specified period.
-
Analysis: Dilute the solution with the mobile phase for immediate analysis to prevent further degradation.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a hot air oven.
-
Stress Application: Maintain the temperature at 105°C for 2 hours.
-
Analysis: After exposure, dissolve the sample in a suitable solvent and dilute it to the appropriate concentration for analysis.
Protocol 5: Photolytic Degradation
-
Sample Preparation: Expose the solid drug substance or a solution of the drug to a light source.
-
Stress Application: The sample should be exposed to a minimum of 1.2 million lux hours and 200 watt-hours/m².
-
Analysis: Prepare the sample for analysis as described in the previous protocols.
Mandatory Visualizations
Caption: Experimental Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Workflow for Unexpected HPLC Peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Analysis of Edoxaban Degradation Products by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Edoxaban (B1671109) degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Under what conditions does Edoxaban typically degrade?
A1: Edoxaban is most susceptible to degradation under oxidative, acidic, and alkaline (basic) conditions.[1] It is relatively stable under thermal and photolytic stress.[1]
Q2: What are the common degradation products of Edoxaban identified by LC-MS/MS?
A2: Under oxidative stress, three primary degradation products have been identified: a di-N-oxide impurity, and two different N-oxide impurities (N-oxide-1 and N-oxide-2).[2] Acid hydrolysis can lead to the formation of multiple degradation products, with one study identifying as many as six.[3][4] Alkaline hydrolysis has been shown to produce two major degradation products.[1]
Q3: What are the recommended LC-MS/MS parameters for analyzing Edoxaban and its degradation products?
A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer is the standard.[1][5] Electrospray ionization (ESI) in positive ion mode is commonly used for detection.[3][5] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification.[5]
Q4: How can I ensure good separation of Edoxaban from its degradation products?
A4: Achieving good chromatographic separation is crucial. A common approach involves using a C18 or a phenyl column with a gradient elution.[2][6] The mobile phase often consists of an aqueous component with a buffer like ammonium (B1175870) acetate (B1210297) and an organic modifier such as acetonitrile (B52724) or methanol.[2] Method development and validation are essential to ensure the separation of all degradation products from the parent drug.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape or tailing for Edoxaban or its degradation products. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. Adjusting the pH or the gradient slope can improve peak symmetry. Ensure the mobile phase is compatible with the column chemistry.[6] |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Co-elution of degradation products. | Insufficient chromatographic resolution. | Modify the gradient elution profile (e.g., make it shallower). Experiment with different stationary phases (e.g., C18 vs. Phenyl). Adjust the mobile phase composition and pH.[2] |
| Low sensitivity or poor ionization of degradation products. | Suboptimal mass spectrometer source parameters. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for the specific degradation products. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7] | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. |
| Column degradation. | Check the column's performance and replace it if necessary. Use a guard column to protect the analytical column. | |
| No significant degradation observed under stress conditions. | Stress conditions are not harsh enough. | Edoxaban is relatively stable under thermal and photolytic stress.[1] For thermal stress, consider increasing the temperature or duration. For photolytic stress, ensure adequate light exposure as per ICH guidelines. |
| Incorrect preparation of stress solutions. | Verify the concentration and pH of the acidic, basic, and oxidative solutions. |
Experimental Protocols
Forced Degradation Studies
A crucial step in identifying potential degradation products is to subject the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Acid Hydrolysis:
-
Procedure: Dissolve Edoxaban in a solution of 1 N HCl.[4]
-
Incubation: Keep the solution for 24 hours.[4]
-
Analysis: Neutralize the sample with an appropriate amount of 1 N NaOH and dilute with the mobile phase before injecting into the LC-MS/MS system.[1]
2. Alkaline Hydrolysis:
-
Procedure: Dissolve Edoxaban in a solution of 0.1 N NaOH.[1]
-
Incubation: Incubate the solution at 80°C for 1 hour.[1]
-
Analysis: Cool and neutralize the sample with 0.1 N HCl, then dilute with the mobile phase for analysis.[1]
3. Oxidative Degradation:
-
Procedure: Treat an Edoxaban solution with 10% hydrogen peroxide (H₂O₂).[6]
-
Incubation: Keep the solution for 15 minutes.[6]
-
Analysis: Dilute the sample with the mobile phase before injection.
4. Thermal Degradation:
-
Procedure: Expose solid Edoxaban powder to a temperature of 105°C.[6]
-
Incubation: Maintain the temperature for 1 hour.[6]
-
Analysis: Dissolve the heat-treated sample in a suitable solvent and dilute with the mobile phase.
5. Photolytic Degradation:
-
Procedure: Expose an Edoxaban solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Dilute the exposed sample with the mobile phase for analysis.
LC-MS/MS Method for Analysis
The following is a representative LC-MS/MS method based on published literature. Optimization will be required for specific instruments and degradation products.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | YMC Triart phenyl (250 × 4.6) mm, 5 µm[2] or Acquity UPLC BEH C18 (50 mm, 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in water[2] |
| Mobile Phase B | Acetonitrile:Methanol (1:1 v/v)[2] |
| Gradient | Linear gradient elution (specific gradient to be optimized for separation) |
| Flow Rate | 0.6 - 0.7 mL/min[2][6] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 1 - 10 µL[3][6] |
| MS System | Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |
| Source Temperature | 450°C[3] |
| Ion Source Voltage | 5000 V[3] |
| Detection Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
Quantitative Data Summary
The following tables summarize the quantitative data on Edoxaban degradation and the identified degradation products from forced degradation studies.
Table 1: Summary of Edoxaban Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl | 24 hours | 76% | [3][4] |
| Oxidative Degradation | 10% H₂O₂ | 15 minutes | 11-12% | [6] |
| Thermal Degradation | 105 °C | 1 hour | 8-9% | [6] |
| Photolytic Degradation | ICH guidelines | 1 ICH cycle | 11-12% | [6] |
Table 2: Identified Degradation Products of Edoxaban under Acid Hydrolysis
| Degradation Product (DP) | Retention Time (min) | [M+H]⁺ m/z | Reference |
| DP1 | 2.105 | 200 | [4] |
| DP2 | 2.827 | 438 | [4] |
| DP3 | 7.796 | 521 | [4] |
| DP4 | 8.029 | 564 | [4] |
| DP5 | 12.698 | 498 | [4] |
| DP6 | 13.463 | 299 | [4] |
Visualizations
Caption: Experimental workflow for identifying Edoxaban degradation products.
Caption: Major degradation pathways of Edoxaban under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Edoxaban Tosylate Dosage in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edoxaban (B1671109) Tosylate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Edoxaban Tosylate for thrombosis models in rats and mice?
A1: The recommended starting dose of this compound can vary depending on the specific animal model and experimental goals. For venous and arterial thrombosis models in rats, oral doses ranging from 1-10 mg/kg have been used.[1] In a rat model of post-myocardial infarction, a daily oral dose of 20 mg/kg was administered.[2] For thrombosis models in mice, a dose of 10-20 mg/kg administered orally via gavage has been reported.[1] It is crucial to perform pilot studies to determine the optimal dose for your specific model and desired level of anticoagulation.
Q2: How should this compound be prepared for oral administration in animals?
A2: this compound should be prepared in a suitable vehicle for oral administration, such as water.[3] For administration via gavage, the crushed powder can be mixed with water at various pH levels (5.5, 7.0, and 8.5).[4] The formulation should be prepared fresh daily to ensure stability.
Q3: What is the typical pharmacokinetic profile of Edoxaban in animal models?
A3: In healthy male albino rabbits, a single oral dose of 1.2 mg/kg of Edoxaban resulted in a maximum plasma concentration (Cmax) of 213.83 ± 10.46 ng/mL, reached at a Tmax of 2.0 hours.[5] The area under the plasma concentration-time curve (AUC0→t) was 945.13 ± 24.32 ng·h/mL.[5] In Wistar rats administered a 10 mg/kg oral dose, the timing of administration (light vs. dark phase) was shown to affect the plasma concentration.[3]
Q4: How can I monitor the anticoagulant effect of this compound in my animal model?
A4: The anticoagulant effect of Edoxaban can be monitored by measuring coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), which are prolonged in a dose-dependent manner.[6] Chromogenic anti-Xa assays are also highly sensitive and show a linear correlation with Edoxaban concentration, making them suitable for assessing its pharmacodynamics.[7]
Q5: Are there any known factors that can influence the efficacy of Edoxaban in animal models?
A5: Yes, the timing of Edoxaban administration can significantly impact its efficacy. In rats, administration at the beginning of the light phase (ZT2) resulted in more potent inhibition of Factor X activity and thrombus formation compared to administration at the beginning of the dark phase (ZT14).[3][8] This is attributed to the diurnal variations in coagulation factor activities.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in anticoagulant response between animals. | - Inconsistent dosing technique.- Differences in food and water intake.- Individual animal variations in metabolism. | - Ensure consistent oral gavage technique and volume for all animals.- Provide ad libitum access to standard laboratory chow and water.[5]- Increase the number of animals per group to account for individual variability. |
| Unexpected bleeding events in the animal model. | - Dose of Edoxaban is too high.- Concurrent use of other substances with anticoagulant or antiplatelet effects. | - Perform a dose-response study to determine the optimal therapeutic window with minimal bleeding risk.[6]- Carefully review all experimental compounds and vehicle components for potential interactions. |
| Lack of significant antithrombotic effect. | - Dose of Edoxaban is too low.- Poor absorption of the compound.- Incorrect timing of administration relative to the thrombotic challenge. | - Increase the dose of Edoxaban in a stepwise manner.- Ensure proper formulation and administration of the drug.- Consider the circadian rhythm of coagulation factors and optimize the dosing time.[3][8] |
| Difficulty in measuring Edoxaban's effect on coagulation assays. | - Improper blood sample collection and processing.- Interference of Edoxaban with certain coagulation assays. | - Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and separate plasma by centrifugation promptly.[5]- Be aware that Edoxaban can impair the assessment of lupus anticoagulant, protein S (clotting method), APC-R, and antithrombin (FXa-based assay).[7] Use immunological assays or assays that act below FXa in the coagulation cascade where possible.[7] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Edoxaban in Rabbits (Single Oral Dose)
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Dose | 1.2 | mg/kg | [5] |
| Cmax | 213.83 ± 10.46 | ng/mL | [5] |
| Tmax | 2.0 | h | [5] |
| AUC0→t | 945.13 ± 24.32 | ng·h/mL | [5] |
| AUC0→∞ | 986.135 ± 19.31 | ng·h/mL | [5] |
Table 2: Efficacy of Edoxaban in a Rat Arterial Thrombosis Model (FeCl3-induced)
| Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) | Reference |
| 10 | Significant reduction (specific % not provided) | [1] |
| 20 | Significant reduction (specific % not provided) | [1] |
Table 3: Efficacy of Edoxaban in a Rat Venous Thrombosis Model (IVC Ligation)
| Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) | Reference |
| 1 | Significant reduction (specific % not provided) | [1] |
| 10 | Significant reduction (specific % not provided) | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rabbits
-
Animal Model: Healthy male albino rabbits weighing 2.0-2.5 kg.[5]
-
Housing: House animals in individual cages under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, and a 12-hour light/dark cycle) with ad libitum access to standard chow and water.[5] Acclimatize rabbits for at least one week before the experiment.[5]
-
Ethical Approval: Ensure all experimental procedures are approved by the Institutional Animal Ethics Committee (IAEC).[5]
-
Formulation and Administration: Prepare a suitable formulation of Edoxaban for oral administration. Administer the dose via a gavage needle.[5]
-
Blood Sampling:
-
Plasma Preparation: Separate plasma by centrifugation at 4000 rpm for 15 minutes at 4°C.[5]
-
Pharmacokinetic Analysis: Analyze plasma concentration-time data using non-compartmental methods to determine Cmax, Tmax, AUC0→t, AUC0→∞, elimination half-life (t1/2), and clearance (CL).[5]
Protocol 2: Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats
-
Animal Model: Male Wistar rats.
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery.
-
Apply a filter paper saturated with FeCl3 solution (e.g., 35%) to the adventitial surface of the artery for a defined period (e.g., 10 minutes).
-
Remove the filter paper and rinse the artery with sterile saline.
-
-
Edoxaban Administration: Administer Edoxaban orally via gavage at the desired dose (e.g., 10-20 mg/kg) either before or after thrombosis induction, depending on the study design.[1]
-
Monitoring and Endpoint Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to vessel occlusion.
-
At the end of the experiment, euthanize the animal and excise the thrombosed arterial segment.
-
Measure the wet weight of the thrombus.[1]
-
Visualizations
Caption: Edoxaban directly inhibits Factor Xa, a key enzyme in the coagulation cascade.
Caption: Workflow for a typical pharmacokinetic study of Edoxaban in rabbits.
Caption: Experimental workflow for an FeCl3-induced arterial thrombosis model in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. Edoxaban treatment in a post-infarction experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 7. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edoxaban Dosing Time Affects Blood Coagulation Inhibition in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Edoxaban stability results in serum
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent Edoxaban (B1671109) stability results in serum. The following information, presented in a question-and-answer format, addresses common issues and offers troubleshooting strategies to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Edoxaban stability results in serum are inconsistent. What are the most common causes?
Inconsistent Edoxaban stability results can stem from several pre-analytical and analytical variables. The most common factors include:
-
Storage Temperature and Duration: Edoxaban is susceptible to degradation at warmer temperatures.[1][2][3] Storing samples at room temperature for extended periods can lead to significant drug loss.[1][2][3]
-
Sample Matrix: Stability can differ between serum and plasma. The type of anticoagulant used in plasma collection (e.g., citrate, EDTA) can also influence stability.[1]
-
Analytical Method: The chosen analytical method can significantly impact results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly specific, while functional coagulation assays may be influenced by metabolites.[1]
-
Sample Handling: Repeated freeze-thaw cycles and inefficient extraction from the serum matrix can introduce variability.[1]
-
Metabolite Interference: The presence of pharmacologically active metabolites, such as Edoxaban-M4, can interfere with certain analytical methods, particularly chromogenic anti-Xa assays, leading to an overestimation of Edoxaban concentration.[1][4][5]
Q2: How stable is Edoxaban in serum at different temperatures?
The stability of Edoxaban in serum is highly dependent on the storage temperature. Studies have shown varying results, highlighting the importance of tightly controlled temperature conditions.[1][2]
-
Room Temperature (20-25°C): There are conflicting reports on stability at room temperature. Some studies indicate instability after just 6 hours at 30°C, with an 18% deterioration after one day.[1][2] Others suggest stability for up to 24 hours.[1] Given this variability, it is crucial to minimize the time serum samples are kept at room temperature.
-
Refrigerated (2-8°C): Edoxaban shows better stability at refrigerated temperatures. One study reported a 16% deterioration after two weeks at 2-8°C.[3] Another study indicated that Edoxaban in blood remains unchanged for one week at 4°C.[6]
-
Frozen (-20°C and -80°C): For long-term storage, freezing is recommended. Edoxaban in plasma has been shown to be stable for up to 5 months at both -20°C and -80°C.[6] Citrated plasma is stable at -20°C for up to two weeks and at -70°C for up to six months.[7]
Q3: What are the known degradation products of Edoxaban?
Forced degradation studies have identified several degradation products of Edoxaban under various stress conditions:
-
Acidic Hydrolysis: Under acidic conditions, up to six major degradation products have been detected.[1][8]
-
Oxidative Stress: Oxidative conditions can lead to the formation of three main degradation products, including di-N-oxide and N-oxide impurities.[1][9]
-
Alkaline Hydrolysis: Alkaline conditions can also lead to the formation of degradation products.[9]
It is essential to use a stability-indicating analytical method that can distinguish intact Edoxaban from its degradation products to ensure accurate quantification.[1]
Q4: Can the choice of analytical method affect the perceived stability of Edoxaban?
Yes, the analytical method is a critical factor.
-
LC-MS/MS: This is considered the gold standard for quantifying Edoxaban due to its high specificity and sensitivity, allowing for the separation of the parent drug from its metabolites and degradation products.[1][2][10]
-
Chromogenic Anti-Xa Assays: These functional assays measure the anticoagulant activity of Edoxaban. However, they can be influenced by the active metabolite M4, potentially leading to an overestimation of the parent drug's concentration.[1][4]
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT): These coagulation assays are less sensitive to Edoxaban and are not recommended for accurate quantification.[11][12]
Troubleshooting Guide
Issue: High variability in Edoxaban concentration between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent sample handling | Ensure all samples are treated identically. Standardize vortexing times and centrifugation speeds. Avoid repeated freeze-thaw cycles.[1] |
| Inefficient protein precipitation | Optimize the protein precipitation step. Ensure the correct ratio of precipitant (e.g., acetonitrile (B52724) with formic acid) to serum is used and that vortexing is thorough.[2] |
| Phospholipid interference | Use phospholipid removal plates or techniques to minimize matrix effects in LC-MS/MS analysis.[2] |
| Instrumental variability | Check the performance of the analytical instrument (e.g., LC-MS/MS system). Run system suitability tests and quality control samples. |
Issue: Edoxaban concentration is lower than expected.
| Potential Cause | Recommended Solution |
| Degradation due to improper storage | Review sample storage conditions. Ensure samples were promptly processed and stored at the correct temperature (frozen for long-term storage).[6][7] Blood samples should be centrifuged immediately or stored at 4°C.[6] |
| Adsorption to container surfaces | Use low-binding polypropylene (B1209903) tubes for sample collection, processing, and storage. |
| Inefficient extraction | Validate the extraction method to ensure high and consistent recovery of Edoxaban from the serum matrix. |
| pH-dependent degradation | Be mindful of the pH of any buffers or solutions used during sample preparation, as Edoxaban is susceptible to acid and alkaline hydrolysis.[9] |
Data Presentation
Table 1: Summary of Edoxaban Stability in Serum/Plasma at Various Temperatures
| Temperature | Duration | Matrix | Mean Recovery/Deterioration | Reference |
| 30°C | 6 hours | Serum | Unstable | [2] |
| 30°C | 24 hours | Serum | 17% decrease | [2] |
| 30°C | 48 hours | Serum | >30% degradation | [2] |
| 30°C | 72 hours | Serum | >49% degradation | [2] |
| Room Temperature | 1 day | Plasma | 18% deterioration | [1] |
| Room Temperature | 2 weeks | Plasma | 70% deterioration | [1] |
| Room Temperature | 24 hours | Citrated Whole Blood & Plasma | 90-96% recovery | [1] |
| 4°C | 1 week | Blood | Unchanged | [6] |
| 2-8°C | 2 weeks | Serum | 16% deterioration | [3] |
| 4-8°C | 4 weeks | Spiked Serum | No degradation | [2] |
| -20°C | 5 months | Plasma | Unchanged | [6] |
| -80°C | 5 months | Plasma | Unchanged | [6] |
Experimental Protocols
Protocol 1: Serum Sample Collection and Handling for Edoxaban Stability Testing
-
Blood Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 1 hour.
-
Centrifugation: Centrifuge the SST at 1,000-1,300 x g for 15 minutes at room temperature to separate the serum.
-
Aliquoting: Immediately transfer the serum into labeled polypropylene tubes. It is recommended to create multiple aliquots to avoid freeze-thaw cycles.[1]
-
Storage:
-
For short-term storage (up to 24 hours), store aliquots at 2-8°C.
-
For long-term storage, store aliquots at -20°C or -80°C.[6]
-
Protocol 2: Edoxaban Extraction from Serum for LC-MS/MS Analysis
This protocol is adapted from a validated method for the analysis of direct oral anticoagulants in human serum.[2]
Materials:
-
Human serum samples
-
Acetonitrile (ACN) with 1% formic acid
-
Internal standard (IS) solution (e.g., isotopically labeled Edoxaban)
-
Phospholipid removal plate or tubes
-
Microcentrifuge tubes or 96-well plates
-
Calibrators and Quality Control (QC) samples
Procedure:
-
Sample Thawing: Thaw frozen serum samples, calibrators, and QCs at room temperature. Vortex gently to ensure homogeneity.[1]
-
Aliquoting: Pipette 100 µL of the serum sample, calibrator, or QC into a microcentrifuge tube or a well of a 96-well plate.[2]
-
Protein Precipitation: Add 375 µL of ACN with 1% formic acid containing the internal standard to each sample. This step precipitates the proteins.[2]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.
-
Phospholipid Removal (if necessary): If using a phospholipid removal plate, transfer the supernatant to the plate and process according to the manufacturer's instructions.[2] This typically involves a centrifugation step.
-
Analysis: The resulting clean extract is ready for injection into the LC-MS/MS system.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent Edoxaban stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Test catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]
- 8. actascientific.com [actascientific.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor retention in Edoxaban HPLC analysis
Technical Support Center: Edoxaban HPLC Analysis
Welcome to the technical support center for Edoxaban HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Edoxaban.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for Edoxaban in reverse-phase HPLC?
A1: The retention time for Edoxaban can vary significantly based on the specific method parameters. However, published methods show retention times ranging from approximately 2 to 6 minutes. For example, one method using a C8 column with methanol (B129727) as the mobile phase reported a retention time of 2.058 minutes[1], while another using a C18 column with a mobile phase of acetonitrile (B52724) and water (50:50 v/v) found a retention time of 5.514 minutes[2][3]. A third method employing a C18 column with an acetonitrile and triethylamine (B128534) buffer (pH 5.5) mobile phase showed a retention time of about 4 minutes[4].
Q2: What are the key chemical properties of Edoxaban that influence its HPLC behavior?
A2: Edoxaban's retention in reverse-phase HPLC is primarily influenced by its pKa of 6.7 and its pH-dependent solubility[5][6]. Its solubility decreases as the pH increases. This means that the pH of the mobile phase is a critical parameter for controlling its ionization state and, consequently, its retention and peak shape. Edoxaban also has a LogP of approximately 1.29, indicating moderate hydrophobicity[7].
Q3: Why am I seeing peak tailing with my Edoxaban analysis?
A3: Peak tailing for a basic compound like Edoxaban in reverse-phase HPLC is often caused by secondary interactions between the analyte and silanol (B1196071) groups on the stationary phase[8]. Tailing can also be a result of column overloading, an inappropriate mobile phase pH, or a poorly packed column[8][9].
Q4: Can I use a mobile phase without a buffer for Edoxaban analysis?
A4: While some simple methods using acetonitrile and water have been reported[2][3], using a buffered mobile phase is highly recommended for robust and reproducible results. Since Edoxaban's pKa is 6.7, small shifts in the mobile phase pH can significantly alter its ionization state, leading to inconsistent retention times and poor peak shape. A buffer will help maintain a consistent pH and mitigate these issues.
Troubleshooting Guide: Poor Retention of Edoxaban
Poor or no retention of the analyte is a common issue in HPLC. This guide provides a systematic approach to diagnosing and resolving this problem in the context of Edoxaban analysis.
Initial Checks
Before modifying the method parameters, always verify the following:
-
System Connections: Ensure that the mobile phase lines are correctly connected to their respective reservoirs[10].
-
Flow Rate: Confirm that the pump is delivering the mobile phase at the set flow rate[10].
-
Sample Preparation: Ensure the sample is correctly prepared and fully dissolved in a solvent compatible with the mobile phase[11]. Injecting a sample in a solvent much stronger than the mobile phase can lead to poor retention and distorted peak shapes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor Edoxaban retention.
Detailed Troubleshooting Steps
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Very Early Elution or No Retention | 1. Mobile Phase pH is too high: Edoxaban has a pKa of 6.7[5][6]. If the mobile phase pH is near or above this value, the compound will be in its neutral form, which has less retention on a C18 or C8 column. 2. Mobile Phase is too strong: The percentage of the organic solvent (e.g., acetonitrile or methanol) is too high, causing the analyte to elute quickly. | 1. Adjust Mobile Phase pH: The optimal pH for retaining a basic compound like Edoxaban is typically 2-3 pH units below its pKa. Prepare the aqueous portion of the mobile phase with a buffer (e.g., 0.01 M sodium acetate) and adjust the pH to a range of 3.5-4.5[12]. 2. Decrease Organic Content: Reduce the percentage of the organic solvent in the mobile phase. For instance, if you are using a 50:50 acetonitrile:water mixture, try changing to 40:60 or 30:70[2][3]. |
| Drifting Retention Times | 1. Unbuffered Mobile Phase: Small changes in the mobile phase composition (e.g., absorption of atmospheric CO2) can alter the pH and affect the ionization of Edoxaban, leading to shifting retention times. 2. Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and interactions with the stationary phase[9]. | 1. Use a Buffered Mobile Phase: Incorporate a buffer such as phosphate or acetate (B1210297) to maintain a stable pH[12]. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 35°C) using a column oven to ensure reproducibility[1][13]. |
| Poor Peak Shape (Fronting or Tailing) at Low Retention | 1. Inappropriate pH: If the pH is not optimal, it can lead to poor peak shape. 2. Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with the basic nitrogen in Edoxaban, causing tailing. | 1. Optimize Mobile Phase pH: As mentioned, adjust the pH to be 2-3 units below the pKa. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. 3. Add a Competing Base: Consider adding a small amount of a competing base, like triethylamine (e.g., 0.1%), to the mobile phase to block the active silanol sites[4]. |
Experimental Protocols
Example HPLC Method for Edoxaban Analysis
This protocol is a representative method adapted from published literature and serves as a good starting point for analysis.
1. Materials and Reagents:
-
Edoxaban Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Dipotassium (B57713) hydrogen phosphate (Analytical Grade)[13]
-
Water (HPLC Grade)
2. Equipment:
-
HPLC system with a UV or PDA detector
-
Hypersil BDS C18 column (250 x 4.6 mm, 5 µm) or equivalent[13]
-
Sonicator
-
pH meter
3. Mobile Phase Preparation (0.1M K2HPO4: Methanol - 65:35, v/v): [13]
-
Prepare a 0.1M solution of dipotassium hydrogen phosphate in water.
-
Mix this buffer with methanol in a 65:35 volume/volume ratio.
-
Degas the mobile phase using sonication for 15 minutes before use[13].
4. Standard Solution Preparation:
-
Prepare a stock solution of Edoxaban (e.g., 100 µg/mL) by dissolving an accurately weighed amount in the mobile phase[13].
-
From the stock solution, prepare working standards at the desired concentrations by diluting with the mobile phase.
5. Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[13] |
| Mobile Phase | 0.1M K2HPO4 : Methanol (65:35, v/v)[13] |
| Flow Rate | 1.0 mL/min[13] |
| Injection Volume | 10 µL[13] |
| Column Temperature | 30°C[13] |
| Detection Wavelength | 245 nm[13] |
| Run Time | 6 minutes[13] |
6. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions and the samples for analysis.
Signaling Pathway of Edoxaban's Influence on HPLC Retention
The following diagram illustrates the relationship between mobile phase pH and the retention of Edoxaban.
Caption: Effect of mobile phase pH on Edoxaban's retention.
References
- 1. degres.eu [degres.eu]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. EDOXABAN (PD009142, HGVDHZBSSITLCT-JLJPHGGASA-N) [probes-drugs.org]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Edoxaban Tosylate Degradation Kinetics: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation kinetics of Edoxaban (B1671109) Tosylate under various stress conditions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of degradation data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is Edoxaban Tosylate most susceptible to degradation?
A1: this compound is most susceptible to degradation under oxidative, alkaline (basic), and acidic conditions.[1][2][3] It is relatively stable under thermal and photolytic stress.[1][4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are hydrolysis of the amide bonds and oxidation of the molecule.[4]
Q3: What are the common degradation products of this compound?
A3: Under oxidative stress, this compound primarily forms three N-oxide impurities: di-N-oxide, N-oxide-1, and N-oxide-2.[1][3][5] Acid and alkaline hydrolysis lead to the formation of two major identical degradation products, often designated as DP-I and DP-II.[4][6] One study identified up to six degradation products under acidic conditions.[1][3]
Q4: What is the kinetic order of this compound degradation?
A4: The degradation of this compound has been reported to follow first-order kinetics.[7] This means the rate of degradation is directly proportional to the concentration of this compound. However, specific rate constants (k) and half-lives (t½) are not widely available in the public domain.
Q5: What analytical techniques are recommended for studying this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most effective techniques for separating and identifying this compound and its degradation products.[1][3] UV-Visible spectrophotometry can also be utilized for quantification.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant degradation observed under acidic or alkaline conditions. | Insufficient stress conditions (concentration, temperature, or duration). | Increase the concentration of the acid or base, elevate the temperature (e.g., to 60-80°C), or extend the duration of the experiment.[1][4] |
| Difficulty in separating degradation products from the parent drug peak. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type (a C18 or phenyl column is often used), and gradient elution profile.[8] |
| Inconsistent or irreproducible degradation results. | Variability in experimental parameters. | Ensure precise control of temperature, concentration of stressor, and reaction time. Use a validated stability-indicating analytical method. |
| No degradation is seen under thermal or photolytic stress. | This compound is known to be relatively stable under these conditions.[1][4] | For forced degradation studies, you may need to employ more extreme conditions to induce degradation, though this may not reflect real-world stability. For photolytic stress, ensure exposure to a sufficient intensity of UV and visible light as per ICH Q1B guidelines.[6] |
Quantitative Data Summary
The following table summarizes the observed degradation of this compound under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Identified Degradation Products |
| Acid Hydrolysis | 1N HCl | 24 hours | Not Specified | ~76% | Six degradation products observed.[1] |
| 0.1N HCl | 1 hour | 80°C | Significant Degradation | Two major degradation products (DP-I and DP-II).[1][4] | |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour | 80°C | Significant Degradation | Two major degradation products (DP-I and DP-II), identical to acid hydrolysis.[1][3][4] |
| 0.001N NaOH | Not Specified | 60°C | Significant Degradation | - | |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | 60°C | Significant Degradation | Three N-oxide impurities (di-N-oxide, N-oxide-1, N-oxide-2).[1][3][4] |
| 10% H₂O₂ | 15 minutes | Not Specified | ~11-12% | - | |
| Thermal Degradation | Dry Heat | 2 hours | 105°C | No Significant Degradation | - |
| Dry Heat | 1 hour | 105°C | ~8-9% | - | |
| Photolytic Degradation | UV Light | Not Specified | Not Specified | No Significant Degradation | - |
| ICH Cycle | Not Specified | Not Specified | ~11-12% | - |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Application: For strong acid hydrolysis, mix a portion of the stock solution with an equal volume of 1N HCl. For milder conditions, use 0.1N HCl.
-
Incubation: Incubate the solution at a controlled temperature, for example, 80°C for 1 hour.[1][3] The duration can be adjusted based on the desired level of degradation.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent molar concentration of NaOH (e.g., 1N or 0.1N NaOH).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by HPLC or UPLC.
Protocol 2: Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Stress Application: Mix a portion of the stock solution with an equal volume of a sodium hydroxide (B78521) solution (e.g., 0.1N or 0.001N NaOH).
-
Incubation: Incubate the solution at a controlled temperature, for instance, 60°C or 80°C for a defined period (e.g., 1 hour).[1][3][4]
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent molar concentration of HCl (e.g., 0.1N HCl).[1][3]
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase for analysis.
Protocol 3: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described previously.
-
Stress Application: Mix a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 10% H₂O₂).
-
Incubation: Keep the solution at a specified temperature (e.g., 60°C) or at room temperature for a defined period.[4]
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase for immediate analysis to prevent further degradation.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place a known amount of solid this compound powder in a suitable container.
-
Stress Application: Expose the solid sample to a high temperature (e.g., 105°C) in a calibrated oven for a specified duration (e.g., 2 hours).[4]
-
Sample Preparation for Analysis: After exposure, allow the sample to cool to room temperature. Dissolve the stressed sample in a suitable solvent and dilute to a known concentration for analysis.
Protocol 5: Photolytic Degradation
-
Sample Preparation: Place a known amount of solid this compound or a solution of the drug in a chemically inert and transparent container.
-
Stress Application: Expose the sample to a combination of UV and visible light in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines.
-
Sample Preparation for Analysis: After the specified exposure duration, dissolve the solid sample or dilute the solution with a suitable solvent for analysis.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for this compound stress testing.
Proposed Degradation Pathway under Acidic Conditions
Caption: Proposed acid-catalyzed degradation pathways of Edoxaban.
Proposed Degradation Pathway under Oxidative Conditions
Caption: Proposed oxidative degradation pathways of Edoxaban.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 3. jchr.org [jchr.org]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Monohydrate|CAS 1229194-11-9|RUO [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Edoxaban Stability in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with edoxaban (B1671109) stability in in vitro cell culture experiments. Utilize these troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How stable is edoxaban in standard cell culture media like DMEM or RPMI-1640?
Q2: What are the primary degradation products of edoxaban I should be aware of in my cell culture experiments?
A2: Edoxaban can degrade under various conditions, leading to the formation of several products. Under oxidative stress, three main degradation products have been identified, including di-N-oxide and N-oxide impurities.[2] Acidic and alkaline hydrolysis can also lead to the formation of identical degradation products.[3] In vivo, edoxaban is metabolized to several products, with edoxaban-M4 being a major and pharmacologically active metabolite.[1][4] While the exact degradation profile in cell culture media has not been extensively characterized, it is plausible that similar degradation products and metabolites could form, potentially influencing experimental outcomes.[1]
Q3: How can I prepare a stable stock solution of edoxaban for my experiments?
A3: Edoxaban has low solubility in water but is soluble in DMSO.[1][5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, cell culture grade DMSO.[5] To avoid repeated freeze-thaw cycles, which can contribute to degradation, the stock solution should be aliquoted into smaller, single-use volumes.[5]
Q4: What is the recommended storage temperature and duration for edoxaban stock solutions?
A4: The stability of edoxaban stock solutions is highly dependent on the storage temperature. For long-term storage, it is best to store DMSO stock solutions at -80°C, where they can be stable for up to a year.[5] For shorter-term storage, -20°C is suitable for up to one month.[5] It is strongly advised to avoid storing aqueous dilutions of edoxaban, especially at room temperature, due to significant degradation within 24 hours.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results over time. | Degradation of edoxaban in the cell culture medium at 37°C.[1] | Prepare fresh edoxaban working solutions from a frozen DMSO stock for each experiment. Minimize the time the compound is in the media before and during the experiment.[1] Consider conducting a time-course experiment to assess the stability of edoxaban under your specific experimental conditions.[1] |
| Observed cellular effects do not correlate with the expected edoxaban concentration. | Formation of active metabolites (e.g., M4) or degradation products with biological activity.[1] | Use analytical methods like LC-MS/MS to identify and quantify both edoxaban and its potential metabolites in your cell culture supernatant.[1] This can help to understand the total anticoagulant activity present.[1] |
| Difficulty in dissolving edoxaban. | Edoxaban has low aqueous solubility.[1][3] | Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[1][5] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[5] |
| Interference with coagulation-based assays. | Edoxaban is a direct Factor Xa inhibitor and will interfere with clotting time assays like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[1] | Use chromogenic anti-Xa assays for a more direct and accurate measurement of edoxaban's anticoagulant activity.[1] |
Quantitative Data Summary
The stability of edoxaban is influenced by the solvent and storage temperature. The following table summarizes the recommended storage conditions for edoxaban stock solutions.
| Storage Temperature | Solvent | Stability | Recommendations |
| -80°C | DMSO | Up to 1 year[5] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[5] |
| -20°C | DMSO | Up to 1 month[5] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[5] |
| 2-8°C | Aqueous/Plasma | Unstable, significant deterioration within 2 weeks[5] | Not recommended for storage of stock solutions. |
| Room Temperature | Aqueous/Plasma | Highly unstable, significant degradation within 24 hours[5] | Avoid storing edoxaban solutions at room temperature.[5] |
Experimental Protocols
Protocol 1: Preparation of Edoxaban Stock Solution (10 mM)
Materials:
-
Edoxaban tosylate monohydrate (MW: 738.27 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Determine the required mass: To prepare 1 mL of a 10 mM solution, you will need 7.38 mg of this compound monohydrate.[5]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance and carefully weigh 7.38 mg of this compound monohydrate into the tube.[5]
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the edoxaban.[5]
-
Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.[5]
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.[5]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[5]
Protocol 2: Assessment of Edoxaban Stability in Cell Culture Media
Materials:
-
Edoxaban stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator (37°C, 5% CO₂)
-
Sterile tubes for sample collection
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Working Solution: Thaw an aliquot of the edoxaban stock solution at room temperature. Prepare a working solution of edoxaban in your complete cell culture medium at the desired final concentration. Remember to include a vehicle control with the same final concentration of DMSO.[5]
-
Incubation: Place the tubes containing the edoxaban-spiked cell culture medium in a 37°C incubator.
-
Sample Collection: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation for Analysis:
-
Immediately after collection, store samples at -80°C until analysis.
-
For analysis, thaw the samples and perform a protein precipitation step by adding a cold solvent like acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled edoxaban).[1]
-
Vortex and centrifuge to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for analysis.[1]
-
-
Analytical Quantification:
-
Data Analysis: Plot the concentration of edoxaban versus time to determine its stability profile and half-life in your specific cell culture conditions.
Visualizations
Caption: Workflow for assessing edoxaban stability in cell culture media.
Caption: Potential degradation pathways of edoxaban in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Characterization of Edoxaban Chiral Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and characterization of Edoxaban (B1671109) and its chiral impurities.
Frequently Asked Questions (FAQs)
Category 1: Synthesis of Chiral Impurities
Q1: What is the primary challenge in synthesizing the chiral impurities of Edoxaban?
A1: Edoxaban has three chiral centers, resulting in a total of eight stereoisomers.[1][2][3] The primary challenge is controlling the stereochemistry during synthesis to isolate or prepare the seven undesired isomers, as only the (SRS)-configured Edoxaban possesses the desired pharmacological activity.[1][2][3] The control and removal of these chiral impurities from the final active pharmaceutical ingredient (API) are critical and challenging aspects of process development.[1][2]
Q2: Are there established synthesis methods for specific chiral impurities of Edoxaban?
A2: Yes, methods for synthesizing chiral impurities of Edoxaban intermediates have been described. These syntheses often involve multi-step reactions where the stereochemistry is deliberately altered at one of the chiral centers. The resulting impurities are then used as reference standards for analytical method development.[1][2] For example, the synthesis of specific impurities often involves using different reagents and reaction conditions to achieve the desired stereoisomer.[1][4][5]
Q3: How are the synthesized chiral impurities typically purified?
A3: Following synthesis, the traditional method for isolating and purifying the chiral impurities is column chromatography.[1] This technique uses a solid stationary phase and a liquid mobile phase to separate the desired impurity from the reaction mixture based on differential adsorption.[4]
Category 2: Characterization and Analysis
Q1: What analytical techniques are used to identify and characterize Edoxaban's chiral impurities?
A1: A combination of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) using a chiral column is the primary method for separating the different stereoisomers.[1][2][3] For structural confirmation and characterization, spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are used.[1][2]
Q2: How can I resolve Edoxaban from all seven of its other stereoisomers in a single analysis?
A2: A specific HPLC method has been developed that can simultaneously separate Edoxaban from its seven enantiomers and diastereomers.[6] This method utilizes a chromatography column with amylose-tri(3,5-xylylcarbamate) bonded silica (B1680970) gel as the filler and a mobile phase consisting of a mix of polar and non-polar solvents.[6]
Q3: Besides chiral impurities, what other types of impurities should I be aware of?
A3: Edoxaban is known to be susceptible to degradation under oxidative and acidic stress conditions.[7][8] Forced degradation studies have shown that oxidative conditions can lead to the formation of di-N-oxide and N-oxide impurities.[7] Acid hydrolysis can also produce several distinct degradation products.[9]
Q4: What are the characteristic spectral data for Edoxaban that can be used as a reference?
A4: The characterization of Edoxaban has been reported using Mass Spectrometry and NMR. The protonated molecule [M+H]⁺ is observed at m/z 548 in ESI-MS.[10] Key signals in the ¹H-NMR spectrum (in DMSO-d6) include a singlet at δ 2.28 ppm (3H) and another at δ 10.29 ppm (1H), among others.[10]
Troubleshooting Guides
Guide 1: Chiral HPLC Separation Issues
| Problem | Possible Cause | Recommended Solution |
| Poor or no separation of stereoisomers | Inappropriate chiral column. | Use a column specifically designed for chiral separations of this compound class, such as silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) or amylose-tri(3,5-xylylcarbamate).[6][11] |
| Suboptimal mobile phase composition. | Modify the mobile phase. A methanol-ethanol mixed solution with an alkaline additive has been shown to be effective.[11] For reverse-phase methods, adjusting the ratio of the organic modifier (e.g., acetonitrile/n-propanol) to the aqueous buffer can improve resolution.[12][13] | |
| Poor peak shape (e.g., tailing, fronting) | Incorrect mobile phase pH. | Adjust the pH of the mobile phase buffer. For a key starting material of Edoxaban, a pH of 7.0 provided good resolution for all impurities.[12] |
| Column temperature is not optimal. | Adjust the column oven temperature. A temperature of 40°C has been used successfully for separating oxidative degradation impurities.[7][8] | |
| Inconsistent retention times | Fluctuations in flow rate or temperature. | Ensure the HPLC system is properly maintained and calibrated. Verify that the column temperature is stable and the flow rate is consistent. A flow rate of 0.7-1.0 mL/min is commonly used.[7][14] |
| Mobile phase degradation. | Prepare fresh mobile phase daily to ensure consistent performance. |
Guide 2: Synthesis and Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield | Incomplete reaction. | Verify the reaction conditions (temperature and time) are optimal. For example, the synthesis of one chiral impurity requires heating at 108-110°C for 10-12 hours.[1][5] |
| Formation of side products. | Ensure high purity of starting materials and reagents. The use of unstable reagents can lead to the formation of impurities that react with intermediates, lowering the yield of the desired product.[15] | |
| Difficulty in purifying the final compound | Impurities have similar polarity to the product. | Optimize the column chromatography conditions. This may involve screening different solvent systems (mobile phases) or using a different stationary phase to improve separation. |
| Product degradation during workup. | Assess the stability of the compound under the workup and purification conditions. Avoid prolonged exposure to harsh pH or high temperatures if the molecule is found to be labile. |
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method for Edoxaban Isomers
This protocol is based on a method developed for the separation of Edoxaban from its isomers, Edox-II and Edox-III.[11]
-
Chromatographic Column: Use a chiral column with silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) as the stationary phase.[11]
-
Mobile Phase: Prepare a mixed solution of methanol (B129727) and ethanol. Add a suitable alkaline additive to the mobile phase.[11]
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to create a solution with a concentration of approximately 1.0 mg/mL.[11]
-
Injection: Inject 20 µL of the sample solution into the HPLC system.[11]
-
Detection: Monitor the eluent at an appropriate UV wavelength (e.g., 290 nm).[6]
-
Analysis: The expected elution order is Edox-III, followed by Edoxaban, and then Edox-II, with baseline separation between the peaks.[11]
Protocol 2: Synthesis of Edoxaban Chiral Impurity 6
This protocol outlines the synthesis of a specific chiral impurity of Edoxaban.[1][5]
-
Reagents: N-(5-Chloro-2-pyridinyl)-N'-[(1S,2R,4R)-4-(dimethyl carbamoyl)-2-aminocyclohexyl] ethanediamide intermediate, the thiazolo-pyridine carboxylic acid moiety, Potassium carbonate, DMF, toluene, Dichloromethane, methanol, water.[1][5]
-
Reaction Setup: Combine the starting materials and solvents (Potassium carbonate, DMF, toluene, Dichloromethane, methanol, water) in a suitable reaction vessel.[1][5]
-
Reaction Conditions: Heat the reaction mixture to a temperature of 108-110°C and maintain for 10-12 hours.[1][5]
-
Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous workup and extraction. Purify the crude product using column chromatography to isolate the desired chiral impurity.
-
Characterization: Confirm the structure of the purified compound using MS, ¹H-NMR, and ¹³C-NMR.[1]
Data Tables
Table 1: Selected HPLC Methods for Edoxaban and Impurity Analysis
| Analysis Target | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Oxidative Degradation Impurities | YMC Triart phenyl (250 × 4.6 mm, 5 µm) | Gradient: A: 10 mM ammonium (B1175870) acetate; B: acetonitrile:methanol (1:1) | 0.7 mL/min | 290 nm | [7] |
| Isomers Edox-II & Edox-III | Chiral column: cellulose-tri(4-chloro-3-methylphenyl carbamate) on silica gel | Methanol-ethanol mixed solution with an alkaline additive | Not Specified | Not Specified | [11] |
| All 7 Stereoisomers | Chiral column: amylose-tri(3,5-xylylcarbamate) on silica gel | Mixed non-polar and polar solvents | 1.5 mL/min | 290 nm | [6] |
| Key Starting Material Isomers | Bakerbond C18 (150 × 4.6 mm, 3 µm) | A: 10 mM dipotassium (B57713) hydrogen phosphate (B84403) (pH 7.0); B: n-Propanol:Acetonitrile (20:30) | 0.8 mL/min | 210 nm | [12][13] |
Table 2: Example Synthesis Conditions for Edoxaban Intermediate Chiral Impurities
| Impurity Target | Key Reagents/Solvents | Reaction Conditions | Reference |
| Chiral Impurity 5 Intermediate | DIPEA, HOBT, CDI, Dichloromethane, DIPE, water | Room Temperature, 3-4 hours | [1][4] |
| Chiral Impurity 6 | Potassium carbonate, DMF, toluene, Dichloromethane, methanol, water | 108-110°C, 10-12 hours | [1][5] |
Visualized Workflows
Caption: General workflow for the synthesis and isolation of an Edoxaban chiral impurity.
Caption: Workflow for the analytical characterization of potential Edoxaban impurities.
Caption: Decision-making flowchart for troubleshooting common chiral HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. goldncloudpublications.com [goldncloudpublications.com]
- 3. goldncloudpublications.com [goldncloudpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN106008556A - Separation method of edoxaban and isomers thereof - Google Patents [patents.google.com]
- 7. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: EDOXABAN [orgspectroscopyint.blogspot.com]
- 11. Method for separation and determination of this compound hydrate and isomer impurities thereof by chiral high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 12. ace.as-pub.com [ace.as-pub.com]
- 13. | Applied Chemical Engineering [ace.as-pub.com]
- 14. jchr.org [jchr.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Edoxaban Interference in Coagulation-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the interference of Edoxaban (B1671109), a direct oral anticoagulant (DOAC), in a variety of coagulation-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your laboratory results.
Frequently Asked Questions (FAQs)
Q1: What is Edoxaban and how does it interfere with coagulation assays?
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[1][2][3] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin (B1330869) to form a clot.[1][4] By inhibiting FXa, Edoxaban disrupts this process, leading to a prolongation of clotting times in many laboratory assays that depend on a functional coagulation cascade.[5][6] This interference can lead to inaccurate and misleading results.
Q2: Which coagulation assays are most affected by Edoxaban?
Edoxaban can interfere with a wide range of coagulation assays, particularly those that are clot-based. The most significantly affected assays include:
-
Prothrombin Time (PT): Edoxaban prolongs the PT in a concentration-dependent manner, though the sensitivity varies between different reagents.[7][8]
-
Activated Partial Thromboplastin Time (aPTT): The aPTT is also prolonged by Edoxaban, but it is generally less sensitive than the PT.[7][8] A normal aPTT does not rule out the presence of clinically significant levels of Edoxaban.[7]
-
Lupus Anticoagulant (LA) Testing: Edoxaban can cause false-positive results in LA tests, such as the dilute Russell's viper venom time (dRVVT), by prolonging the clotting time.[6][9]
-
Factor Activity Assays: Clot-based assays for various clotting factors, including Factor VIII, Factor IX, and Protein S, can be affected, often leading to falsely low or high results.[6][10]
-
Antithrombin (AT) Activity Assays: FXa-based antithrombin assays can show falsely elevated results due to the presence of Edoxaban.[5][6]
Q3: Are there any assays that are not affected by Edoxaban?
Yes, certain types of assays are less susceptible to or unaffected by Edoxaban's anticoagulant activity. These include:
-
Chromogenic Anti-Xa Assays: These assays directly measure the activity of FXa inhibitors and can be calibrated specifically for Edoxaban, providing a quantitative measure of the drug's concentration.[6][7][11]
-
Immunological Assays: Assays that measure the concentration of a protein antigen, such as free and total Protein S antigen assays, are not affected by Edoxaban's functional anticoagulant effect.[11]
-
Thrombin-based Antithrombin Assays: Antithrombin assays that are based on the inhibition of thrombin (Factor IIa) are not influenced by the direct FXa inhibitor Edoxaban.[5]
Q4: How can I mitigate Edoxaban interference in my experiments?
Several strategies can be employed to minimize or eliminate the impact of Edoxaban on your coagulation assays:
-
Assay Selection: Whenever possible, choose assays that are known to be unaffected by Edoxaban, such as chromogenic or immunological methods.[6][11]
-
Sample Timing: If testing for an underlying coagulopathy, it is ideal to collect blood samples before the patient has started Edoxaban therapy. If the patient is already on Edoxaban, collecting the sample at trough concentration (immediately before the next dose) may minimize interference, but this does not guarantee the absence of an effect.[9]
-
Edoxaban Removal: Specialized adsorbent agents, such as those containing activated charcoal, can be used to remove Edoxaban from plasma samples prior to testing.[12][13][14] Commercially available products include DOAC-Stop® and DOAC-Remove™.[13][14]
Troubleshooting Guides
Problem 1: Unexpectedly prolonged PT or aPTT in a sample from a patient potentially on a DOAC.
-
Possible Cause: Interference from Edoxaban or another DOAC.
-
Troubleshooting Steps:
-
Review Patient History: If possible, confirm if the patient is taking Edoxaban or another anticoagulant.
-
Perform a Specific DOAC Assay: Use a chromogenic anti-Xa assay calibrated for Edoxaban to confirm the presence and concentration of the drug.
-
Treat with a DOAC Removal Agent: Use a product like DOAC-Stop® or DOAC-Remove™ on the plasma sample and repeat the PT or aPTT. A normalization of the clotting time suggests that the initial prolongation was due to DOAC interference.
-
Problem 2: Suspected Lupus Anticoagulant, but the patient is on Edoxaban.
-
Possible Cause: Edoxaban is causing a false-positive LA result.
-
Troubleshooting Steps:
-
Sample Timing: If feasible and clinically appropriate, consider re-testing after Edoxaban has been discontinued (B1498344) for an appropriate period (consult clinical guidelines).
-
Use a DOAC Removal Agent: Treat the plasma with DOAC-Stop® or DOAC-Remove™ before performing the dRVVT or aPTT-based LA testing.[9] A negative result after treatment suggests the initial positive was due to Edoxaban.
-
Interpret with Caution: Even with removal agents, residual effects may persist. Interpret results in the context of the patient's clinical history and other laboratory findings.
-
Problem 3: Factor activity results are inconsistent or do not match the clinical picture in a patient on Edoxaban.
-
Possible Cause: Interference from Edoxaban in a clot-based factor assay.
-
Troubleshooting Steps:
-
Switch to a Chromogenic Assay: If available, use a chromogenic assay for the specific factor, as these are generally less affected by Edoxaban.
-
Perform Edoxaban Removal: Treat the plasma with a DOAC removal agent before re-running the clot-based factor assay.
-
Consider an Immunological Assay: For proteins like Protein S, measuring the antigen level can provide information without interference from Edoxaban's anticoagulant effect.[11]
-
Data Presentation: Impact of Edoxaban on Coagulation Assays
Table 1: Effect of Edoxaban on Common Coagulation Screening Tests
| Assay | Effect of Edoxaban | Key Considerations |
| Prothrombin Time (PT) | Concentration-dependent prolongation[7][8] | Sensitivity varies significantly with the reagent used.[8] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation[7][8] | Less sensitive than PT; a normal result does not exclude the presence of Edoxaban.[7] |
Table 2: Interference of Edoxaban in Specialized Coagulation Assays and Mitigation Strategies
| Assay | Nature of Interference | Recommended Action |
| Lupus Anticoagulant (dRVVT, aPTT-based) | False-positive results due to prolonged clotting times.[6][9] | Use a DOAC removal agent (e.g., DOAC-Stop®) prior to testing.[9] |
| Factor VIII, IX (clot-based) | Can be falsely lowered. | Use a chromogenic factor assay or a DOAC removal agent. |
| Protein S (clot-based) | Falsely increased activity, potentially masking a true deficiency.[6] | Use a chromogenic Protein S assay or measure free Protein S antigen.[6] |
| Antithrombin (FXa-based) | Falsely elevated activity.[5][6] | Use a thrombin-based antithrombin assay.[5] |
Table 3: Efficacy of DOAC Removal Agents for Edoxaban
| Removal Agent | Reported Efficacy | Reference |
| DOAC-Stop® | A single tablet in 1 mL of plasma can neutralize up to 1060 ng/mL of Edoxaban.[11] | Platton et al. |
| DOAC-Remove™ | Effectively removes Edoxaban from plasma samples. | Jourdi et al.[15] |
| Activated Charcoal | Dabigatran and edoxaban seem to be more thoroughly adsorbed than rivaroxaban (B1684504) and apixaban.[12] | Favaloro et al.[12] |
Experimental Protocols
Protocol 1: Removal of Edoxaban using DOAC-Stop®
This protocol is a general guideline. Always refer to the manufacturer's specific product insert for the most up-to-date instructions.
-
Sample Preparation: Use platelet-poor plasma collected in a 3.2% sodium citrate (B86180) tube.
-
Addition of DOAC-Stop®: Add one tablet of DOAC-Stop® to 1.0 mL of the plasma sample in a suitable tube.
-
Incubation: Gently mix the sample by vortexing or inversion for 5-10 minutes at room temperature to allow for the adsorption of Edoxaban.
-
Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to pellet the activated charcoal tablet and the bound Edoxaban.
-
Supernatant Collection: Carefully aspirate the plasma supernatant, avoiding the pellet at the bottom of the tube.
-
Analysis: The treated plasma is now ready for use in the desired coagulation assay.
Protocol 2: Chromogenic Anti-Xa Assay for Edoxaban Quantification
This protocol provides a general overview. Specific parameters may vary based on the reagent manufacturer and automated platform used.
-
Principle: The assay measures the residual activity of a known amount of FXa after inhibition by Edoxaban in the plasma sample. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the Edoxaban concentration.[7]
-
Sample and Reagent Preparation:
-
Prepare platelet-poor plasma from the patient sample.
-
Reconstitute and prepare Edoxaban calibrators and controls according to the manufacturer's instructions.
-
-
Assay Procedure (Automated Analyzer):
-
Incubate the patient plasma, calibrators, or controls with a reagent containing a known excess of Factor Xa.
-
Add the chromogenic substrate specific for FXa.
-
The analyzer will measure the rate of color development (change in absorbance) at 405 nm.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the absorbance of the calibrators against their known Edoxaban concentrations.
-
The Edoxaban concentration in the patient sample is determined by interpolating its absorbance value on the calibration curve.
-
Visualizations
Caption: Mechanism of Edoxaban action on the coagulation cascade.
Caption: Experimental workflow for removing Edoxaban from plasma samples.
Caption: Logical workflow for selecting assays to avoid Edoxaban interference.
References
- 1. benchchem.com [benchchem.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DRVVT [practical-haemostasis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dilute Russell's viper venom time - Wikipedia [en.wikipedia.org]
- 9. Routine Lupus Anticoagulant Sensitive aPTT Testing Can Prevent Unnecessary LA Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Ex Vivo DOAC Removal Methods Reduce Interference in Lupus Anticoagulant Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test Details [utmb.edu]
- 13. zlmsg.ch [zlmsg.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Edoxaban Tosylate in In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Edoxaban (B1671109) Tosylate in in vitro assays, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Edoxaban Tosylate for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] this compound is soluble in DMSO, with some sources indicating high solubility (e.g., 100 mg/mL).[1][3] For cell culture experiments, it is crucial to use anhydrous, cell culture grade DMSO.[1]
Q2: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of Edoxaban, especially at neutral or alkaline pH.[1][2][4] The final concentration of DMSO in your assay medium is critical; if it's too low, it may not be sufficient to keep the compound dissolved.[4]
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] However, for some assays, a slightly higher but still non-toxic concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][4]
-
pH of the Assay Buffer: Edoxaban's solubility is pH-dependent, with better solubility in acidic conditions.[4][5] If your experimental conditions permit, using a buffer with a slightly acidic pH (e.g., below 6.0) can improve solubility.[4]
-
Final Edoxaban Concentration: You might be exceeding the solubility limit of Edoxaban in your specific assay conditions.[4] It may be necessary to work at a lower final concentration.
-
Gentle Warming: Gentle warming in a water bath (not exceeding 37°C) may aid in the initial dissolution in DMSO.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability, this compound stock solutions in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles.[1][2] Recommended storage conditions are:
-
-80°C: For long-term storage, up to 6 months to a year.[1][6]
-
-20°C: Suitable for short-term storage, up to 1 month.[1][6]
Aqueous solutions of Edoxaban are generally unstable and not recommended for storage.[1]
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in DMSO Stock | Poor quality or non-anhydrous DMSO. Supersaturated solution. | Use fresh, anhydrous, cell culture grade DMSO.[1] Gentle warming and vortexing can aid dissolution.[1] Consider preparing a slightly less concentrated stock solution. |
| Precipitation in Aqueous Buffer | Low aqueous solubility, especially at physiological pH (~7.4).[4] Insufficient final DMSO concentration. | Lower the pH of the assay buffer if possible.[4] Perform preliminary tests to determine the maximum soluble concentration in your specific buffer system.[4] Slightly increase the final DMSO concentration, ensuring it remains non-toxic to cells and including a proper vehicle control.[4] |
| Inconsistent Results | Degradation of Edoxaban in the culture medium at 37°C.[2] | Prepare fresh working solutions for each experiment.[2] Minimize the time the compound is in the media before and during the experiment.[2] |
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent and conditions.
| Solvent | Solubility | Notes | References |
| DMSO | ≥36.9 mg/mL; up to 100 mg/mL | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [1][3][7] |
| Water | Low solubility; 2.7 g/kg of solution at room temperature. | Solubility is pH-dependent; very slightly soluble at pH 6-7 and practically insoluble at pH 8-9. | [5][8][9] |
| Ethanol | ≥5.78 mg/mL | Requires sonication and warming. | [7] |
| Methanol | Slightly soluble | Sonication may be required. | [10][] |
| Chloroform | Very slightly soluble | [10][] | |
| Acetonitrile | 0.56 g/Kg of solution at room temperature | [8][9] | |
| Acetonitrile/Water (1:1) | 100.2 g/Kg of solution at room temperature | A mixture can dramatically increase solubility compared to individual solvents. | [8][9] |
| Ethanol/Water (1:1) | 23.9 g/Kg of solution at room temperature | [8] | |
| Acetone/Water (1:1) | 33 g/kg of solution at room temperature | [9] | |
| Dioxane/Water (1:1) | 31 g/kg of solution at room temperature | [9] | |
| PBS (pH 7.3 ± 0.2) | 63 µg/mL (at 6 hours), 98.8 µg/mL (at 12 hours) | Poorly soluble. | [12] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is adapted for this compound Monohydrate (Molecular Weight: 738.27 g/mol ).[1]
Materials:
-
This compound Monohydrate
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required mass: To prepare 1 mL of a 10 mM solution, you will need 7.38 mg of this compound Monohydrate.[1]
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 738.27 g/mol = 0.00738 g
-
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance and carefully weigh 7.38 mg of the compound into the tube.[1]
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.[1]
-
Mixing: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C for short-term or -80°C for long-term storage.[1][2]
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.[1]
-
Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.[1]
-
Important Consideration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Visualizations
Edoxaban's Mechanism of Action in the Coagulation Cascade
Edoxaban is a direct inhibitor of Factor Xa (FXa), a critical component of the coagulation cascade.[10][13][14] By binding to FXa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of a fibrin (B1330869) clot.[14]
Experimental Workflow: Preparing Edoxaban for In Vitro Assays
This workflow outlines the key steps from receiving the compound to its application in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. EP3318568A1 - Preparation process of this compound monohydrate - Google Patents [patents.google.com]
- 9. WO2018083213A1 - Preparation and purification processes of this compound monohydrate - Google Patents [patents.google.com]
- 10. This compound monohydrate | 1229194-11-9 [chemicalbook.com]
- 12. Inhaled Edoxaban dry powder inhaler formulations: Development, characterization and their effects on the coagulopathy associated with COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Monohydrate BP EP USP CAS 1229194-11-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. benchchem.com [benchchem.com]
Managing unexpected peaks in Edoxaban chromatogram
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Edoxaban (B1671109).
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common causes of unexpected peaks in an Edoxaban chromatogram?
Unexpected peaks, often referred to as ghost peaks, are signals in a chromatogram that do not correspond to the target analyte, Edoxaban.[1] These can originate from various sources, including the mobile phase, contamination within the HPLC system, the sample preparation process, or the column itself.[2] It is also possible that these peaks represent metabolites or degradation products of Edoxaban.
Q2: What is a "ghost peak" and how can I identify one?
A ghost peak is an unidentified peak that can appear randomly in a chromatogram, affecting the quality of the results.[2] To identify a ghost peak, you can perform a blank run using the mobile phase without injecting a sample.[1] Any peak that appears in the blank run is likely a ghost peak. These peaks may have irregular shapes, such as being broader or more diffuse compared to the sharp, well-defined peak of Edoxaban.[1]
Troubleshooting Specific Peak Issues
Q3: My chromatogram shows a peak that isn't Edoxaban. How do I determine its source?
To determine the source of an unexpected peak, a systematic approach is necessary. Potential sources include:
-
Mobile Phase: Impurities in solvents, degradation of additives, or microbial contamination can cause extra peaks.[1][2] Using fresh, high-purity HPLC-grade solvents is crucial.[2]
-
System Contamination: Carryover from previous injections in the autosampler or injector can lead to ghost peaks.[2] A thorough cleaning and maintenance of the system components are essential.[1]
-
Sample Preparation: Impurities can be introduced from filters, vials, or other labware during sample preparation.[2]
-
Column Contamination: Strongly retained compounds from previous analyses can elute as ghost peaks in later runs.[2] Inadequate column washing is a common cause.[2]
Q4: I am observing peak tailing for my Edoxaban peak. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors, including interactions with active sites on the column packing (residual silanols), column overload, or extra-column band spreading. To address this, you can try adjusting the mobile phase pH or buffer strength.[3] Using a guard column with the same packing material as the analytical column can also help protect the main column from strongly retained impurities that may cause tailing.[3]
Q5: What could cause my Edoxaban peak's retention time to be inconsistent?
Inconsistent retention times are often related to issues with the HPLC pump or solvent mixing.[3] It is recommended to first check the pump's flow rate for accuracy.[3] Other potential causes include changes in mobile phase composition, column temperature fluctuations, or column degradation.
Q6: Could unexpected peaks be related to Edoxaban degradation or its metabolites?
Yes, unexpected peaks can be due to the degradation of Edoxaban or the presence of its metabolites. Forced degradation studies have shown that Edoxaban can degrade under stress conditions like acid and base hydrolysis, as well as oxidation.[4][5][6] Additionally, Edoxaban has a pharmacologically active metabolite, M4, which could interfere with the analysis.[7][8] It is important to use a stability-indicating method that can resolve Edoxaban from its degradants and metabolites to ensure accurate quantification.[9][10]
Quantitative Data Summary
The following tables summarize various reported HPLC method parameters for the analysis of Edoxaban, allowing for easy comparison.
Table 1: HPLC Method Parameters for Edoxaban Analysis
| Parameter | Method 1[11] | Method 2[4] | Method 3[12] | Method 4[13] | Method 5 |
| Column | Shim-pack C18 (250 mm × 4.6 mm, 5µm) | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | C8 (4.6mm x 250mm; 5µm) | Phenomenex C-18 (250×4.6 mm, 5µm) | C18 |
| Mobile Phase | Acetonitrile (B52724): Water (50:50, %v/v) | 0.1M K2HPO4: Methanol (65:35, v/v) | Methanol | Ammonium acetate (B1210297) buffer: Acetonitrile (50:50, v/v) | Acetonitrile and Triethylamine buffer (pH 5.5) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.5 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection (λ) | 291 nm | 245 nm | 289 nm | 240 nm | 290 nm |
| Retention Time | 5.514 min | 3.785 min | 2.058 min | 3.486 min | ~4 min |
| Run Time | 8 min | 6 min | 7 min | Not Specified | Not Specified |
Table 2: Validation Parameters for Edoxaban HPLC Methods
| Parameter | Method 1[11] | Method 2[4] | Method 3[10] |
| Linearity Range (µg/ml) | 8-80 | 5–200 | Not Specified |
| LOD (µg/ml) | 0.283 | 0.209 | 0.2 |
| LOQ (µg/ml) | 0.942 | 0.698 | 0.5 |
| Accuracy (% Recovery) | 98.83 - 99.63 | 99.824-100.720 | Within acceptable limits |
| Precision (%RSD) | < 2% | ≤0.710% | < 2% |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Edoxaban Quantification
This protocol is a representative example based on common parameters found in the literature.[4][11][13]
-
Preparation of Mobile Phase: Prepare the mobile phase, for example, by mixing acetonitrile and water in a 50:50 (v/v) ratio.[11] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of Edoxaban reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.
-
Sample Solution Preparation: For tablet dosage forms, crush a number of tablets, and dissolve the powder equivalent to a specific dose of Edoxaban in the mobile phase. Sonicate to ensure complete dissolution and filter the solution before injection.
-
Chromatographic Conditions:
-
Set the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Set the flow rate to 1.0 ml/min.
-
Set the UV detector to a wavelength of 291 nm.[11]
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
-
Analysis: Record the chromatograms and measure the peak area responses. Calculate the concentration of Edoxaban in the sample by comparing its peak area with that of the standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[4][5]
-
Acid Hydrolysis: Treat the Edoxaban sample with an acid solution (e.g., 2M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 120 minutes).[5] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample with a base solution (e.g., 5M NaOH) at room temperature for a set time (e.g., 120 minutes).[5] Neutralize the solution before injecting it into the HPLC system.
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 30% v/v hydrogen peroxide).[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for an extended period (e.g., 2 days).[5]
-
Photolytic Degradation: Expose the drug solution to UV light to assess its photosensitivity.[4]
-
Analysis: Analyze the stressed samples using the developed HPLC method and compare the chromatograms with that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Edoxaban peak.[4]
Visual Guides
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Logical diagram of potential ghost peak sources.
References
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. biorelevant.com [biorelevant.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 11. jchr.org [jchr.org]
- 12. degres.eu [degres.eu]
- 13. scilit.com [scilit.com]
Technical Support Center: Edoxaban Tosylate Oxidative Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Edoxaban (B1671109) Tosylate, focusing on its susceptibility to oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: Is Edoxaban Tosylate susceptible to oxidative degradation?
Yes, forced degradation studies have consistently shown that this compound is susceptible to oxidative degradation.[1][2] Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of several degradation products.[2][3][4][5]
Q2: What are the primary oxidative degradation products of this compound?
Under oxidative stress, this compound primarily forms N-oxide impurities.[2] Three major oxidative degradation products have been identified and characterized:
The di-N-oxide impurity was a newly identified degradation product in some studies.[4]
Q3: What analytical methods are suitable for monitoring oxidative degradation of this compound?
Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are essential for monitoring the oxidative degradation of this compound.[2] These methods, typically coupled with UV or mass spectrometry (MS) detectors, can effectively separate the parent drug from its degradation products, allowing for accurate quantification.[2][4][6]
Q4: What might cause unexpected peaks in my chromatogram when analyzing this compound?
Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation: If the sample was not stored properly or has been exposed to oxidative conditions, these peaks may correspond to degradation products.[2]
-
Contamination: The sample, solvent, or even the HPLC/UPLC system itself could be contaminated.[2]
-
Matrix Effects: If you are analyzing a formulated product, excipients within the formulation might interfere with the analysis.[2]
It is recommended to run a blank (solvent only), a standard of pure this compound, and your sample to help identify the source of these unexpected peaks.[2]
Troubleshooting Guides
Issue 1: Significant degradation of this compound is observed in control samples.
-
Possible Cause: Inadvertent exposure to oxidizing agents or conditions. Contamination of solvents or glassware with trace oxidizing agents.
-
Recommended Action:
-
Ensure all solvents are of high purity and are properly degassed.
-
Use scrupulously clean glassware, rinsed with high-purity water.
-
Prepare fresh solutions for each experiment and minimize their exposure to light and air.
-
Store stock solutions of this compound under recommended conditions, protected from light and at a controlled temperature.
-
Issue 2: Poor separation between this compound and its oxidative degradation products in HPLC/UPLC.
-
Possible Cause: Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type, or temperature).
-
Recommended Action:
-
Optimize the mobile phase composition. A gradient elution may be necessary to achieve adequate separation.[4]
-
Adjust the pH of the aqueous component of the mobile phase.
-
Experiment with different column chemistries (e.g., C18, Phenyl).[4]
-
Adjust the column temperature, as this can influence peak shape and resolution.[4]
-
Issue 3: Inconsistent results between experimental batches.
-
Possible Cause: Variability in the purity of the starting material or inconsistent experimental conditions.[2]
-
Recommended Action:
Quantitative Data Summary
The following table summarizes the conditions and extent of degradation observed in forced degradation studies.
| Stress Condition | Reagent Concentration | Temperature | Duration | Extent of Degradation | Reference |
| Oxidative Degradation | 3% H₂O₂ | 60°C | - | Significant degradation | [2] |
| Oxidative Degradation | - | - | - | ~11-12% | [7] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of this compound
This protocol provides a general procedure for inducing oxidative degradation of this compound for analytical studies.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Condition: To a known volume of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[2]
-
Incubation: Incubate the solution at 60°C.[2] The duration of incubation should be optimized to achieve a target degradation of 5-20%.
-
Neutralization/Quenching (if necessary): After the desired incubation period, the reaction can be stopped by dilution with the mobile phase for immediate analysis.
-
Analysis: Analyze the stressed sample using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound and its Oxidative Degradants
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., a mixture of acetonitrile (B52724) and methanol).[4] The exact gradient program should be optimized for the specific separation.
-
Flow Rate: 0.7 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 1 µL.[6]
Visualizations
Caption: Experimental workflow for studying the oxidative degradation of this compound.
Caption: Simplified oxidative degradation pathway of this compound.
References
- 1. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
Navigating Edoxaban Tosylate Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Edoxaban (B1671109) Tosylate under various pH conditions and other stress factors. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Under which pH conditions is Edoxaban Tosylate most susceptible to degradation?
A1: this compound is most susceptible to degradation under acidic and alkaline conditions.[1][2] Forced degradation studies consistently show significant degradation when the compound is exposed to acidic and basic media, primarily through the hydrolysis of its amide bonds.[1]
Q2: What are the primary degradation pathways of this compound?
A2: The primary degradation pathways for this compound are hydrolysis of the amide bonds and oxidation.[1] Under acidic and alkaline stress, the molecule undergoes hydrolysis, leading to the formation of specific degradation products.[1] Oxidative stress results in the formation of N-oxide impurities.[1][3]
Q3: Is this compound sensitive to light or heat?
A3: this compound is relatively stable under thermal and photolytic stress.[1][2] Studies have shown no significant degradation when the solid drug is exposed to high temperatures (e.g., 105°C) or UV light.[1]
Q4: What are the known degradation products of this compound?
A4: Under acidic and alkaline hydrolysis, two major degradation products, often designated as DP-I and DP-II, have been identified.[1] Oxidative stress leads to the formation of three primary degradation products: di-N-oxide, N-oxide-1, and N-oxide-2 impurities.[2][3] One study identified up to six degradation products under acidic conditions.[2]
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are essential for monitoring the stability of this compound.[1] These methods can effectively separate the parent drug from its degradation products, allowing for accurate quantification.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased assay value over time | Degradation of this compound. | - Verify storage conditions (temperature, humidity, light exposure).- Ensure the use of a validated stability-indicating analytical method to accurately quantify the parent compound and its degradants.[1] |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.- Compare the retention times with those of known degradation product standards, if available.- Review the storage and handling procedures of the sample.[1] |
| Inconsistent stability results between batches | - Variability in the purity of the initial material.- Differences in storage or experimental conditions. | - Perform initial purity analysis on all new batches of this compound.- Ensure consistent and well-controlled storage and experimental conditions for all batches.[1] |
| Precipitation of the compound in solution | - Poor solubility or supersaturation of the solution. | - Verify the solubility of this compound in the chosen solvent.- Consider using a different solvent or adjusting the concentration.- Gentle warming and sonication may aid in dissolution.[1] |
| No degradation observed under stress conditions | - Inadequate stress conditions (e.g., concentration of stressor, temperature, duration).- Edoxaban is known to be relatively stable under certain conditions (e.g., thermal, photolytic).[1][2] | - Ensure that the stress conditions are appropriate to induce degradation (refer to the experimental protocols below).- For thermal and photolytic stress, the absence of degradation is an expected outcome.[1][2] |
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference(s) |
| Acid Hydrolysis | 1N HCl | 24 hours | Not Specified | 76% | [5] |
| Acid Hydrolysis | 1N HCl | Not Specified | 60°C | Significant degradation | [1] |
| Alkaline Hydrolysis | 0.001N NaOH | Not Specified | 60°C | Significant degradation | [1] |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | 60°C | Significant degradation | [1] |
| Oxidative Degradation | 10% H₂O₂ | 15 minutes | Not Specified | 11-12% | [6] |
| Thermal Degradation | Solid State | 2 hours | 105°C | No significant degradation | [1] |
| Thermal Degradation | Solid State | 1 hour | 105°C | 8-9% | [6] |
| Photolytic Degradation | UV light | Not Specified | Not Applicable | No significant degradation | [1] |
| Photolytic Degradation | 1 ICH cycle | Not Specified | Not Applicable | 11-12% | [6] |
Experimental Protocols
Forced Degradation Studies
A stock solution of this compound should be prepared in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). This stock solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N hydrochloric acid (HCl) and heat at a specified temperature (e.g., 60°C) for a defined period. After the incubation period, cool the solution and neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH) before analysis.[1]
-
Alkaline Hydrolysis: Mix the stock solution with 0.001N to 0.1N sodium hydroxide (NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period. After incubation, cool the solution and neutralize it with an equivalent concentration of hydrochloric acid (HCl) before analysis.[1][2]
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) and keep it at a specified temperature (e.g., 60°C) for a defined period.[1]
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.[1]
-
Photolytic Degradation: Expose the solid this compound powder to UV light of a specific wavelength and intensity for a defined period.[1]
Sample Analysis
All stressed samples should be diluted with the mobile phase to a suitable concentration before injection into the HPLC or UPLC system. A stability-indicating chromatographic method should be used to separate this compound from its degradation products.
Visualized Pathways and Workflows
Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and oxidative conditions. Under alkaline conditions, the primary degradation mechanism is also the hydrolysis of the amide bonds, similar to the acidic pathway.
Caption: Proposed degradation pathways of this compound.
Experimental Workflow
The following diagram outlines a general workflow for conducting a forced degradation study of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Navigating the Purification of Edoxaban Tosylate: A Technical Support Guide
For researchers, scientists, and drug development professionals dedicated to the synthesis of Edoxaban (B1671109) Tosylate, achieving the requisite high purity is a critical, yet often challenging, final step. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the purification process, ensuring a streamlined path to a high-quality active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide addresses specific experimental issues with potential causes and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Incomplete precipitation. - Product loss during filtration or washing. - Suboptimal solvent/anti-solvent ratio. | - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Seeding with a small crystal of pure Edoxaban Tosylate Monohydrate can aid precipitation.[1] - Minimize the volume of cold solvent used for washing the crystals. - Optimize the final acetonitrile (B52724)/water volume ratio to be between 10:90 and 30:70 to decrease solubility and improve recovery.[1][2] |
| High Impurity Levels in Final Product | - Inefficient removal of process-related impurities or degradation products. - Presence of chiral impurities (diastereomers).[1][3][4] - Co-precipitation of impurities with the product. | - Perform a second recrystallization step.[2][5] - Ensure the starting material (Edoxaban free base) is of high purity. - Control of chiral impurities is a significant challenge; their removal is critical.[3][4] Chiral HPLC can be used to monitor and ensure the removal of unwanted stereoisomers.[3][4][6] |
| Poor Crystal Form or Amorphous Product | - Rapid cooling or precipitation. - Incorrect solvent system. | - Employ a gradual cooling rate to allow for proper crystal lattice formation.[2] - The use of an acetonitrile/water solvent system is crucial for obtaining the desired crystalline Form I of this compound Monohydrate.[1][7][8] |
| Formation of Genotoxic Impurities | - Use of ethanol (B145695) in the presence of p-toluenesulfonic acid can lead to the formation of ethyl p-toluenesulfonate. | - Utilizing an acetonitrile/water solvent system instead of ethanol/water avoids the risk of forming this specific genotoxic impurity.[5] |
| Gel Formation During Reaction/Crystallization | - High concentration of reactants or product leading to solidification of the reaction mixture. | - Using dimethyl sulfoxide (B87167) (DMSO) as a solvent during the reaction of key intermediates can prevent gel formation and hardening of the reaction system.[9] For purification, ensure adequate solvent volume is used for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the purification of this compound Monohydrate?
A1: The most commonly cited and effective solvent system for the purification of this compound Monohydrate is a mixture of acetonitrile (ACN) and water.[1][2] This system is advantageous as it avoids the potential formation of genotoxic impurities that can occur with ethanol-based systems.[5]
Q2: What are the critical parameters to control during the recrystallization process?
A2: The critical parameters to control are:
-
Dissolution Temperature: The crude this compound should be dissolved in the ACN/water mixture at a temperature between 30°C and 70°C.[1][2]
-
Solvent Ratios: The initial dissolution is typically carried out in an ACN/water volume ratio of 60:40 to 30:70.[1][2]
-
Cooling Rate: A controlled, gradual cooling to room temperature or below is recommended to ensure proper crystal formation.[2]
-
Anti-solvent Addition: The addition of water as an anti-solvent to a final ACN/water volume ratio of 10:90 to 30:70 is crucial for maximizing precipitation and yield.[1][2]
Q3: How can I control for chiral impurities in my final product?
A3: Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers.[1][3][4] Only the (1S,2R,4S)-isomer has the desired pharmacological activity.[1] Control of chiral impurities is a significant challenge and is best addressed by:
-
Using chirally pure starting materials.
-
Developing synthetic routes that are highly stereoselective.
-
Utilizing chiral HPLC methods to monitor the levels of diastereomeric impurities throughout the synthesis and in the final API.[3][4][6]
Q4: What are the common process-related impurities I should be aware of?
A4: A common process-related impurity is N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, which is an intermediate in the synthesis.[5] Additionally, degradation impurities can form during the process.[5] Oxidative degradation can also lead to the formation of N-oxide impurities.[10]
Q5: Can seeding be used to improve crystallization?
A5: Yes, seeding the solution with crystals of Form I of this compound Monohydrate can be employed to facilitate and control the crystallization process.[1] This can help in obtaining the desired crystal form and may improve the consistency of the crystallization process.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound Monohydrate
This protocol is based on methodologies described in patent literature for the purification of this compound Monohydrate.[1][2]
-
Dissolution: Dissolve the crude this compound Monohydrate in a mixture of acetonitrile and water with a volume ratio ranging from 60:40 to 30:70. The amount of solvent should be sufficient to achieve complete dissolution at a temperature between 30°C and 70°C.[1][2]
-
Heating: Heat the mixture to a temperature between 30°C and 70°C with stirring until all solids are dissolved.[1][2]
-
Cooling: Gradually cool the solution to a temperature at or below room temperature to initiate crystallization.[1][2]
-
Anti-solvent Addition: Add water to the solution to adjust the final acetonitrile/water volume ratio to between 10:90 and 30:70. This step can be performed before or after the cooling step.[1][2]
-
Crystallization: Allow the product to crystallize completely by stirring at a low temperature for a sufficient period.
-
Isolation: Isolate the crystallized this compound Monohydrate by filtration.
-
Washing: Wash the isolated crystals with a cold mixture of acetonitrile and water or with cold water.
-
Drying: Dry the purified crystals under reduced pressure at an appropriate temperature.
Data Presentation
The following table summarizes a reported purification result from a patent, demonstrating the effectiveness of the recrystallization process.
| Parameter | Before Purification | After Purification |
| HPLC Purity | 98.1% a/a | 99.7% a/a |
| Impurity A | 0.69% a/a | 0.02% a/a |
| Data sourced from patent literature.[2] |
Visualizations
Caption: General workflow for the purification of this compound Monohydrate by recrystallization.
Caption: Logical relationships of potential impurities in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2018083213A1 - Preparation and purification processes of this compound monohydrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. goldncloudpublications.com [goldncloudpublications.com]
- 5. EP3318568A1 - Preparation process of this compound monohydrate - Google Patents [patents.google.com]
- 6. ace.as-pub.com [ace.as-pub.com]
- 7. Crystal structure of this compound monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2021001728A1 - Process for preparation of edoxaban - Google Patents [patents.google.com]
- 10. Liquid chromatography separation and identification of new oxidative degradation impurity in this compound hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Anticoagulant Profile: A Comparative Analysis of Edoxaban and Other Direct Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of edoxaban (B1671109) with other leading direct oral anticoagulants (DOACs), specifically the Factor Xa inhibitors rivaroxaban (B1684504) and apixaban (B1684502), and the direct thrombin inhibitor dabigatran. The information presented is collated from various in vitro studies to assist researchers in understanding the nuanced differences in the anticoagulant profiles of these agents. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Edoxaban, a direct, reversible inhibitor of Factor Xa (FXa), demonstrates a potent anticoagulant effect by preventing the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.[1] In vitro studies consistently show that edoxaban, along with other anti-Xa DOACs, prolongs clotting times in various standard coagulation assays and inhibits thrombin generation in a concentration-dependent manner.[2] Comparative analyses indicate that while all anti-Xa DOACs share a common mechanism, their potencies and effects on global coagulation assays can differ, often influenced by the specific reagents and methodologies employed.[3][4] For instance, the sensitivity of prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) assays to different DOACs varies, with edoxaban and rivaroxaban generally showing a more pronounced effect than apixaban.[4][5] Chromogenic anti-Xa assays offer a more specific and linear dose-response for measuring the activity of these inhibitors.[3] Thrombin generation assays provide a comprehensive view of the overall impact on coagulation, with anti-Xa agents primarily affecting the peak and velocity of thrombin generation.[6]
Data Presentation: Quantitative Comparison of DOACs
The following tables summarize quantitative data from in vitro studies, offering a comparative look at the effects of edoxaban, rivaroxaban, and apixaban on key coagulation parameters. It is important to note that results can vary based on the specific reagents and assay conditions used in different studies.
Table 1: Effect of DOACs on Prothrombin Time (PT)
| DOAC | Concentration to Double PT (µg/L) | Reagent Dependency | Reference |
| Edoxaban | 329 - 2505 | High | [3] |
| Rivaroxaban | Similar to Edoxaban | High | [3] |
| Apixaban | Poor sensitivity | High | [3][4] |
Table 2: Effect of DOACs on activated Partial Thromboplastin Time (aPTT)
| DOAC | Concentration to Double aPTT (µg/L) | Relative Sensitivity Order | Reference |
| Edoxaban | 539 - 758 | Dabigatran > Rivaroxaban > Edoxaban > Apixaban | [3] |
| Rivaroxaban | More sensitive than Edoxaban | Dabigatran > Rivaroxaban > Edoxaban > Apixaban | [3] |
| Apixaban | Less sensitive than Edoxaban | Dabigatran > Rivaroxaban > Edoxaban > Apixaban | [3] |
Table 3: Inhibition of Factor Xa
| DOAC | IC50 for Free Factor Xa | Inhibition of Clot-Bound Factor Xa | Reference |
| Edoxaban | 2.3 nM | IC50 of 8.2 nM | [7] |
| Rivaroxaban | Not explicitly stated in provided results | Less potent than direct inhibitors | [7] |
| Apixaban | Not explicitly stated in provided results | Less potent than direct inhibitors | [7] |
Table 4: Thrombin Generation Assay Parameters
| DOAC | Effect on Peak Thrombin | Effect on Endogenous Thrombin Potential (ETP) | Reference |
| Edoxaban | Markedly reduced | No significant effect | [6] |
| Rivaroxaban | Markedly reduced | Little effect | [6] |
| Apixaban | Markedly reduced | No significant effect | [6] |
| Dabigatran | Weakly decreased | Reduced | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and published literature.
Preparation of DOAC-Spiked Plasma
-
Drug Stock Solution: Prepare a concentrated stock solution of the DOAC (edoxaban, rivaroxaban, apixaban, or dabigatran) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Plasma Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the whole blood at approximately 1500 x g for 15 minutes to separate the plasma. Carefully aspirate the supernatant (plasma), avoiding the buffy coat, and transfer it to a new tube.
-
Spiking: Add appropriate volumes of the DOAC stock solution to pooled normal human plasma to achieve a range of final concentrations (e.g., 0 to 600 ng/mL).[4][5] Ensure the final concentration of the solvent is minimal and does not affect coagulation assays. A solvent control (plasma with solvent alone) should always be included.
Prothrombin Time (PT) Assay
-
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent, which initiates the extrinsic pathway of coagulation.
-
Procedure (Semi-Automated Method):
-
Pre-warm the DOAC-spiked plasma samples and the PT reagent to 37°C.
-
Pipette 50 µL of the plasma sample into a pre-warmed cuvette.
-
Incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Forcibly add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
The time to clot formation is measured optically or mechanically by a coagulation analyzer.
-
Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways by measuring the clotting time of plasma after the addition of a reagent containing a contact activator and phospholipids (B1166683), followed by calcium.
-
Procedure (Manual Method):
-
Pre-warm the DOAC-spiked plasma samples, aPTT reagent, and 0.025 M calcium chloride solution to 37°C.
-
Pipette 100 µL of the plasma sample into a test tube.
-
Add 100 µL of the aPTT reagent, mix, and incubate at 37°C for a defined period (e.g., 3-5 minutes) to allow for optimal activation of contact factors.
-
Add 100 µL of the pre-warmed calcium chloride solution to the tube and simultaneously start a stopwatch.
-
Tilt the tube gently and observe for the formation of a fibrin (B1330869) clot. Record the time of clot formation.
-
Chromogenic Anti-Xa Assay
-
Principle: This assay quantifies the activity of Factor Xa inhibitors. A known amount of excess FXa is added to the plasma sample. The DOAC in the sample neutralizes a portion of the FXa. The remaining FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the DOAC concentration.[1]
-
Procedure (Automated Method):
-
Calibrate the coagulation analyzer using specific edoxaban, rivaroxaban, or apixaban calibrators and controls.
-
The analyzer automatically pipettes the DOAC-spiked plasma sample into a cuvette.
-
A reagent containing a known excess of bovine or human FXa is added, and the mixture is incubated.
-
A chromogenic substrate for FXa is then added.
-
The analyzer measures the rate of color development at a specific wavelength (e.g., 405 nm), which is inversely proportional to the anti-Xa activity of the DOAC in the sample. The concentration is calculated from the calibration curve.
-
Thrombin Generation Assay (TGA)
-
Principle: The TGA provides a global assessment of the coagulation potential of a plasma sample by measuring the generation of thrombin over time after the initiation of coagulation.
-
Procedure (Calibrated Automated Thrombogram - CAT method):
-
Pipette 80 µL of DOAC-spiked platelet-poor plasma into the wells of a 96-well plate.
-
Add 20 µL of a reagent containing a low concentration of tissue factor and phospholipids to initiate coagulation. For calibration, a thrombin calibrator is added to separate wells.
-
Add 20 µL of a fluorogenic substrate and calcium chloride solution to start the reaction.
-
The plate is incubated at 37°C in a fluorometer that measures the fluorescence generated as thrombin cleaves the substrate.
-
Software calculates the first derivative of the fluorescence curve to generate a thrombogram, from which parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) are derived.[8]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the coagulation cascade, the site of action for different DOACs, and a general experimental workflow for their in vitro comparison.
References
- 1. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Investigation of Thromboelastometry and Thrombin Generation for Patients Receiving Direct Oral Anticoagulants or Vitamin K Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zlmsg.ch [zlmsg.ch]
- 8. Assessment of the effect of direct oral anticoagulants dabigatran, rivaroxaban, and apixaban in healthy male volunteers using a thrombin generation assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Stability-Indicating HPLC Methods for Edoxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Edoxaban, a novel oral anticoagulant. The stability of a drug is a critical quality attribute, and a validated stability-indicating method is essential for ensuring the safety and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative data from published studies, and offers a clear workflow for method validation, enabling researchers to select and implement the most suitable analytical method for their needs.
Comparison of Validated HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Edoxaban in the presence of its degradation products. The following tables summarize the key chromatographic conditions and validation parameters from three distinct published methods, offering a clear comparison of their performance.
Table 1: Chromatographic Conditions of Validated Stability-Indicating HPLC Methods for Edoxaban
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm)[1] | Shimpack C18 (250mm × 4.6 mm, 5µm)[2] | C18 column (dimensions not specified) |
| Mobile Phase | 0.1M K₂HPO₄: Methanol (B129727) (65:35, v/v)[1] | Acetonitrile: Water (50:50, v/v)[2] | Acetonitrile: Triethylamine buffer (pH 5.5) |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 1.0 ml/min |
| Detection Wavelength | 245 nm[1] | 291 nm[2] | 290 nm |
| Retention Time | 3.785 min[1] | 5.514 min[2] | ~4 minutes |
| Column Temperature | 30°C[1] | Not Specified | Not Specified |
Table 2: Validation Parameters of Different HPLC Methods for Edoxaban
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 5–200 μg/ml[1] | 8-80µg/ml[2] | 14.91–89.46 µg/ml |
| Correlation Coefficient (R²) | > 0.999[3] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.824-100.720%[1] | Not Specified | Satisfactory |
| Precision (%RSD) | ≤0.710% (Intra- and Inter-day)[1] | < 2%[3] | Satisfactory |
| Limit of Detection (LOD) | 0.209 µg/ml[1] | 0.283 µg/ml[2] | 0.46 µg/ml[4] |
| Limit of Quantification (LOQ) | 0.698 µg/ml[1] | 0.942 µg/ml[2] | 1.40 µg/ml[4] |
Table 3: Summary of Forced Degradation Studies for Edoxaban
Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.
| Stress Condition | Method 1 | Method 2 | Method 3 |
| Acid Hydrolysis | Significant degradation[5] | Degradation observed[6] | Degradation confirmed |
| Base Hydrolysis | Significant degradation[3] | Degradation observed[6] | Degradation confirmed |
| Oxidative Degradation | Significant degradation[3] | Degradation observed[6] | Degradation confirmed |
| Thermal Degradation | No degradation[3] | Relatively stable[6] | Not Specified |
| Photolytic Degradation | No degradation[3] | Relatively stable[6] | Not Specified |
Experimental Protocols
A generalized experimental protocol for performing forced degradation studies and validating a stability-indicating HPLC method for Edoxaban, based on published literature, is provided below.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve Edoxaban reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1N HCl). Reflux the mixture for a specified period (e.g., 8 hours at 80°C). After cooling, neutralize the solution with an appropriate base (e.g., 0.1N NaOH).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1N NaOH). Reflux the mixture for a specified period (e.g., 1 hour at 80°C). After cooling, neutralize the solution with an appropriate acid (e.g., 0.1N HCl).[6]
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature for a specified duration.
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug in an oven at a specific temperature (e.g., 80°C) for an extended period (e.g., 10 days).[6]
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Sample Analysis: Following exposure to stress conditions, dilute the samples appropriately with the mobile phase and inject them into the HPLC system. Analyze the chromatograms for the appearance of degradation product peaks and the decrease in the peak area of the parent drug.
HPLC Method Validation Protocol (as per ICH Guidelines)
-
System Suitability: Inject replicate injections of a standard solution to ensure the chromatographic system is performing adequately. Parameters to be checked include theoretical plates, tailing factor, and %RSD of peak area and retention time.
-
Specificity: Analyze blank samples (diluent), a standard solution of Edoxaban, and samples from forced degradation studies. The method is specific if the peak for Edoxaban is well-resolved from any degradation products and there is no interference from the blank.
-
Linearity: Prepare a series of solutions of Edoxaban at different concentrations (e.g., covering 50-150% of the expected working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be close to 1.[1]
-
Accuracy: Determine the recovery of the drug by spiking a known amount of Edoxaban into a placebo mixture or blank solution at different concentration levels (e.g., 80%, 100%, 120%). The % recovery should be within an acceptable range (typically 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze samples on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for both should be within acceptable limits (typically ≤2%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Method Development and Validation Workflow
The following diagram illustrates the logical workflow for the development and validation of a stability-indicating HPLC method for Edoxaban.
Caption: Workflow for Developing and Validating a Stability-Indicating HPLC Method.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. jchr.org [jchr.org]
- 3. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 4. Stability indicating RP-HPLC method for quantification of Edoxaban tosylate | Semantic Scholar [semanticscholar.org]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. degres.eu [degres.eu]
A Head-to-Head Showdown: Factor Xa Inhibitors in Preclinical Thrombosis Models
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and safety of Factor Xa (FXa) inhibitors is paramount in the quest for more effective antithrombotic therapies. This guide provides a detailed head-to-head comparison of various FXa inhibitors in established preclinical thrombosis models, supported by experimental data and detailed methodologies.
The Coagulation Cascade: Targeting Factor Xa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Factor Xa plays a pivotal role in this process, sitting at the convergence of the intrinsic and extrinsic pathways. Its inhibition is a key strategy for preventing and treating thromboembolic events.
Edoxaban's Footprint in Coagulation Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Edoxaban, a direct oral anticoagulant (DOAC), in a range of coagulation assays. Understanding the in vitro effects of Edoxaban is critical for accurate interpretation of test results in patients undergoing this therapy and for the development of new coagulation diagnostics. This document presents a comparative overview of Edoxaban's interference in common and specialized coagulation tests, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Data Summary: Edoxaban's Influence on Coagulation Parameters
The following tables summarize the quantitative impact of Edoxaban on key coagulation assays. The data, compiled from multiple in vitro studies, highlights the concentration-dependent effects and the variability introduced by different reagents. For comparison, data for other common DOACs, Rivaroxaban and Apixaban, are included where available.
Table 1: Effect of Edoxaban on Prothrombin Time (PT)
| Reagent | Edoxaban Concentration for 2-fold Increase in PT (ng/mL) | Comparison with other DOACs |
| Neoplastine® CI Plus | ~370 | Rivaroxaban: ~280 ng/mL; Apixaban: >1000 ng/mL |
| Innovin® | ~296 - 480 | Rivaroxaban is more potent; Apixaban has minimal effect[1] |
| Triniclot PT Excel S® | ~97 | - |
| Recombiplastin 2G | ~440 | - |
| Thromborel® S | ~460 | - |
Table 2: Effect of Edoxaban on Activated Partial Thromboplastin (B12709170) Time (aPTT)
| Reagent | Edoxaban Concentration for 2-fold Increase in aPTT (ng/mL) | Comparison with other DOACs |
| Actin FSL | >1000 | Rivaroxaban: ~700 ng/mL; Apixaban: >1000 ng/mL |
| PTT Automate | >1000 | - |
| SynthASil | >1000 | - |
| TriniCLOT aPTT HS | ~758 | Dabigatran > Rivaroxaban > Edoxaban > Apixaban in terms of prolonging aPTT |
| DG-APTT | ~539 | - |
Table 3: Performance of Chromogenic Anti-Xa Assays for Edoxaban Measurement
| Assay Kit | Linearity (R²) | Sensitivity | Comparison with other DOACs |
| Biophen DiXaI | >0.98 | High, sensitive to low concentrations | Can be calibrated for Rivaroxaban and Apixaban |
| STA-Liquid Anti-Xa | >0.99 | High, linear across a broad range of concentrations | Good correlation for Rivaroxaban and Apixaban |
| Technochrom anti-Xa | >0.98 | Good linearity up to ~500 µg/L | - |
Table 4: Interference of Edoxaban in Specialized Coagulation Assays
| Assay | Effect of Edoxaban | Comparison with other DOACs |
| Dilute Russell's Viper Venom Time (dRVVT) | Concentration-dependent prolongation, can cause false-positive Lupus Anticoagulant (LA) results.[2][3] | Rivaroxaban shows a stronger effect, often leading to false positives. Apixaban has a less pronounced effect.[4] |
| Clot-based Protein S Activity | Falsely increases Protein S activity in a concentration-dependent manner.[5][6] | Rivaroxaban also causes falsely elevated results. Apixaban has a minimal effect.[6] |
| FXa-based Antithrombin Activity | May lead to an overestimation of antithrombin activity.[7] | Other anti-Xa inhibitors can cause similar interference. |
| Thrombin Time (TT) | No significant effect at therapeutic concentrations.[8] | Dabigatran (a direct thrombin inhibitor) markedly prolongs TT. |
Experimental Protocols
Detailed methodologies for the key coagulation assays discussed are provided below. These protocols are based on established laboratory practices and the principles outlined in the cited literature.
1. Prothrombin Time (PT) Assay
-
Principle: The PT test assesses the extrinsic and common pathways of coagulation. Tissue factor (thromboplastin) and calcium are added to the patient's citrated plasma, and the time taken for a fibrin (B1330869) clot to form is measured.[9]
-
Procedure:
-
Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Add a specific volume of PT reagent to the PPP.
-
Simultaneously start a timer and measure the time until a fibrin clot is detected, either manually or using an automated coagulometer.
-
Results are reported in seconds and often as an International Normalized Ratio (INR).
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. An activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) are incubated with citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.[8]
-
Procedure:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Incubate a mixture of PPP, aPTT reagent (containing an activator and phospholipids) at 37°C for a specified time.
-
Add a pre-warmed calcium chloride solution to the mixture to initiate coagulation.
-
Measure the time in seconds until a fibrin clot forms.
-
3. Chromogenic Anti-Xa Assay
-
Principle: This assay quantifies the activity of Factor Xa inhibitors. A known amount of Factor Xa is added to a plasma sample containing an anti-Xa drug. The drug inhibits a portion of the Factor Xa. The residual, active Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the drug concentration.[5]
-
Procedure:
-
Prepare platelet-poor plasma (PPP).
-
Incubate the PPP with a reagent containing a known excess of Factor Xa.
-
Add a chromogenic substrate specific for Factor Xa.
-
Measure the rate of color development using a spectrophotometer.
-
The concentration of the anti-Xa drug is determined by comparing the result to a standard curve prepared with known concentrations of the drug (e.g., Edoxaban calibrators).
-
4. Dilute Russell's Viper Venom Time (dRVVT) for Lupus Anticoagulant Testing
-
Principle: The dRVVT is used to detect lupus anticoagulants (LA). Russell's viper venom directly activates Factor X. In the presence of LA, which are antibodies against phospholipids, the phospholipid-dependent activation of Factor X is inhibited, prolonging the clotting time. The test consists of a screening and a confirmatory step.[7][10]
-
Procedure:
-
Screening Test:
-
Incubate platelet-poor plasma (PPP) with a dRVVT screen reagent containing a low concentration of Russell's viper venom and phospholipids.
-
Initiate clotting by adding calcium chloride and record the clotting time.
-
-
Confirmatory Test:
-
If the screening test is prolonged, repeat the test with a dRVVT confirm reagent that contains a high concentration of phospholipids. The excess phospholipids should overcome the inhibitory effect of LA, leading to a shorter clotting time compared to the screen.
-
-
Interpretation: A ratio of the screen to confirm clotting times is calculated. A ratio above a certain cutoff is indicative of the presence of a lupus anticoagulant.
-
Visualizing the Pathways and Processes
Coagulation Cascade and Edoxaban's Point of Action
The following diagram illustrates the coagulation cascade, highlighting the central role of Factor Xa and the specific point of inhibition by Edoxaban.
Experimental Workflow for Assessing Edoxaban's Cross-Reactivity
This diagram outlines the typical experimental workflow to evaluate the interference of Edoxaban in a coagulation assay.
References
- 1. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. Protein S Activity, Clot | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 3. coachrom.com [coachrom.com]
- 4. machaondiagnostics.com [machaondiagnostics.com]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. Antithrombin Assays [practical-haemostasis.com]
- 7. Dilute Russell's viper venom time - Wikipedia [en.wikipedia.org]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 10. DRVVT [practical-haemostasis.com]
In Vitro Showdown: Edoxaban Demonstrates Superior Inhibition of Thrombin Generation Compared to Fondaparinux
For Immediate Release
In a direct in vitro comparison, the oral direct Factor Xa (FXa) inhibitor, Edoxaban (B1671109), exhibits a more potent and concentration-dependent inhibition of thrombin generation than the indirect FXa inhibitor, Fondaparinux (B3045324). Experimental data from multiple studies consistently indicate that Edoxaban more effectively suppresses key parameters of thrombin generation, a critical process in the formation of blood clots. This guide provides a comprehensive overview of the comparative in vitro performance of these two anticoagulants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Edoxaban, a direct FXa inhibitor, and Fondaparinux, an indirect inhibitor, both target Factor Xa to reduce thrombin generation.[1][2] However, their distinct mechanisms of action lead to significant differences in their in vitro anticoagulant effects. Edoxaban directly binds to and inhibits both free FXa and FXa within the prothrombinase complex.[3] In contrast, Fondaparinux acts indirectly by binding to antithrombin, which then inactivates FXa.[4] This mechanistic difference appears to underpin the observed disparities in their ability to suppress thrombin generation.
Quantitative Comparison of Inhibitory Effects
An in vitro study utilizing pooled citrated platelet-poor plasma from healthy subjects demonstrated that Edoxaban had a threefold greater concentration-dependent effect on thrombin generation parameters compared to Fondaparinux, with the exception of the endogenous thrombin potential (ETP).[1] The following tables summarize the key quantitative findings from comparative studies.
| Drug | IC50 for Free FXa Inhibition (nM) | IC50 for Clot-Bound FXa Inhibition (nM) | Reference |
| Edoxaban | 2.3 | 8.2 | [5] |
| Fondaparinux | 5.4 | 217 | [5] |
Table 1: Comparative half-maximal inhibitory concentrations (IC50) of Edoxaban and Fondaparinux against free and clot-bound Factor Xa. Lower values indicate greater potency.
| Thrombin Generation Parameter | Edoxaban | Fondaparinux | Key Findings | Reference |
| Peak Thrombin | Concentration-dependent decrease | Less potent, concentration-dependent decrease | Edoxaban is more effective in reducing peak thrombin.[3] | [1][3] |
| Endogenous Thrombin Potential (ETP) | Concentration-dependent decrease | Less potent effect compared to other parameters | Both drugs reduce ETP, but the effect of Edoxaban is more pronounced across other parameters.[1] | [1] |
| Lag Time | Concentration-dependent prolongation | Concentration-dependent prolongation | Both drugs delay the initiation of thrombin generation.[1] | [1] |
Table 2: Summary of the effects of Edoxaban and Fondaparinux on key thrombin generation parameters in vitro.
Mechanism of Action: A Visual Representation
The differing mechanisms of Edoxaban and Fondaparinux in the coagulation cascade are illustrated below. Edoxaban directly targets Factor Xa, while Fondaparinux requires antithrombin as a cofactor.
Caption: Mechanism of action of Edoxaban and Fondaparinux in the coagulation cascade.
Experimental Protocols
The in vitro comparison of Edoxaban and Fondaparinux on thrombin generation is typically performed using a Thrombin Generation Assay (TGA). The following is a generalized protocol based on methodologies cited in the literature.[1][6]
1. Plasma Preparation:
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by double centrifugation of the citrated whole blood.
2. Drug Spiking:
-
Spike the pooled PPP with various concentrations of Edoxaban or Fondaparinux to achieve the desired final concentrations for the assay.[1] A vehicle control (e.g., DMSO or saline) should be used for the baseline measurement.
3. Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT):
-
The assay is performed in a microplate fluorometer.
-
Reagents:
-
Thrombin Calibrator (a fixed amount of active thrombin).
-
Trigger solution containing tissue factor (TF) and phospholipids (B1166683) to initiate coagulation.[7]
-
Fluorogenic substrate for thrombin.
-
-
Procedure:
-
Pipette the drug-spiked or control PPP into the wells of a 96-well plate.
-
Add the trigger solution to each well to initiate thrombin generation.
-
Simultaneously, add the fluorogenic substrate.
-
Place the plate in the fluorometer, which maintains the temperature at 37°C.
-
The instrument continuously measures the fluorescence generated as thrombin cleaves the substrate.
-
The thrombin calibrator is used in separate wells to convert the fluorescence signal into thrombin concentration (nM).
-
4. Data Analysis:
-
The Thrombinoscope software calculates several parameters from the resulting thrombin generation curve:[1]
-
Lag Time: The time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Time to Peak: The time to reach the peak thrombin concentration.
-
Caption: Generalized workflow for the in vitro thrombin generation assay.
Conclusion
The available in vitro evidence strongly suggests that Edoxaban is a more potent inhibitor of thrombin generation than Fondaparinux. This is particularly evident in its superior ability to inhibit clot-bound FXa and its greater concentration-dependent effects on key thrombin generation parameters.[1][5] These findings highlight the potential advantages of direct FXa inhibition over indirect mechanisms in an in vitro setting. Further research is warranted to fully elucidate the clinical implications of these in vitro differences.
References
- 1. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation of analytical methods for Edoxaban according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Edoxaban, a direct oral anticoagulant. The methodologies discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reliability for research, quality control, and drug development purposes. This document summarizes key performance data in structured tables, offers detailed experimental protocols, and visualizes the drug's mechanism of action and analytical workflows.
Comparative Performance of Analytical Methods
The selection of an analytical method for Edoxaban quantification is contingent on the specific requirements of the application, such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for routine quality control of bulk drug and pharmaceutical dosage forms. For bioanalytical applications requiring higher sensitivity and specificity, particularly in complex matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.
HPLC Methods Validation Summary
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 14.91 - 89.46[1] | 5 - 200[2][3] | 8 - 80[4] | 1 - 10 mg/L[5] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.9994[4] | > 0.999[5] |
| Accuracy (% Recovery) | Satisfactory[1] | 99.824 - 100.720[2][3] | 98.83 - 99.63[4] | 100.4 - 103.0[5] |
| Precision (%RSD) | Satisfactory[1] | ≤ 0.710[2][3] | < 2[4] | < 1.7[5] |
| LOD (µg/mL) | Not Reported | 0.209[2][3] | 0.283[4] | Not Reported |
| LOQ (µg/mL) | Not Reported | 0.698[2][3] | 0.942[4] | Not Reported |
UHPLC-MS/MS Methods Validation Summary
| Parameter | Method 1 | Method 2 |
| Linearity Range (nmol/L) | 5 - 800[6] | Not Reported |
| Precision (%RSD) | 3.3 - 10[6] | Not Reported |
| Recovery (%) | 85 - 105[6] | Not Reported |
| Matrix Effects (%) | 88 - 102 (IS corrected)[6] | Not Reported |
| LLOQ | Sufficiently low for pharmacokinetics[7] | 1.9 - 3.6 ng/mL[8] |
| Run Time (min) | 3.0[6] | 6.0[9] |
Mechanism of Action of Edoxaban
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By binding to the active site of FXa, Edoxaban prevents this conversion, thereby inhibiting thrombin generation and subsequent clot formation.[3][6]
Caption: Edoxaban's inhibitory action on Factor Xa in the coagulation cascade.
Experimental Protocols
Detailed methodologies for the analysis of Edoxaban are crucial for reproducing and comparing results. Below are representative protocols for RP-HPLC and UHPLC-MS/MS methods.
Stability-Indicating RP-HPLC Method
This method is suitable for the quantification of Edoxaban in bulk and tablet dosage forms.[2]
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5µm).[2]
-
Mobile Phase: A mixture of 0.1M Dipotassium hydrogen phosphate (B84403) buffer (pH 7.0) and Methanol in a 65:35 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[2]
-
Run Time: 6 minutes.[2]
-
Standard Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 100 mg of Edoxaban in 100 mL of the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 5 to 200 µg/mL.[2]
-
Sample Preparation: For tablet analysis, a powder equivalent to a single dose is dissolved in the mobile phase, sonicated, filtered, and diluted to fall within the linear range.
Caption: General workflow for the RP-HPLC analysis of Edoxaban.
UHPLC-MS/MS Method for Bioanalysis
This method is designed for the quantification of Edoxaban in human serum, suitable for pharmacokinetic studies.[6]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard.
-
Perform protein precipitation with 375 µL of 1% formic acid in acetonitrile (B52724).
-
Remove phospholipids (B1166683) using a suitable solid-phase extraction plate.[6]
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase UHPLC column.
-
Mobile Phase: Gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the UHPLC system.
-
Injection Volume: 1 µL.[6]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Edoxaban and its internal standard are monitored for quantification.
-
Caption: Workflow for the bioanalysis of Edoxaban using UHPLC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. Edoxaban: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Direct Oral Anticoagulants (DOAC) and Their Use Today - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Edoxaban's Effects on Bleeding Time Versus Other Oral Anticoagulants
For researchers and drug development professionals, understanding the nuanced effects of anticoagulants on hemostasis is paramount. This guide provides a comparative analysis of edoxaban (B1671109), a direct factor Xa inhibitor, with other commonly used oral anticoagulants, focusing on their impact on bleeding. While direct comparative data on physiological bleeding time is limited in large-scale clinical trials, this guide synthesizes available data on bleeding events from major studies to offer a comprehensive overview.
Comparison of Bleeding Events
The following table summarizes the incidence of major bleeding events for edoxaban compared to warfarin (B611796), dabigatran (B194492), rivaroxaban, and apixaban, as reported in key clinical trials. It is important to note that these are not direct head-to-head comparisons of bleeding time but rather clinical outcomes related to bleeding.
| Anticoagulant | Key Clinical Trial | Dosage Administered in Trial | Comparison Arm | Incidence of Major Bleeding (Hazard Ratio/Risk Ratio vs. Comparison Arm) |
| Edoxaban | ENGAGE AF-TIMI 48 | 60 mg once daily (dose-reduced to 30 mg in certain patients) | Warfarin | HR: 0.80[1][2] |
| Dabigatran | RE-LY | 150 mg twice daily | Warfarin | RR: 0.93 |
| 110 mg twice daily | Warfarin | RR: 0.80[3] | ||
| Rivaroxaban | ROCKET AF | 20 mg once daily (15 mg for moderate renal impairment) | Warfarin | HR: 1.04[4][5] |
| Apixaban | ARISTOTLE | 5 mg twice daily (2.5 mg in selected patients) | Warfarin | HR: 0.69[6][7] |
Note: Hazard Ratios (HR) or Risk Ratios (RR) less than 1.0 favor the anticoagulant over warfarin in terms of a lower risk of major bleeding. Direct comparisons between the different novel oral anticoagulants (NOACs) from these separate trials should be made with caution due to differences in trial design and patient populations.
A meta-analysis of observational studies suggested that edoxaban was associated with a reduced risk of major bleeding compared to dabigatran and rivaroxaban.[8] When compared with apixaban, the risks of bleeding events were found to be similar.[8]
Experimental Protocols for Bleeding Time Assessment
While not a primary endpoint in large anticoagulant trials, bleeding time is a fundamental measure of platelet-related hemostasis. The following are standardized methods used to assess it.
Ivy Method
The Ivy method is a common technique for measuring bleeding time.
Procedure:
-
A blood pressure cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg.
-
A standardized incision, typically 10 mm long and 1 mm deep, is made on the volar surface of the forearm, avoiding visible veins.
-
A stopwatch is started immediately.
-
Every 30 seconds, the blood from the incision is blotted with filter paper without touching the wound itself.
-
The time from the initial incision until bleeding ceases is recorded as the bleeding time.
Workflow of the Ivy method for bleeding time assessment.
Duke Method
The Duke method is an alternative, less invasive technique.
Procedure:
-
The earlobe or fingertip is cleansed with alcohol and allowed to dry.
-
A sterile lancet is used to make a puncture about 3-4 mm deep.
-
A stopwatch is started at the moment of the prick.
-
The blood is blotted with filter paper every 30 seconds until bleeding stops.
-
The time from the puncture until the cessation of bleeding is the bleeding time.
Signaling Pathways in Coagulation
The anticoagulant effects of edoxaban and its comparators are best understood by examining their targets within the coagulation cascade.
Mechanism of Action of Factor Xa Inhibitors (Edoxaban, Rivaroxaban, Apixaban)
These agents directly inhibit Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.
Mechanism of action of Factor Xa inhibitors.
Mechanism of Action of Direct Thrombin Inhibitors (Dabigatran)
Dabigatran directly binds to and inhibits thrombin (Factor IIa), the final enzyme in the coagulation cascade. This prevents the conversion of fibrinogen to fibrin.
Mechanism of action of direct thrombin inhibitors.
Mechanism of Action of Vitamin K Antagonists (Warfarin)
Warfarin inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, thereby reducing their availability in the coagulation cascade.
Mechanism of action of vitamin K antagonists.
References
- 1. Lower Dose of Edoxaban Supported in ENGAGE-AF-TIMI 48 Analysis | tctmd.com [tctmd.com]
- 2. ENGAGE AF-TIMI 48: Edoxaban dose reduction improved clinical outcomes [healio.com]
- 3. Dabigatran for stroke prevention in atrial fibrillation: the RE-LY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xarelto.com [xarelto.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. New ARISTOTLE Data ‘Reassuring’ on Lower Apixaban Dose | tctmd.com [tctmd.com]
- 7. Clinical and Pharmacological Effects of Apixaban Dose Adjustment in the ARISTOTLE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of edoxaban compared with other oral anticoagulants for stroke prevention in patients with atrial fibrillation: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Edoxaban and Apixaban for the Prevention of Systemic Embolism
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of edoxaban (B1671109) and apixaban (B1684502) in preventing systemic embolism, supported by experimental data from pivotal clinical trials and real-world evidence.
This document synthesizes findings from major clinical studies and observational data to offer a comprehensive overview of the relative performance of two prominent direct oral anticoagulants (DOACs), edoxaban and apixaban. While head-to-head randomized controlled trials are lacking, a substantial body of evidence from indirect comparisons of large-scale phase III trials and real-world studies informs our current understanding.[1][2]
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes for edoxaban and apixaban from their respective landmark clinical trials, ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation) and ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48), as well as from comparative real-world studies.
Table 1: Indirect Comparison of Pivotal Phase III Trials
| Outcome | ARISTOTLE (Apixaban vs. Warfarin) | ENGAGE AF-TIMI 48 (High-Dose Edoxaban vs. Warfarin) |
| Primary Efficacy Endpoint (Stroke or Systemic Embolism) | 1.27% per year (Apixaban) vs. 1.60% per year (Warfarin) HR: 0.79 (95% CI, 0.66-0.95); P=0.01 for superiority | 1.18% per year (Edoxaban) vs. 1.50% per year (Warfarin) HR: 0.79 (97.5% CI, 0.63-0.99); P<0.001 for non-inferiority |
| Ischemic or Uncertain Stroke | 0.97% per year (Apixaban) vs. 1.05% per year (Warfarin) HR: 0.92 (95% CI, 0.74-1.13) | Not explicitly reported in the same format. |
| Hemorrhagic Stroke | 0.24% per year (Apixaban) vs. 0.47% per year (Warfarin) HR: 0.51 (95% CI, 0.35-0.75) | Not explicitly reported in the same format. |
| Primary Safety Endpoint (Major Bleeding) | 2.13% per year (Apixaban) vs. 3.09% per year (Warfarin) HR: 0.69 (95% CI, 0.60-0.80); P<0.001 | 2.75% per year (Edoxaban) vs. 3.43% per year (Warfarin) HR: 0.80 (95% CI, 0.71-0.91); P<0.001 |
| All-Cause Mortality | 3.52% per year (Apixaban) vs. 3.94% per year (Warfarin) HR: 0.89 (95% CI, 0.80-0.998) | Not explicitly reported in the same format. |
HR: Hazard Ratio; CI: Confidence Interval. Data sourced from the ARISTOTLE and ENGAGE AF-TIMI 48 trials.[1][2]
Table 2: Comparative Real-World Evidence
| Study | Comparison | Primary Efficacy Outcome (Ischemic Stroke/Systemic Embolism) | Primary Safety Outcome (Major Bleeding) |
| German Real-World Cohort Study (2022) | Edoxaban vs. Apixaban | Edoxaban was associated with a lower risk. HR: 0.83 (95% CI, 0.69–0.99) | No significant difference. HR: 1.09 (95% CI, 0.92–1.30) |
| UK Real-World Cohort Study (Elderly Patients, 2024) | Edoxaban vs. Apixaban | Similar incidence rates. Adjusted HR: 1.06 (95% CI, 0.89–1.26) | Higher risk with edoxaban. Adjusted HR: 1.42 (95% CI, 1.26–1.61) |
| Meta-analysis of Observational Studies (2022) | Edoxaban vs. Apixaban | Edoxaban was associated with a reduced risk. RR: 0.87 (95% CI, 0.79–0.97) | Similar risks of bleeding events. |
HR: Hazard Ratio; RR: Risk Ratio; CI: Confidence Interval. Data sourced from published real-world studies.[3][4][5][6][7]
Experimental Protocols
The methodologies of the pivotal clinical trials provide the foundation for the clinical evidence.
ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)
-
Study Design: A multicenter, randomized, double-blind, double-dummy clinical trial.[2]
-
Patient Population: 18,201 patients with atrial fibrillation or atrial flutter and at least one additional risk factor for stroke.[1][8]
-
Treatment Arms:
-
Apixaban: 5 mg twice daily. A reduced dose of 2.5 mg twice daily was administered to patients with at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine (B1669602) ≥1.5 mg/dL.[9]
-
Warfarin (B611796): Dose-adjusted to a target International Normalized Ratio (INR) of 2.0 to 3.0.[1]
-
-
Primary Outcome: The primary efficacy outcome was the first occurrence of ischemic or hemorrhagic stroke or systemic embolism. The primary safety outcome was major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.[1]
-
Statistical Analysis: The trial was designed to first test for non-inferiority of apixaban to warfarin and, if non-inferiority was established, to then test for superiority.[2]
ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48)
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[10][11]
-
Patient Population: 21,105 patients with documented nonvalvular atrial fibrillation and a CHADS2 score of ≥2.[12][13]
-
Treatment Arms:
-
High-Dose Edoxaban Regimen (HDER): 60 mg once daily.
-
Low-Dose Edoxaban Regimen (LDER): 30 mg once daily.
-
Warfarin: Dose-adjusted to a target INR of 2.0 to 3.0.[12][13]
-
Dose Reduction: The edoxaban dose was halved (to 30 mg for HDER and 15 mg for LDER) for patients with a creatinine clearance of 30 to 50 mL/min, a body weight of 60 kg or less, or concomitant use of potent P-glycoprotein inhibitors.[12]
-
-
Primary Outcome: The primary efficacy endpoint was the composite of stroke or systemic embolic event. The principal safety endpoint was major bleeding according to the ISTH definition.[13]
-
Statistical Analysis: The primary analysis was designed to evaluate the non-inferiority of the two edoxaban regimens compared to warfarin.[13]
Mechanism of Action: Inhibition of Factor Xa
Both edoxaban and apixaban are direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, these drugs prevent the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a key enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein that forms the meshwork of a blood clot. The inhibition of FXa, therefore, leads to decreased thrombin generation and subsequent thrombus formation.
Caption: The coagulation cascade and the point of inhibition by edoxaban and apixaban.
Experimental Workflow: Patient Journey in a Comparative Real-World Study
Real-world evidence plays a crucial role in complementing the findings from randomized controlled trials. The following diagram illustrates a typical workflow for a retrospective cohort study comparing edoxaban and apixaban.
Caption: A typical workflow for a real-world evidence study comparing edoxaban and apixaban.
References
- 1. hrsonline.org [hrsonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. becarispublishing.com [becarispublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 10. Efficacy and Safety of Edoxaban in Elderly Patients With Atrial Fibrillation in the ENGAGE AF–TIMI 48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. emjreviews.com [emjreviews.com]
Navigating the Landscape of Direct Oral Anticoagulants: A Comparative Guide Based on Real-World Evidence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the real-world performance of different Direct Oral Anticoagulants (DOACs). It synthesizes data from large-scale observational studies to inform research and clinical decision-making.
Direct Oral Anticoagulants (DOACs) have revolutionized the prevention of stroke in patients with non-valvular atrial fibrillation (NVAF) and the treatment of venous thromboembolism. Unlike vitamin K antagonists (VKAs) such as warfarin (B611796), DOACs offer fixed dosing without the need for routine coagulation monitoring.[1][2] The main DOACs currently in clinical use are the direct thrombin inhibitor dabigatran (B194492), and the Factor Xa inhibitors apixaban (B1684502), rivaroxaban (B1684504), and edoxaban (B1671109).[3] While randomized controlled trials (RCTs) established the efficacy and safety of individual DOACs against warfarin, a growing body of real-world evidence from large observational studies provides crucial insights into their comparative effectiveness and safety in routine clinical practice.[1][4]
Comparative Efficacy of DOACs
Real-world studies consistently demonstrate that DOACs as a class are at least as effective as warfarin in preventing stroke and systemic embolism in patients with NVAF.[5][6] Head-to-head comparisons between DOACs from observational studies suggest a largely similar efficacy profile for preventing ischemic stroke and systemic embolism among apixaban, dabigatran, and rivaroxaban.[6][7][8] However, some large-scale analyses have indicated nuances in their relative performance.
For instance, a multinational population-based cohort study involving over 500,000 new DOAC users found no substantial differences between apixaban, dabigatran, edoxaban, and rivaroxaban for the outcome of ischemic stroke or systemic embolism.[9][10] Conversely, another large multi-database cohort study found that apixaban was associated with a lower risk of stroke or systemic thromboembolism compared to rivaroxaban.[7] A German real-world cohort study suggested that edoxaban was associated with a lower risk of stroke or systemic embolism compared to apixaban, dabigatran, rivaroxaban, and VKAs.[11]
Comparative Safety of DOACs
The safety of DOACs, particularly the risk of major bleeding, is a critical consideration in clinical practice. Real-world evidence indicates that DOACs, as a class, are associated with a lower risk of intracranial hemorrhage compared to warfarin, a significant safety advantage.[5][12] However, the risk of gastrointestinal bleeding varies among the different DOACs.[12]
Numerous observational studies have compared the bleeding risks of different DOACs. A consistent finding across several large real-world studies is that apixaban is associated with a lower risk of major bleeding, particularly gastrointestinal bleeding, compared to rivaroxaban.[7][8][9][10] Some studies have also suggested a lower bleeding risk with apixaban and dabigatran compared to rivaroxaban. A large multinational study found that apixaban use was associated with a lower risk of gastrointestinal bleeding compared to dabigatran, edoxaban, and rivaroxaban.[9][10]
The following tables summarize the quantitative data from key real-world studies comparing the efficacy and safety of different DOACs.
Data from Comparative Real-World Studies of DOACs
Table 1: Efficacy Outcomes (Ischemic Stroke / Systemic Embolism)
| Comparison | Hazard Ratio (95% CI) | Study Population | Key Finding |
| Apixaban vs. Rivaroxaban | 0.85 (0.74, 0.99) | 92,881 rivaroxaban users, 61,284 apixaban users | Apixaban associated with a lower risk of stroke.[7] |
| Apixaban vs. Dabigatran | 0.91 (0.74, 1.12) | 73,414 dabigatran users, 61,284 apixaban users | No significant difference in stroke risk.[7] |
| Rivaroxaban vs. Dabigatran | 1.11 (0.93, 1.32) | 73,414 dabigatran users, 92,881 rivaroxaban users | No significant difference in stroke risk.[7] |
| Edoxaban vs. Apixaban | 0.83 (0.69, 0.99) | 1,236 edoxaban users, 6,053 apixaban users | Edoxaban associated with a lower risk of stroke/SE.[11] |
| Edoxaban vs. Rivaroxaban | 0.72 (0.60, 0.87) | 1,236 edoxaban users, 7,013 rivaroxaban users | Edoxaban associated with a lower risk of stroke/SE.[11] |
| Edoxaban vs. Dabigatran | 0.54 (0.40, 0.74) | 1,236 edoxaban users, 1,306 dabigatran users | Edoxaban associated with a lower risk of stroke/SE.[11] |
Table 2: Safety Outcomes (Major Bleeding)
| Comparison | Hazard Ratio (95% CI) | Study Population | Key Finding |
| Apixaban vs. Rivaroxaban | 0.61 (0.53, 0.70) | 92,881 rivaroxaban users, 61,284 apixaban users | Apixaban associated with a lower risk of major bleeding.[7] |
| Apixaban vs. Dabigatran | 0.89 (0.75, 1.05) | 73,414 dabigatran users, 61,284 apixaban users | No significant difference in major bleeding risk.[7] |
| Rivaroxaban vs. Dabigatran | 1.26 (1.09, 1.46) | 73,414 dabigatran users, 92,881 rivaroxaban users | Rivaroxaban associated with a higher risk of major bleeding.[7] |
| Apixaban vs. Rivaroxaban | 0.67 (0.63, 0.72) | 321,501 NVAF patients | Apixaban associated with a lower risk of major bleeding.[8] |
| Apixaban vs. Dabigatran | 0.93 (0.81, 1.08) | 321,501 NVAF patients | No significant difference in major bleeding risk.[8] |
| Edoxaban vs. Rivaroxaban | 0.74 (0.63, 0.87) | 1,236 edoxaban users, 7,013 rivaroxaban users | Edoxaban associated with a lower risk of major bleeding.[11] |
| Edoxaban vs. Dabigatran | 0.73 (0.55, 0.98) | 1,236 edoxaban users, 1,306 dabigatran users | Edoxaban associated with a lower risk of major bleeding.[11] |
| Edoxaban vs. Apixaban | 1.09 (0.92, 1.30) | 1,236 edoxaban users, 6,053 apixaban users | No significant difference in major bleeding risk.[11] |
Table 3: Safety Outcomes (Gastrointestinal Bleeding)
| Comparison | Hazard Ratio (95% CI) | Study Population | Key Finding |
| Apixaban vs. Dabigatran | 0.81 (0.70, 0.94) | 527,226 new DOAC users | Apixaban associated with lower GIB risk.[9][10] |
| Apixaban vs. Edoxaban | 0.77 (0.66, 0.91) | 527,226 new DOAC users | Apixaban associated with lower GIB risk.[9][10] |
| Apixaban vs. Rivaroxaban | 0.72 (0.66, 0.79) | 527,226 new DOAC users | Apixaban associated with lower GIB risk.[9][10] |
| Apixaban vs. Dabigatran | 0.74 (0.68, 0.81) | 254,478 AF patients | Apixaban associated with lower GI bleeding risk. |
Experimental Protocols in Real-World Studies
Real-world studies comparing DOACs are typically retrospective, observational cohort studies that leverage large administrative healthcare databases or electronic health records.[7][8][10][13] The general methodology involves:
-
Cohort Identification: Patients with a diagnosis of non-valvular atrial fibrillation who are new users of a DOAC are identified from the database. Specific inclusion and exclusion criteria are applied to mirror those of pivotal clinical trials as closely as possible, although real-world studies often include a broader patient population.[14][15]
-
Data Collection: Baseline demographic and clinical characteristics, comorbidities, and concomitant medications are extracted for each patient.
-
Outcome Definition: The primary efficacy outcome is typically a composite of ischemic stroke and systemic embolism. The primary safety outcome is major bleeding, often defined as bleeding requiring hospitalization or occurring in a critical site. Secondary outcomes can include intracranial hemorrhage, gastrointestinal bleeding, and all-cause mortality.
-
Statistical Analysis: To minimize confounding inherent in observational studies, propensity score matching or inverse probability of treatment weighting is commonly employed.[7][13] This statistical technique aims to balance the baseline characteristics between the different DOAC cohorts, creating pseudo-randomized groups for comparison. Cox proportional hazards models are then used to calculate hazard ratios (HRs) and 95% confidence intervals (CIs) for the outcomes of interest, comparing the different DOACs head-to-head.[13]
Visualizing Mechanisms and Workflows
DOAC Mechanism of Action in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. DOACs exert their anticoagulant effect by directly targeting key enzymes in this cascade.[3] Dabigatran directly inhibits thrombin (Factor IIa), the final enzyme in the cascade that converts fibrinogen to fibrin.[16] Apixaban, rivaroxaban, and edoxaban directly inhibit Factor Xa, a crucial enzyme at the convergence of the intrinsic and extrinsic pathways.[3][16]
References
- 1. Real-world evidence comparing oral anticoagulants for NVAF in Europe: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Comparative Effectiveness, Safety, and Health Care Costs of Oral Anticoagulants in Nonvalvular Atrial Fibrillation Patients in the U.S. Department of Defense Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academicmed.org [academicmed.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ices.on.ca [ices.on.ca]
- 8. ahajournals.org [ahajournals.org]
- 9. droracle.ai [droracle.ai]
- 10. Comparative Effectiveness and Safety Between Apixaban, Dabigatran, Edoxaban, and Rivaroxaban Among Patients With Atrial Fibrillation : A Multinational Population-Based Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ashpublications.org [ashpublications.org]
- 13. jmcp.org [jmcp.org]
- 14. Real-World Outcomes of Patients With Non-Valvular Atrial Fibrillation on Anticoagulants Ineligible for Phase III Trials of Direct Oral Anticoagulants ― A Retrospective Cohort Study ― - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using real-world evidence to complement evidence from randomized controlled trials on oral anticoagulants for stroke prevention | PLOS Medicine [journals.plos.org]
- 16. Pharmacology of new oral anticoagulants: mechanism of action, pharmacokinetics, pharmacodynamics | Italian Journal of Medicine [italjmed.org]
Comparative Risk of Major Bleeding: Edoxaban vs. Other Novel Oral Anticoagulants
A comprehensive guide for researchers and drug development professionals on the relative safety of Edoxaban (B1671109) concerning major bleeding events when compared with other non-vitamin K antagonist oral anticoagulants (NOACs).
This guide provides a detailed comparison of the risk of major bleeding associated with Edoxaban versus other leading NOACs, including Rivaroxaban, Apixaban, and Dabigatran. The information is compiled from pivotal clinical trials and extensive meta-analyses of real-world data, offering a robust evidence base for informed decision-making in research and clinical settings.
Quantitative Data Summary
The following tables summarize the comparative risk of major bleeding for Edoxaban against other NOACs based on data from significant clinical trials and meta-analyses. The primary safety endpoint in these studies is typically major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH).
Table 1: Edoxaban vs. Rivaroxaban - Risk of Major Bleeding
| Study/Analysis Type | Patient Population | Comparison | Metric | Result (95% CI) | Citation |
| Network Meta-analysis | Atrial Fibrillation (CHADS2 score ≥ 2) | High-dose Edoxaban vs. Rivaroxaban | Risk Ratio (RR) | 0.76 (0.66–0.89) | [1] |
| Meta-analysis | Atrial Fibrillation | Edoxaban vs. Rivaroxaban | Risk Ratio (RR) | 0.81 (0.70–0.94) | [2][3][4] |
| Real-world Cohort Study | Atrial Fibrillation | Edoxaban vs. Rivaroxaban | Hazard Ratio (HR) | 0.74 (0.63–0.87) | [5] |
| Network Meta-analysis | Non-valvular Atrial Fibrillation (Europe) | Edoxaban vs. Rivaroxaban | Hazard Ratio (HR) | 0.67 (0.54, 0.84) | [6] |
Table 2: Edoxaban vs. Apixaban - Risk of Major Bleeding
| Study/Analysis Type | Patient Population | Comparison | Metric | Result (95% CI) | Citation |
| Network Meta-analysis | Atrial Fibrillation (CHADS2 score ≥ 2) | High-dose Edoxaban vs. Apixaban | Risk Ratio (RR) | 1.08 (0.91–1.28) | [1] |
| Meta-analysis | Atrial Fibrillation | Edoxaban vs. Apixaban | Risk Ratio (RR) | Similar risk (not specified) | [2][3][4] |
| Real-world Cohort Study | Atrial Fibrillation | Edoxaban vs. Apixaban | Hazard Ratio (HR) | 1.09 (0.92–1.30) | [5] |
| Real-world Cohort Study | Elderly (≥80 years) with Nonvalvular Atrial Fibrillation | Edoxaban vs. Apixaban | Hazard Ratio (HR) | 1.42 (1.26–1.61) | [7] |
Table 3: Edoxaban vs. Dabigatran - Risk of Major Bleeding
| Study/Analysis Type | Patient Population | Comparison | Metric | Result (95% CI) | Citation |
| Network Meta-analysis | Atrial Fibrillation (CHADS2 score ≥ 2) | High-dose Edoxaban vs. Dabigatran 150 mg | Risk Ratio (RR) | 0.78 (0.61–0.84) | [1] |
| Network Meta-analysis | Atrial Fibrillation (CHADS2 score ≥ 2) | High-dose Edoxaban vs. Dabigatran 110 mg | Risk Ratio (RR) | 0.83 (0.71–0.98) | [1] |
| Meta-analysis | Atrial Fibrillation | Edoxaban vs. Dabigatran | Risk Ratio (RR) | 0.82 (0.69–0.98) | [2][3][4] |
| Real-world Cohort Study | Atrial Fibrillation | Edoxaban vs. Dabigatran | Hazard Ratio (HR) | 0.73 (0.55–0.98) | [5] |
Key Experimental Protocols
The data presented is primarily derived from large-scale, randomized controlled trials (RCTs) and meta-analyses of real-world observational studies. The methodologies of the pivotal trials for Edoxaban are detailed below.
ENGAGE AF-TIMI 48 Trial
-
Objective: To evaluate the efficacy and safety of two doses of edoxaban compared with warfarin (B611796) in preventing stroke or systemic embolic events in patients with non-valvular atrial fibrillation (AF).[8]
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[9]
-
Patient Population: 21,105 patients with documented AF and a CHADS2 score of 2 or higher.[8][9]
-
Intervention: Patients were randomized to receive high-dose edoxaban (60 mg once daily), low-dose edoxaban (30 mg once daily), or warfarin (titrated to an INR of 2.0-3.0).[9] A 50% dose reduction of edoxaban was implemented for patients with a creatinine (B1669602) clearance of 30 to 50 ml per minute, a body weight of 60 kg or less, or concomitant use of potent P-glycoprotein inhibitors.[9]
-
Primary Safety Endpoint: The principal safety outcome was major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH).[8][9]
-
Definition of Major Bleeding (ISTH Criteria):
-
Fatal bleeding.
-
Symptomatic bleeding in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular or pericardial, or intramuscular with compartment syndrome.
-
Bleeding causing a fall in hemoglobin level of 2 g/dL (1.24 mmol/L) or more, or leading to transfusion of two or more units of whole blood or red cells.[8]
-
Hokusai-VTE Trial
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[1]
-
Patient Population: 8,292 patients with acute, symptomatic deep-vein thrombosis (DVT) or pulmonary embolism (PE).[1]
-
Definition of Major Bleeding: The definition of major bleeding was consistent with the ISTH criteria as described for the ENGAGE AF-TIMI 48 trial.[1]
Visualizations
Signaling Pathway of the Coagulation Cascade and NOAC Intervention
References
- 1. Clinical Trial at a Glance: Hokusai Venous Thromboembolism [lixiana.com]
- 2. Bleeding in patients receiving non-vitamin K oral anticoagulants: clinical trial evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. timi.org [timi.org]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. More Excess Bleeding Seen With Rivaroxaban vs Other NOACs and Aspirin | tctmd.com [tctmd.com]
- 8. Comparison of the Efficacy and Safety Outcomes of Edoxaban in 8040 Women Versus 13 065 Men With Atrial Fibrillation in the ENGAGE AF-TIMI 48 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. Edoxaban Versus Warfarin for the Treatment of Symptomatic Venous Thromboembolism - American College of Cardiology [acc.org]
Edoxaban's Standing Among Non-Vitamin K Antagonist Oral Anticoagulants: A Comparative Guide
In the landscape of non-vitamin K antagonist oral anticoagulants (NOACs), edoxaban (B1671109) presents a distinct profile in terms of efficacy and safety for stroke prevention in nonvalvular atrial fibrillation (NVAF) and for the treatment and prevention of venous thromboembolism (VTE). This guide provides a comprehensive network meta-analysis of edoxaban in comparison to other leading NOACs—apixaban, dabigatran (B194492), and rivaroxaban (B1684504)—supported by data from pivotal clinical trials.
Comparative Efficacy and Safety: A Quantitative Overview
Network meta-analyses, which synthesize direct and indirect evidence from randomized controlled trials, offer valuable insights into the relative performance of different NOACs. The following tables summarize the comparative efficacy and safety of high-dose edoxaban (60 mg) against other standard-dose NOACs in patients with nonvalvular atrial fibrillation.
Table 1: Efficacy Outcomes - Stroke and Systemic Embolism
| Comparison | Risk Ratio (95% Confidence Interval) |
| Edoxaban vs. Apixaban | Similar risk |
| Edoxaban vs. Dabigatran (150 mg) | Similar risk |
| Edoxaban vs. Rivaroxaban | Similar risk |
Data synthesized from multiple network meta-analyses. A risk ratio less than 1.0 favors edoxaban.
Table 2: Safety Outcomes - Major Bleeding
| Comparison | Risk Ratio (95% Confidence Interval) |
| Edoxaban vs. Apixaban | 1.08 (0.91–1.28)[1] |
| Edoxaban vs. Dabigatran (150 mg) | 0.78 (0.61–0.84)[1] |
| Edoxaban vs. Dabigatran (110 mg) | 0.83 (0.71–0.98)[1] |
| Edoxaban vs. Rivaroxaban | 0.76 (0.66–0.89)[1] |
Data from a network meta-analysis of patients with a CHADS2 score ≥ 2.[1] A risk ratio less than 1.0 favors edoxaban.
Table 3: Safety Outcomes - Intracranial Hemorrhage
| Comparison | Finding |
| Edoxaban vs. Rivaroxaban | Significantly reduced risk with Edoxaban[2] |
Based on a network meta-analysis of real-world evidence.[2]
Foundational Evidence: Pivotal Trial Methodologies
The comparative data are predominantly derived from four landmark clinical trials that established the efficacy and safety of each NOAC against warfarin (B611796). Understanding the design of these trials is crucial for interpreting the network meta-analysis results.
Experimental Protocols of Key Randomized Controlled Trials
| Trial (Drug) | ENGAGE AF-TIMI 48 (Edoxaban) | RE-LY (Dabigatran) | ROCKET-AF (Rivaroxaban) | ARISTOTLE (Apixaban) |
| Study Design | Randomized, double-blind, double-dummy, non-inferiority trial.[1][3][4][5] | Randomized, open-label with blinded endpoint adjudication, non-inferiority trial.[6][7][8][9] | Randomized, double-blind, double-dummy, non-inferiority trial.[10][11][12][13][14] | Randomized, double-blind, double-dummy, non-inferiority trial.[2][15][16][17][18] |
| Patient Population | 21,105 patients with nonvalvular atrial fibrillation and a CHADS2 score of ≥2.[1] | 18,113 patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.[6][8] | 14,264 patients with nonvalvular atrial fibrillation at an increased risk for stroke.[10][11][12] | 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[2] |
| Intervention Arms | - Edoxaban 60 mg once daily- Edoxaban 30 mg once daily- Warfarin (target INR 2.0-3.0)[1][3] | - Dabigatran 150 mg twice daily- Dabigatran 110 mg twice daily- Warfarin (target INR 2.0-3.0)[6][8] | - Rivaroxaban 20 mg once daily (15 mg for CrCl 30-49 mL/min)- Warfarin (target INR 2.0-3.0)[11][13][14] | - Apixaban 5 mg twice daily (2.5 mg for selected patients)- Warfarin (target INR 2.0-3.0)[2][18] |
| Primary Efficacy Outcome | Stroke or systemic embolic event.[3][5] | Stroke or systemic embolism.[7][8] | Stroke or systemic embolism.[11][13] | Stroke or systemic embolism.[2][16] |
| Primary Safety Outcome | Major bleeding.[3][5] | Major hemorrhage.[8] | Major and non-major clinically relevant bleeding.[14] | Major bleeding.[2] |
| Median Follow-up | 2.8 years.[3] | 2.0 years.[8] | 1.9 years.[11] | 1.8 years.[2] |
Visualizing the Evidence Network
The following diagram illustrates the web of direct and indirect comparisons between edoxaban, other NOACs, and warfarin that form the basis of the network meta-analysis.
Summary and Conclusion
The body of evidence from network meta-analyses indicates that high-dose edoxaban offers comparable efficacy in preventing stroke and systemic embolism to other leading NOACs.[1] In terms of safety, edoxaban demonstrates a favorable bleeding profile, with a significantly lower risk of major bleeding compared to rivaroxaban and dabigatran.[1] Real-world evidence further suggests a reduced risk of intracranial hemorrhage with edoxaban compared to rivaroxaban.[2] The choice of a specific NOAC should be individualized based on patient characteristics, risk factors, and clinician judgment, with the data presented here serving as a guide for informed decision-making in the fields of research and drug development.
References
- 1. emjreviews.com [emjreviews.com]
- 2. hrsonline.org [hrsonline.org]
- 3. hrsonline.org [hrsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 6. hrsonline.org [hrsonline.org]
- 7. Rationale and design of RE-LY: randomized evaluation of long-term anticoagulant therapy, warfarin, compared with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 9. openheart.bmj.com [openheart.bmj.com]
- 10. hrsonline.org [hrsonline.org]
- 11. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. XARELTO - Study Design of ROCKET AF [jnjmedicalconnect.com]
- 14. xarelto.com [xarelto.com]
- 15. Apixaban vs. warfarin with concomitant aspirin in patients with atrial fibrillation: insights from the ARISTOTLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. rxfiles.ca [rxfiles.ca]
- 18. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
Safety Operating Guide
Proper Disposal of Edoxaban Tosylate: A Guide for Laboratory Professionals
The correct disposal of Edoxaban Tosylate is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. As a potent anticoagulant, improper disposal can pose significant risks. This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.
Hazard and Precautionary Data
Before handling, it is crucial to understand the hazards associated with this compound. The following table summarizes its classification and key precautionary statements as found in Safety Data Sheets (SDS).
| Classification | Code | Statement | Citations |
| Hazard Statement | H302 | Harmful if swallowed. | [1][2][3] |
| Precautionary Statement | P264 | Wash hands and any exposed skin thoroughly after handling. | [3][4][5] |
| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product. | [3][4][5] |
| Precautionary Statement | P273 | Avoid release to the environment. | [5] |
| Precautionary Statement | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |
| Precautionary Statement | P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [3][4][5] |
Detailed Disposal Protocols
Adherence to a systematic disposal procedure is essential. The following protocols cover various forms of this compound waste generated in a laboratory setting. The primary principle is that this compound should not be discharged into sewer systems or the environment.[1][6]
Protocol 1: Unused or Expired this compound (Pure Substance)
-
Waste Identification : Identify pure this compound as a hazardous chemical waste.
-
Segregation : Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents.[5] Keep it separate from other waste streams to ensure proper final treatment.[5]
-
Containment : Place the material in a suitable, closed, and clearly labeled container.[5][6] The container must be chemically compatible with the substance.
-
Labeling : Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., "Toxic").[5]
-
Storage : Store the sealed container in a designated and well-ventilated satellite accumulation area, away from heat and sources of ignition.[4][5]
-
Disposal : Arrange for collection by a licensed hazardous waste disposal company.[2] The approved final disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[3][5][6]
Protocol 2: Contaminated Laboratory Materials (PPE, Wipes, Glassware)
-
Solid Waste : Items with trace contamination, such as gloves, bench paper, and wipes, should be collected in a designated hazardous waste container.[5]
-
Contaminated Glassware : Non-disposable glassware should be decontaminated. If disposable, it should be treated as hazardous solid waste.
-
Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed in an approved sharps container for disposal as hazardous waste.
-
Containment and Disposal : All contaminated solid waste should be placed in a suitable, labeled hazardous waste container and disposed of according to the methods described in Protocol 1.
Protocol 3: Empty this compound Containers
-
Rinsing : Containers must be triple-rinsed with a suitable solvent (e.g., ethanol, then water).[5]
-
Rinseate Disposal : The first rinseate is considered hazardous waste and must be collected and disposed of with the liquid chemical waste stream (see Protocol 1).[5]
-
Final Container Disposal : After being triple-rinsed, the container can be punctured to make it unusable.[5][6] Depending on local regulations, the cleaned and punctured container may then be disposed of in a sanitary landfill or offered for recycling.[5][6]
Protocol 4: Spill Management and Cleanup
-
Ensure Safety : Evacuate personnel to a safe area and ensure adequate ventilation.[6] Remove all sources of ignition.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[2]
-
Containment : Prevent further spillage or leakage if it is safe to do so.[6] Do not let the chemical enter drains.[1][6]
-
Cleanup : For solid spills, avoid dust formation.[2][6] Carefully sweep or collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[6]
-
Decontamination : Decontaminate the spill area and any equipment used by scrubbing with alcohol, followed by soap and water.[7] Collect all cleanup materials as hazardous waste.
-
Disposal : The collected spill material and contaminated cleanup supplies must be disposed of as hazardous waste, following the procedure in Protocol 1.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Edoxaban Tosylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Edoxaban Tosylate, a selective factor Xa inhibitor. Adherence to these procedural steps is critical for minimizing risk and ensuring proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is mandatory. While specific occupational exposure limits (OELs) have not been established for this compound, the following measures are based on safety data sheets to mitigate potential hazards.[1][2][3][4]
| Control Measure | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended.[1][4][5] | To minimize inhalation of dust and aerosols. |
| Safety Stations | Accessible safety shower and eye wash stations must be in the immediate work area.[1][3][4][5] | To provide immediate decontamination in case of accidental exposure. |
| Personal Protective Equipment | ||
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[1][3][5][6] | To protect eyes from dust particles and splashes. |
| Hand Protection | Use protective, chemical-resistant gloves. Gloves must be inspected before use.[1][3][5][6] | To prevent skin contact and absorption. |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[1][3][5][6] | To protect the skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used to avoid inhalation of dust or aerosols. In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, use a respiratory protective device that is independent of circulating air.[1][3][5][6][7] | To prevent respiratory tract irritation and potential systemic effects from inhalation. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
Handling and Storage Protocol:
-
Avoid Contact: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.[1][4][8]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a fume hood.[1][4][5]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][9]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Protect from direct sunlight and sources of ignition.[1][5][9] Recommended storage temperature is often -20°C for long-term storage.[1][9]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][5][10]
-
After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.[4][5][10]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5][10]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]
Accidental Release Measures:
-
Ventilate: Ensure adequate ventilation of the spill area.[1][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][5]
-
Clean-up:
-
Disposal: Place the collected material in a suitable, closed container for disposal according to local regulations.[9][11]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][5]
Disposal Protocol:
-
Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not dispose of it together with household garbage, and do not allow the product to reach the sewage system.[7]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[11] Disposal must be made according to official regulations.[7]
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the logical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. daiichisankyo.us [daiichisankyo.us]
- 3. biosynth.com [biosynth.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. biocrick.com [biocrick.com]
- 10. abmole.com [abmole.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
